molecular formula C6H8O B142691 2,5-Dimethylfuran CAS No. 625-86-5

2,5-Dimethylfuran

Cat. No.: B142691
CAS No.: 625-86-5
M. Wt: 96.13 g/mol
InChI Key: GSNUFIFRDBKVIE-UHFFFAOYSA-N
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Description

2,5-Dimethylfuran (DMF) is a leading next-generation biofuel candidate derived from lignocellulosic biomass, offering a sustainable and high-performance alternative to conventional fossil fuels and first-generation biofuels. Its significant research value lies in its excellent combustion properties, which include a high research octane number (RON of 119) that surpasses ethanol and is comparable to high-grade gasoline, enabling improved anti-knock performance in spark ignition engines . Furthermore, with an energy density of 31.5 MJ/L, DMF possesses nearly 40% greater volumetric energy content than ethanol, leading to potentially lower fuel consumption . Unlike ethanol, DMF is insoluble in water, which provides superior stability during storage and prevents moisture absorption that can degrade fuel quality and engine performance . Research into DMF spans its application in both spark ignition (SI) and compression ignition (CI) engines, with studies indicating that its combustion can achieve engine performance and regulated emissions profiles comparable to gasoline, often without requiring major engine modifications . The combustion mechanism of DMF has been extensively studied, with decomposition occurring primarily through a unimolecular pathway at high temperatures, while hydroxyl radical addition to the furan ring is a key fuel-consuming reaction under oxidative conditions . Beyond its direct use as a fuel, DMF serves as a critical platform molecule in sustainable chemistry. It is produced through the catalytic hydrodeoxygenation of 5-hydroxymethylfurfural (5-HMF), a key biomass-derived platform molecule, with ongoing research focused on optimizing non-noble metal catalysts and hydrogen donors to improve the sustainability and economic feasibility of its synthesis . In analytical chemistry, DMF is utilized as an effective scavenger for singlet oxygen in environmental assays and can serve as a reliable internal standard in NMR spectroscopy due to its distinct spectral properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylfuran
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InChI

InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3
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InChI Key

GSNUFIFRDBKVIE-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(O1)C
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Molecular Formula

C6H8O
Record name 2,5-DIMETHYLFURAN
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DSSTOX Substance ID

DTXSID7022093
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Molecular Weight

96.13 g/mol
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Physical Description

2,5-dimethylfuran is a clear yellow oily liquid. Aromatic caustic odor. (NTP, 1992), Liquid, Yellow oily liquid with an aromatic, caustic odor; [CAMEO] Clear, dark yellow liquid; [Aldrich MSDS], Colourless liquid; Spicy smoky aroma
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Boiling Point

198 to 201 °F at 760 mmHg (NTP, 1992), 92.00 to 94.00 °C. @ 760.00 mm Hg
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Flash Point

30.2 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992), Slightly soluble in water, Soluble (in ethanol)
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Density

0.8883 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.892-0.898
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Vapor Density

3.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

53 mmHg at 72 °F ; 174 mmHg at 124 °F; 404 mmHg at 167 °F (NTP, 1992), 25.9 [mmHg]
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CAS No.

625-86-5
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Melting Point

-81 °F (NTP, 1992), -63 °C
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Foundational & Exploratory

A Technical Guide to the Synthesis of 2,5-Dimethylfuran from Fructose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of biomass into high-value chemicals and biofuels is a cornerstone of sustainable chemistry. Among the myriad of potential platform molecules, 2,5-Dimethylfuran (DMF) has emerged as a particularly promising candidate due to its favorable physicochemical properties, which are comparable to gasoline.[1] This technical guide provides an in-depth overview of the synthesis of DMF from fructose, a readily available carbohydrate. It covers the core reaction pathways, catalytic systems, quantitative performance data, and detailed experimental protocols.

Core Reaction Pathway: From Fructose to DMF

The synthesis of this compound from fructose is predominantly a two-step process. The initial step involves the acid-catalyzed dehydration of fructose to form 5-hydroxymethylfurfural (HMF).[1][2] HMF is a crucial and versatile intermediate. The subsequent step is the hydrodeoxygenation (HDO) of HMF, which converts the hydroxymethyl and aldehyde groups into methyl groups, yielding the final product, DMF.[1][3]

These two steps can be performed sequentially with isolation of the HMF intermediate or, more efficiently, in a "one-pot" or tandem strategy where both transformations occur in a single reactor.[1][4] The one-pot approach is advantageous as it avoids the costly and complex separation of the often unstable HMF intermediate.[1][2]

G Fructose Fructose HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration (-3H₂O) (Acid Catalyst) DMF This compound (DMF) HMF->DMF Hydrodeoxygenation (HDO) (+H₂, Metal Catalyst) G cluster_0 Dehydration Stage cluster_1 HDO Stage Pump HPLC Pump (Fructose in GBL) Reactor1 Reactor I (HY Zeolite @ 100°C) Pump->Reactor1 Reactor2 Reactor II (Cu-Ru/C @ 180°C) Reactor1->Reactor2 HMF Intermediate H2_Source H₂ Supply (5 MPa) H2_Source->Reactor2 Product Product Collection (DMF Stream) Reactor2->Product

References

Catalytic Conversion of Biomass to 2,5-Dimethylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for sustainable and renewable energy sources has positioned 2,5-Dimethylfuran (DMF) as a promising biofuel candidate. Derived from biomass, DMF exhibits physicochemical properties comparable to gasoline, including a high energy density and boiling point, and is immiscible with water. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and catalytic systems involved in the conversion of biomass into this compound. It is intended for researchers, scientists, and professionals in the fields of renewable energy and drug development who are engaged in the synthesis and application of biomass-derived platform chemicals.

The primary route for DMF synthesis from biomass involves a multi-step process. Initially, lignocellulosic biomass undergoes pretreatment and hydrolysis to yield fermentable sugars, primarily glucose. Glucose is then isomerized to fructose, which is subsequently dehydrated to form the key platform chemical, 5-hydroxymethylfurfural (HMF). The final and critical step is the catalytic hydrodeoxygenation of HMF to produce this compound. This guide will focus on the catalytic conversion of HMF to DMF, a pivotal stage that dictates the overall efficiency and economic viability of the process.

Reaction Pathways

The conversion of biomass-derived carbohydrates into DMF is a multi-step process, with the catalytic hydrodeoxygenation of 5-hydroxymethylfurfural (HMF) being the final and crucial stage. The overall transformation can be visualized as follows:

Biomass_to_DMF_Pathway Biomass Lignocellulosic Biomass Sugars C6 Sugars (Glucose, Fructose) Biomass->Sugars Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Dehydration DMF This compound (DMF) HMF->DMF Hydrodeoxygenation

Overall conversion pathway from biomass to DMF.

The hydrodeoxygenation of HMF to DMF can proceed through two primary reaction pathways, largely dependent on the catalyst and reaction conditions employed.[1][2]

  • Pathway 1 (via DHMF): The aldehyde group of HMF is first hydrogenated to form 2,5-bis(hydroxymethyl)furan (DHMF). Subsequently, the hydroxyl groups of DHMF are removed through hydrogenolysis to yield DMF.

  • Pathway 2 (via 5-MF): The hydroxyl group of HMF is first removed via hydrogenolysis to produce 5-methylfurfural (5-MF). The aldehyde group of 5-MF is then hydrogenated to form 5-methylfurfuryl alcohol (MFA), which is further converted to DMF through hydrogenolysis.[1]

HMF_to_DMF_Pathways cluster_path1 Pathway 1 cluster_path2 Pathway 2 HMF 5-Hydroxymethylfurfural (HMF) DHMF 2,5-bis(hydroxymethyl)furan (DHMF) HMF->DHMF C=O Hydrogenation MF 5-Methylfurfural (5-MF) HMF->MF C-OH Hydrogenolysis MFA 5-Methylfurfuryl Alcohol (MFA) DHMF->MFA C-OH Hydrogenolysis DMF This compound (DMF) MFA->DMF C-OH Hydrogenolysis MF->MFA C=O Hydrogenation Experimental_Workflow Start Start Reactor_Prep Prepare Batch Reactor Start->Reactor_Prep Reactants Add HMF, Solvent, and Catalyst Reactor_Prep->Reactants Seal_Purge Seal and Purge with Inert Gas Reactants->Seal_Purge Pressurize Pressurize with H₂ Seal_Purge->Pressurize Heat_Stir Heat to Reaction Temp and Stir Pressurize->Heat_Stir Reaction Maintain Conditions for Reaction Time Heat_Stir->Reaction Cool_Depressurize Cool Reactor and Depressurize Reaction->Cool_Depressurize Separate Separate Catalyst (Filtration/Centrifugation) Cool_Depressurize->Separate Analysis Analyze Liquid Product (GC-MS, HPLC) Separate->Analysis End End Analysis->End

References

Physicochemical Properties of 2,5-Dimethylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylfuran (DMF), a heterocyclic organic compound with the formula (CH₃)₂C₄H₂O, is a furan derivative with significant potential in various scientific and industrial applications.[1] It is being explored as a promising biofuel due to its high energy density and favorable combustion characteristics.[1][2] Beyond its use as a fuel, this compound serves as a valuable intermediate in organic synthesis, a scavenger for singlet oxygen, and has been proposed as an internal standard in NMR spectroscopy.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in structured tables, detailing experimental methodologies for property determination, and visualizing a key production pathway.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison. These values have been compiled from various sources and represent the most current and reliable data available.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₈O[1][3]
Molecular Weight 96.13 g/mol [1][3]
Appearance Clear yellow oily liquid[4][5]
Odor Aromatic, caustic[4][5]
Melting Point -62 °C (-80 °F; 211 K)[1][3][6]
Boiling Point 92 to 94 °C (198 to 201 °F; 365 to 367 K)[1][3][6]
Density 0.8897 g/cm³ at 25 °C[3]
0.903 g/mL at 25 °C[1]
Refractive Index (nD) 1.44 - 1.442 at 20 °C[1][3]

Table 2: Thermodynamic and Safety Properties of this compound

PropertyValueSource(s)
Flash Point -1 °C (30 °F; 272 K)[3]
Autoignition Temperature 285.85 °C (546.53 °F; 559.00 K)[3]
Vapor Pressure 53 mmHg at 72°F (22.2 °C)[7]
174 mmHg at 124°F (51.1 °C)[7]
404 mmHg at 167°F (75 °C)[7]
Vapor Density 3.31 (Air = 1)[1][4][8]
Heat of Vaporization 31.91 kJ/mol at 20 °C[3]
Heat of Combustion 33.7 MJ/kg[3]
Research Octane Number (RON) 119[3]

Table 3: Solubility and Partitioning of this compound

PropertyValueSource(s)
Solubility in water Insoluble / Less than 1 mg/mL at 72.5 °F[3][4]
Solubility in organic solvents Miscible with ethanol and acetone[9]
LogP (Octanol-water partition coefficient) 2.24[4]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is crucial for the application and safety of chemical compounds. While specific, detailed experimental protocols for this compound are not extensively published in readily accessible literature, the following sections describe the general principles of standard methodologies that are broadly applicable for determining these key parameters. These methods are often based on guidelines from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Density Measurement

The density of liquid samples like this compound can be accurately determined using a vibrating U-tube densitometer .[5][10]

  • Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample. The instrument is calibrated using fluids of known density, such as dry air and ultrapure water.

  • General Procedure:

    • The instrument is calibrated using two standards of known density.

    • The sample of this compound is injected into the clean, dry U-tube, ensuring no air bubbles are present.

    • The temperature of the sample is precisely controlled using a Peltier thermostat.

    • The oscillation period of the U-tube filled with the sample is measured.

    • The instrument's software calculates the density of the sample based on the calibration data and the measured oscillation period.

Boiling Point Determination

The boiling point of this compound can be determined by various methods, including distillation and gas chromatography, as outlined in ASTM standards like ASTM D86 or D2887.[11]

  • Principle (Simulated Distillation by Gas Chromatography - ASTM D2887): This method correlates the retention time of a substance in a gas chromatograph with its boiling point. A sample is injected into a gas chromatograph, and its components are separated based on their boiling points as they pass through a column.

  • General Procedure:

    • A calibration mixture of n-alkanes with known boiling points is injected into the gas chromatograph to establish a retention time versus boiling point curve.

    • The this compound sample is then injected under the same chromatographic conditions.

    • The retention time of the this compound peak is recorded.

    • The boiling point is determined by comparing its retention time to the calibration curve.

Viscosity Measurement

The viscosity of this compound can be measured using a capillary viscometer , such as an Ubbelohde viscometer.

  • Principle: This method relies on measuring the time it takes for a fixed volume of liquid to flow through a capillary of a known diameter and length under a known pressure. For a given viscometer, the kinematic viscosity is proportional to the flow time.

  • General Procedure:

    • The viscometer is cleaned, dried, and mounted vertically in a constant-temperature bath.

    • The this compound sample is introduced into the viscometer.

    • The sample is allowed to reach thermal equilibrium with the bath.

    • The liquid is drawn up into the measuring bulb by suction.

    • The time taken for the liquid to flow between two marked points on the capillary is measured accurately.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Surface Tension Measurement

The surface tension of this compound can be determined using the pendant drop method .[12]

  • Principle: The shape of a drop of liquid hanging from the tip of a needle is determined by the balance between surface tension and gravity. The surface tension can be calculated from the dimensions of the drop, which is captured and analyzed by a camera and software.

  • General Procedure:

    • A drop of this compound is formed at the tip of a vertically mounted needle within a temperature-controlled chamber.

    • An image of the pendant drop is captured by a high-resolution camera.

    • Image analysis software measures various parameters of the drop's shape.

    • The software then calculates the surface tension based on the Young-Laplace equation, which relates the pressure difference across the curved surface to the surface tension and the principal radii of curvature.

Production Pathway of this compound

This compound is a bio-based chemical that can be produced from the catalytic conversion of fructose, which is derivable from cellulose.[1] The process involves the dehydration of fructose to 5-hydroxymethylfurfural (HMF), followed by the hydrogenolysis of HMF to this compound.

G cluster_0 Biomass Feedstock cluster_1 Hydrolysis cluster_2 Isomerization cluster_3 Dehydration cluster_4 Hydrogenolysis Cellulose Cellulose Glucose Glucose Cellulose->Glucose Acid or Enzymatic Hydrolysis Fructose Fructose Glucose->Fructose Isomerase Enzyme HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Acid Catalyst DMF This compound (DMF) HMF->DMF Metal Catalyst (e.g., Cu-Ru/C) + H₂ Source

Caption: Production pathway of this compound from cellulose.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The tabulated data offers a quick and comprehensive reference for researchers and professionals. While specific experimental protocols for this compound are not widely documented, the general methodologies described provide a solid foundation for accurate and reproducible measurements. The visualized production pathway highlights its potential as a renewable chemical. As research into the applications of this compound continues to grow, a thorough understanding of its physicochemical properties will be essential for its safe and effective use in drug development, biofuel research, and chemical synthesis.

References

2,5-Dimethylfuran: A Technical Guide to a Promising Biofuel

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dimethylfuran (DMF) has emerged as a highly promising second-generation biofuel, offering a sustainable and high-performance alternative to conventional fossil fuels and first-generation biofuels like ethanol. Derived from lignocellulosic biomass, DMF boasts a high energy density, superior octane rating, and advantageous physical properties, including immiscibility with water. This technical guide provides a comprehensive overview of DMF, detailing its synthesis from biomass-derived carbohydrates, comparative physicochemical properties, and the experimental protocols necessary for its production and characterization. This document is intended to serve as a core resource for researchers and professionals engaged in the development of next-generation biofuels.

Introduction to this compound as a Biofuel

The global imperative to reduce greenhouse gas emissions and secure sustainable energy sources has driven extensive research into alternative fuels. While bioethanol has been a forerunner, its limitations, such as lower energy density and hygroscopicity, have spurred the search for more advanced biofuels. This compound (DMF), a furan derivative, stands out due to its remarkable fuel properties that are comparable, and in some aspects superior, to gasoline.[1][2][3]

DMF can be produced from fructose, which is readily obtainable from the isomerization of glucose derived from the hydrolysis of lignocellulosic biomass, a non-food feedstock.[4][5] This positions DMF as a sustainable biofuel that does not directly compete with food crops. Its high energy density, approximately 40% greater than ethanol, means it can offer comparable mileage to gasoline.[6][7] Furthermore, its insolubility in water simplifies storage and transportation, and reduces the energy required for its production compared to ethanol.[1][7]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a fuel is paramount for its application in internal combustion engines. The following table summarizes the key physicochemical properties of this compound in comparison to gasoline and ethanol.

Table 1: Comparative Physicochemical Properties of Fuels

PropertyThis compound (DMF)GasolineEthanol
Chemical Formula C₆H₈OC₄-C₁₂ HydrocarbonsC₂H₅OH
Molar Mass ( g/mol ) 96.13[8]~100-10546.07
Density (g/mL at 20°C) 0.8897[1]~0.72-0.780.789
Boiling Point (°C) 92-94[8][9]25-21578.3
Melting Point (°C) -62[8]-40 to -60-114
Energy Density (MJ/L) 31.5[10]32.223.0[7]
Research Octane Number (RON) 119[6]91-98108.6
Motor Octane Number (MON) ~88.1[1]81-8890.7
Latent Heat of Vaporization (kJ/kg) 330.5~350904
Stoichiometric Air/Fuel Ratio 10.72[6]~14.79.0
Water Solubility Insoluble[6]InsolubleMiscible
Oxygen Content (wt%) 16.7034.7

Synthesis of this compound from Biomass

The primary route for the production of DMF from biomass involves a two-step process: the dehydration of fructose to 5-hydroxymethylfurfural (HMF), followed by the catalytic hydrogenation of HMF to DMF.

Chemical Reaction Pathway

The conversion of fructose to DMF proceeds through the key intermediate HMF. The overall transformation can be summarized as follows:

Fructose_to_DMF Fructose Fructose (C₆H₁₂O₆) HMF 5-Hydroxymethylfurfural (HMF) (C₆H₆O₃) Fructose->HMF Dehydration (-3H₂O) [Acid Catalyst] DMF This compound (DMF) (C₆H₈O) HMF->DMF Hydrogenation (+2H₂) [Metal Catalyst]

Caption: Synthesis pathway of this compound from Fructose.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of DMF from fructose.

Protocol 1: Two-Step Synthesis of this compound from Fructose

Objective: To synthesize this compound (DMF) from fructose via a two-step process involving the dehydration of fructose to 5-hydroxymethylfurfural (HMF) and subsequent hydrogenation of HMF to DMF.

Step 1: Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)

  • Materials:

    • Fructose

    • Dimethyl sulfoxide (DMSO)

    • Amberlyst-15 (or other suitable acid catalyst)

    • Sodium chloride (NaCl)

    • Toluene

    • High-pressure reactor equipped with a magnetic stirrer and temperature controller

  • Procedure:

    • In a high-pressure reactor, dissolve a specific amount of fructose in a mixture of DMSO and water.

    • Add the acid catalyst (e.g., Amberlyst-15) to the solution.

    • Add NaCl to create a biphasic system and enhance the partitioning of HMF into the organic phase.

    • Add an organic solvent, such as toluene, to extract the HMF as it is formed.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen).

    • Heat the reactor to the desired temperature (typically 120-180 °C) while stirring.

    • Maintain the reaction for a specified time (e.g., 1-4 hours).

    • After the reaction, cool the reactor to room temperature.

    • Separate the organic phase containing HMF from the aqueous phase.

    • The HMF in the organic phase can be purified by distillation or used directly in the next step.

Step 2: Catalytic Hydrogenation of 5-Hydroxymethylfurfural (HMF) to this compound (DMF)

  • Materials:

    • HMF solution from Step 1 (or purified HMF)

    • Hydrogenation catalyst (e.g., Cu-Ru/C, Pd/C, or a non-precious metal catalyst like Ni-Co/C)[11]

    • Solvent (e.g., 1-butanol, tetrahydrofuran)

    • High-pressure autoclave

    • Hydrogen gas (H₂)

  • Procedure:

    • Charge the high-pressure autoclave with the HMF solution and the hydrogenation catalyst.

    • Seal the autoclave and purge several times with hydrogen gas to remove air.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1-5 MPa).

    • Heat the autoclave to the reaction temperature (typically 150-220 °C) while stirring vigorously.

    • Maintain the reaction for a set duration (e.g., 2-8 hours), monitoring the hydrogen uptake.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The resulting solution contains DMF, which can be purified by distillation.

Performance of this compound in Internal Combustion Engines

The performance of DMF as a fuel has been evaluated in both spark-ignition (SI) and compression-ignition (CI) engines, often in blends with gasoline or diesel.

Table 2: Engine Performance and Emission Characteristics of DMF and its Blends

ParameterFindingReference
Brake Thermal Efficiency (BTE) BTE of diesel-DMF blends is generally higher than pure diesel, with a 6.4% increase observed for a D30 blend at a specific engine load.[12][12]
Brake Specific Fuel Consumption (BSFC) BSFC tends to increase with higher proportions of DMF in diesel blends.[12][12]
NOx Emissions NOx emissions generally increase with the addition of DMF to diesel, particularly at medium and high engine loads.[12][12]
Soot Emissions A significant reduction in soot emissions is observed when using diesel-DMF blends compared to pure diesel.[12][12]
CO and HC Emissions At low loads, DMF-diesel blends may produce lower HC but higher CO emissions than pure diesel. At medium and high loads, the differences are not significant.[12][12]
Engine Power and Torque (Diesel Blends) Increasing DMF content in diesel blends can lead to a reduction in engine power and torque.[13][13]

Experimental Workflow for Biofuel Characterization

A standardized workflow is essential for the comprehensive characterization of biofuels like DMF. This ensures data quality and comparability across different studies.

Biofuel_Characterization_Workflow cluster_0 Sample Preparation cluster_1 Physicochemical Analysis cluster_2 Compositional Analysis cluster_3 Engine Performance Testing cluster_4 Data Analysis and Reporting Sample Biofuel Sample (DMF) Density Density Measurement Sample->Density Physical Properties Viscosity Viscosity Measurement Sample->Viscosity Physical Properties FlashPoint Flash Point Determination Sample->FlashPoint Physical Properties CalorificValue Calorific Value Analysis Sample->CalorificValue Physical Properties GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS Chemical Composition FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sample->FTIR Chemical Composition NMR Nuclear Magnetic Resonance (NMR) Sample->NMR Chemical Composition EngineTest Engine Dynamometer Testing Density->EngineTest Viscosity->EngineTest FlashPoint->EngineTest CalorificValue->EngineTest GCMS->EngineTest FTIR->EngineTest NMR->EngineTest Emissions Emissions Analysis (NOx, CO, HC, PM) EngineTest->Emissions DataAnalysis Data Compilation and Statistical Analysis EngineTest->DataAnalysis Emissions->DataAnalysis Report Technical Report Generation DataAnalysis->Report

References

A Technical Guide to the Discovery and Synthesis of 2,5-Dimethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylfuran (DMF), a heterocyclic organic compound, has transitioned from a subject of early academic curiosity to a prominent renewable chemical and advanced biofuel candidate. This technical guide provides a comprehensive overview of the discovery and historical evolution of DMF synthesis. It details the seminal Paal-Knorr synthesis, early industrial methodologies, and the modern, biomass-centric catalytic routes. This document includes detailed experimental protocols for key synthetic methods, comparative data on various catalytic systems, and graphical representations of reaction pathways to serve as a valuable resource for researchers in the fields of organic synthesis, catalysis, and renewable energy.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of furan chemistry. The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. The foundational method for the synthesis of substituted furans, the Paal-Knorr synthesis, was developed in 1884 by German chemists Carl Paal and Ludwig Knorr.[1][2][3] This reaction, involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, laid the groundwork for the first intentional synthesis of this compound from acetonylacetone (hexane-2,5-dione).

While the Paal-Knorr synthesis represents the first significant and named reaction for producing substituted furans like DMF, the early 20th century saw the emergence of industrial processes aimed at its production from different precursors. Notably, patents from the 1930s and 1940s describe the synthesis of DMF through high-temperature pyrolysis of acetone and the cyclization of hex-3-en-5-yn-2-ol.

The modern era of DMF synthesis has been driven by the pursuit of sustainable and renewable resources. A landmark 2007 publication by Román-Leshkov and co-workers in Nature detailed an efficient catalytic strategy for producing DMF from fructose, a sugar readily available from biomass. This work ignited significant research into the conversion of carbohydrates into DMF, positioning it as a promising "second-generation" biofuel and a valuable platform chemical.

Classical and Early Industrial Synthesis Methods

The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is the classic method for preparing furans from 1,4-dicarbonyl compounds. In the case of this compound, the starting material is acetonylacetone (hexane-2,5-dione). The reaction proceeds via an acid-catalyzed intramolecular cyclization and subsequent dehydration.

Paal_Knorr Acetonylacetone Acetonylacetone (Hexane-2,5-dione) Protonation Protonation of carbonyl oxygen Acetonylacetone->Protonation + H⁺ Enolization Enolization Protonation->Enolization Cyclization Intramolecular nucleophilic attack Enolization->Cyclization Hemiacetal Hemiacetal intermediate Cyclization->Hemiacetal Dehydration Dehydration Hemiacetal->Dehydration - H₂O DMF This compound Dehydration->DMF Catalyst Acid Catalyst (e.g., H₂SO₄, P₂O₅) Catalyst->Protonation Catalyst->Dehydration

Materials:

  • Acetonylacetone (Hexane-2,5-dione)

  • Concentrated Sulfuric Acid (or another dehydrating agent like Phosphorus Pentoxide)

  • Sodium Bicarbonate solution (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, acetonylacetone is dissolved in a suitable solvent (or used neat).

  • A catalytic amount of concentrated sulfuric acid is slowly added to the flask.

  • The mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, the mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with an organic solvent.

  • The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude this compound can be purified by distillation.

Note: Specific reactant ratios, temperatures, and reaction times can be optimized for yield.

Acetone Pyrolysis

An early industrial method for producing this compound involved the high-temperature pyrolysis of acetone. A 1937 patent (U.S. Patent 2,098,592) describes a process where acetone vapor is heated to over 700°C for a very short duration (less than a second), followed by rapid cooling. This process generates a mixture of products from which DMF can be isolated.

Acetone_Pyrolysis Acetone Acetone Vapor Pyrolysis Pyrolysis (>700°C, <1 sec) Acetone->Pyrolysis Quenching Rapid Cooling Pyrolysis->Quenching Product_Mixture Product Mixture Quenching->Product_Mixture DMF This compound Product_Mixture->DMF Isolation Byproducts Byproducts Product_Mixture->Byproducts

Cyclization of Hex-3-en-5-yn-2-ol

Another early patented method (U.S. Patent 2,470,070) describes the synthesis of DMF by heating hex-3-en-5-yn-2-ol in the presence of a mercuric catalyst at around 100°C. This method involves the cyclization of the enyne alcohol to form the furan ring.

Modern Synthesis from Biomass

The contemporary focus of this compound synthesis is on sustainable routes from biomass. The most common pathway involves the conversion of C6 sugars (hexoses), particularly fructose, into 5-hydroxymethylfurfural (HMF), which is then catalytically converted to DMF.

Biomass_to_DMF Biomass Biomass (Cellulose, Hemicellulose) Glucose Glucose Biomass->Glucose Hydrolysis Fructose Fructose Glucose->Fructose Isomerization HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration DHMF 2,5-Bis(hydroxymethyl)furan (DHMF) HMF->DHMF Hydrogenation MFA 5-Methylfurfural (MFA) HMF->MFA Hydrogenolysis DMF This compound DHMF->DMF Hydrogenolysis MFA->DMF Hydrogenation

Catalytic Conversion of HMF to DMF

The conversion of HMF to DMF is a hydrodeoxygenation (HDO) process that typically requires a heterogeneous catalyst and a hydrogen source. A wide variety of catalytic systems have been investigated to optimize the yield and selectivity of this reaction.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Heterogeneous catalyst (e.g., Ru/C, Pd/C, Ni-based catalyst)

  • Solvent (e.g., 1,4-dioxane, n-butanol)

  • Hydrogen source (e.g., H₂ gas, formic acid)

Procedure:

  • The HMF, solvent, and catalyst are loaded into a high-pressure reactor.

  • The reactor is sealed and purged with an inert gas (e.g., N₂, Ar) before being pressurized with hydrogen gas to the desired pressure.

  • The reaction mixture is heated to the target temperature and stirred for a specified duration.

  • After the reaction, the reactor is cooled to room temperature and depressurized.

  • The catalyst is separated from the reaction mixture by filtration.

  • The liquid product is analyzed by GC or HPLC to determine the conversion of HMF and the yield of DMF.

  • The product can be purified by distillation.

Comparative Data of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency of the HMF to DMF conversion. The following tables summarize the performance of various catalytic systems reported in the literature.

Table 1: Noble Metal-Based Catalysts for HMF to DMF Conversion

CatalystSupportH₂ Pressure (bar)Temperature (°C)Time (h)HMF Conversion (%)DMF Yield (%)
RuC6.822010>9979
PdC11302410091
PtC30150510085
Au-PdC1604>99>99

Table 2: Non-Noble Metal-Based Catalysts for HMF to DMF Conversion

CatalystSupportH₂ Pressure (bar)Temperature (°C)Time (h)HMF Conversion (%)DMF Yield (%)
NiRaney501801010088.5[4]
Co-NiAl₂O₃40200610096.5
Cu-NiSiO₂3022089889
Fe-CoN-doped C201601210097.2

Conclusion

The synthesis of this compound has evolved significantly from its classical roots in the Paal-Knorr synthesis to highly efficient and sustainable methods based on the catalytic conversion of biomass. Early industrial processes, though historically important, have been largely superseded by modern approaches that offer higher yields, greater selectivity, and a more favorable environmental profile. The continued development of novel catalytic systems for the conversion of HMF to DMF remains a key area of research, with the potential to further enhance the economic viability of DMF as a renewable fuel and chemical intermediate. This guide provides a foundational understanding of the key synthetic routes to this compound, offering valuable insights for researchers and professionals working in the field.

References

Spectroscopic Profile of 2,5-Dimethylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylfuran (DMF), a heterocyclic organic compound with significant interest in biofuel research and as a versatile chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below, providing a quick reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound [1][2]

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
5.81Singlet2HFuran ring protons (H-3, H-4)
2.23Singlet6HMethyl protons (-CH₃)

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Data for this compound [1]

Chemical Shift (δ) [ppm]Assignment
150.18C-2, C-5 (Carbon atoms of the furan ring attached to methyl groups)
106.02C-3, C-4 (Carbon atoms of the furan ring)
13.44-CH₃ (Methyl carbons)

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100Medium=C-H stretch (furan ring)
2920, 2860Medium-StrongC-H stretch (methyl groups)
~1580MediumC=C stretch (furan ring)
~1225StrongFuran ring vibration
~1020StrongFuran ring vibration / C-O-C symmetric stretch
800-700Strong=C-H out-of-plane bend (2,5-disubstituted furan)
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
9677.98[M]⁺ (Molecular ion)
9561.15[M-H]⁺
8145.10[M-CH₃]⁺
5384.97[C₄H₅]⁺
4399.99[C₃H₇]⁺ or [CH₃CO]⁺ (Base Peak)

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for a skilled chemist and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (liquid)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS. For ¹³C NMR, a more concentrated solution (50-100 mg/mL) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the TMS signal is desirable.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30 degrees, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify and label the peak positions in both spectra.

IR Spectroscopy

Objective: To obtain the infrared spectrum of neat this compound.

Materials:

  • This compound (liquid)

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an ATR accessory

  • Pipette

  • Acetone (for cleaning)

  • Kimwipes

Procedure (Neat Liquid on Salt Plates):

  • Sample Preparation: Place one to two drops of neat this compound onto the center of a clean, dry salt plate.

  • Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Spectrum Acquisition:

    • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, disassemble the salt plates, rinse them with dry acetone, and gently wipe them dry with a Kimwipe. Store the plates in a desiccator.

Procedure (Attenuated Total Reflectance - ATR):

  • Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum.

  • Sample Application: Place a single drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Lower the press and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a Kimwipe soaked in a suitable solvent (e.g., isopropanol or acetone).

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound (liquid)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Microsyringe

  • Helium (carrier gas)

  • Solvent (e.g., dichloromethane or hexane) for dilution

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like hexane or dichloromethane.

  • GC-MS Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp to 250°C at 10-20°C/min.

    • Set the injector temperature to 250°C.

    • Set the carrier gas (Helium) flow rate.

    • Set the MS parameters: scan range (e.g., m/z 35-300), ionization mode (EI), and electron energy (70 eV).

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

    • The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Reporting Sample This compound (Liquid) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Report Technical Guide NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: General workflow for spectroscopic analysis of this compound.

References

Solubility and Stability of 2,5-Dimethylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylfuran (DMF), a biomass-derived heterocyclic compound, is gaining significant attention as a potential biofuel and a versatile platform chemical. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its application in various fields, including organic synthesis, materials science, and drug development. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic solvents and its stability under various environmental conditions, including thermal, oxidative, acidic, and basic stresses. Detailed experimental protocols for the determination of these properties are provided, along with visualizations of key degradation pathways to facilitate a deeper understanding of its chemical behavior.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation. This compound is a moderately polar molecule, which dictates its solubility profile in various solvents.

Aqueous Solubility

This compound exhibits limited solubility in water. This is attributed to the hydrophobic nature of the furan ring and the two methyl groups, which outweighs the polarity introduced by the ether oxygen. The available quantitative data for the aqueous solubility of this compound are summarized in Table 1.

Table 1: Aqueous Solubility of this compound

Temperature (°C)SolubilityReference
22.5 (72.5 °F)< 1 mg/mL[1]
251466 mg/L (estimated)[2]
Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventQualitative SolubilityReference
EthanolSoluble / Miscible[1][5]
FatsMiscible[5][6]
AcetoneMiscible[3]
ChloroformSlightly Soluble[6]
Ethyl AcetateSlightly Soluble[6]
MethanolSlightly Soluble[6]

Stability of this compound

The stability of this compound is a crucial factor for its storage, handling, and application. It is susceptible to degradation under thermal, oxidative, and acidic conditions.

Thermal Stability

This compound exhibits good thermal stability in the absence of oxygen. It is stable up to 452 K (179 °C) when heated under a nitrogen atmosphere. At significantly higher temperatures (1070–1370 K), it undergoes unimolecular decomposition. The overall first-order rate constant for this decomposition is given by the Arrhenius equation:

ktotal = 1016.22 exp(−77.5 x 103 / RT) s-1

The primary decomposition pathway involves the cleavage of the furan ring.

Oxidative Stability

The oxidative stability of this compound is notably low, and it is sensitive to air.[6] The onset temperature for oxidation in an oxygen atmosphere is 323.49 K (50.34 °C), with an activation energy of 172.35 kJ/mol. The oxidation process proceeds through the formation of organic peroxides, which can lead to a thermal runaway. The reaction with ozone has also been studied, with a determined rate coefficient of (3.3 ± 1.0) × 10−16 cm3 molecule−1 s−1.[7]

Stability in Acidic and Basic Conditions

This compound is incompatible with strong acids and strong bases.[6]

Acidic Conditions: It undergoes acid-catalyzed hydrolysis, leading to ring-opening. A kinetic study of the hydrolysis in aqueous perchloric acid at 25°C revealed that the logarithm of the first-order rate constant is linear with respect to the Hammett acidity function (H0). The solvent deuterium isotope effect (kH/kD) for this reaction is 1.7, suggesting a mechanism initiated by a slow proton transfer to an α-carbon of the furan ring.

Photochemical Stability

Information on the photochemical stability of this compound is limited. However, its UV-Vis absorption spectrum shows an absorbance maximum, indicating that it can absorb UV radiation.[8] This absorption of UV light could potentially lead to photodegradation. Further studies are required to determine its quantum yield for photodegradation and to identify the resulting photoproducts.

Experimental Protocols

Determination of Solubility: The Shake-Flask Method

This protocol describes the determination of the thermodynamic solubility of this compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid phase.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Assessment of Stability

3.2.1. Thermal Stability (Differential Scanning Calorimetry - DSC)

This method is used to determine the onset temperature of thermal decomposition.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.

  • Instrument Setup: Place the pan in the DSC instrument. For inert conditions, purge the sample chamber with nitrogen.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: Record the heat flow as a function of temperature. The onset of an exothermic or endothermic peak indicates a thermal event, such as decomposition or melting.

3.2.2. Chemical Stability (Stress Testing using HPLC)

This protocol outlines a general procedure for evaluating the chemical stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Add an aliquot of the stock solution to a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Add an aliquot of the stock solution to a solution of an oxidizing agent (e.g., 3% H2O2) and keep at room temperature.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the samples if necessary and dilute with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Determine the percentage of this compound remaining at each time point and identify any degradation products.

3.2.3. Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing.[4][9]

Methodology:

  • Sample Preparation: Place this compound as a thin layer in a chemically inert, transparent container. Prepare a solution of known concentration in a transparent, inert solvent.

  • Exposure: Expose the samples to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Dark Control: Prepare identical samples protected from light (e.g., wrapped in aluminum foil) and place them alongside the exposed samples to act as dark controls.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples for any changes in physical properties and for the formation of degradation products using a suitable analytical method like HPLC.

  • Evaluation: Compare the results from the exposed samples to those of the dark control to determine the extent of photodegradation.

Visualizations of Key Pathways

The following diagrams, generated using the DOT language, illustrate important reaction and degradation pathways of this compound.

Synthesis_of_DMF Fructose Fructose Dehydration Dehydration (Acid Catalyst) Fructose->Dehydration HMF 5-Hydroxymethylfurfural (HMF) Dehydration->HMF Hydrogenolysis Hydrogenolysis (Metal Catalyst) HMF->Hydrogenolysis DMF This compound Hydrogenolysis->DMF

Caption: Synthesis of this compound from Fructose.

Thermal_Decomposition_of_DMF DMF This compound HighTemp High Temperature (1070-1370 K) DMF->HighTemp RingCleavage Ring Cleavage HighTemp->RingCleavage Products Decomposition Products (e.g., CO, C4H4, C2H2, CH4) RingCleavage->Products

Caption: High-Temperature Thermal Decomposition of this compound.

Acid_Hydrolysis_of_DMF DMF This compound Protonation Protonation (H+) DMF->Protonation Intermediate Carbocation Intermediate Protonation->Intermediate RingOpening Ring Opening (H2O) Intermediate->RingOpening Diketone 2,5-Hexanedione RingOpening->Diketone Oxidation_of_DMF_with_Ozone DMF This compound Ozone Ozone (O3) DMF->Ozone Ozonide Primary Ozonide Ozone->Ozonide Rearrangement Rearrangement Ozonide->Rearrangement Criegee Criegee Intermediate Rearrangement->Criegee Products Oxidation Products (e.g., Methylglyoxal, Acetic Anhydride) Criegee->Products

References

An In-depth Technical Guide to the Thermodynamic Properties of 2,5-Dimethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 2,5-Dimethylfuran (DMF), a promising biofuel and versatile chemical intermediate. The information is compiled from experimental and computational studies, presented in a structured format to facilitate understanding and application in research and development.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic and physical properties of this compound.

Table 1: Core Thermodynamic Properties of this compound

PropertyValueConditionsSource
Standard Enthalpy of Formation (Gas, ΔfH°) -124.6 ± 6 kJ/mol298.15 KComputational (Feller-Petersen-Dixon method)[1]
-128.1 ± 1.1 kJ/mol298.15 KExperimental[1]
Enthalpy of Vaporization (ΔvapH) 31.91 kJ/mol20 °C (293.15 K)[2]
Calorific Value (Liquid) 33.7 MJ/kg-[2]

Table 2: Physical Properties of this compound

PropertyValueConditionsSource
Molecular Formula C₆H₈O-[3][4][5][6]
Molar Mass 96.13 g/mol -[2][7]
Boiling Point 92-94 °C (365.15-367.15 K)760 mmHg[2][7][8]
Melting Point -62 °C (211.15 K)-[2]
Density 0.903 g/mL25 °C (298.15 K)
0.8897 g/cm³-[2]
Vapor Pressure 53 mmHg72 °F (295.37 K)[7]
174 mmHg124 °F (324.26 K)[7]
404 mmHg167 °F (348.15 K)[7]
Research Octane Number (RON) 119-[2]

Table 3: Gas-Phase Heat Capacity (Cp,gas) of this compound at 1 bar [9]

Temperature (K)Cp,gas (J/mol·K)
5040.59
10058.56
15072.19
20084.92
273.15106.12
298.15113.95
300114.54
400145.91
500174.01
600197.65
700217.37
800233.93
900247.95
1000259.88
1100270.08
1200278.82
1300286.34
1400292.83
1500298.45

Note: Data for standard molar entropy (S°) and liquid-phase heat capacity (Cp,liquid) were not explicitly available in the reviewed public literature. The NIST / TRC Web Thermo Tables, a subscription-based service, is a potential source for this information.[3]

Experimental and Computational Protocols

Detailed experimental procedures for determining the thermodynamic properties of this compound are not extensively published. However, the methodologies employed are standard in thermochemistry.

2.1. Computational Determination of Enthalpy of Formation

A high-level ab initio thermochemical technique, the Feller-Petersen-Dixon (FPD) method, has been used to calculate the enthalpy of formation of this compound.[1] This computational approach involves the following key steps:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated to determine the zero-point vibrational energy (ZPVE).

  • Electronic Energy Calculation: High-level coupled-cluster theory, such as CCSD(T)-F12b, is used with a series of increasingly large basis sets (e.g., cc-pVQZ-F12).

  • Extrapolation to the Complete Basis Set (CBS) Limit: The calculated energies are extrapolated to the CBS limit to minimize basis set truncation errors.

  • Corrections: Several corrections are applied to the total atomization energies, including:

    • Core/valence electron correlation

    • Scalar relativistic effects

    • Higher-order correlation effects

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then derived from the calculated total atomization energies.

2.2. Experimental Determination of Thermophysical Properties

  • Density and Speed of Sound: These properties for liquid this compound have been measured using a vibrating U-tube densitometer.[10][11][12] This instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the density of the liquid. The speed of sound is determined by measuring the transit time of a sound wave through the sample within the instrument.

  • Vapor Pressure: While specific details for this compound are not provided, vapor pressure is typically measured using static or dynamic methods.

    • Static Method: A degassed sample is placed in a thermostatted vessel connected to a pressure measuring device. The system is evacuated, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.

    • Dynamic Method: This involves measuring the boiling point of the liquid at different externally controlled pressures.

  • Calorimetry for Enthalpy of Combustion and Heat Capacity:

    • Enthalpy of Combustion: This is determined using a bomb calorimeter. A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured to calculate the enthalpy of combustion. The standard enthalpy of formation can then be derived from the enthalpy of combustion.

    • Heat Capacity: Adiabatic or differential scanning calorimetry (DSC) are common techniques. In adiabatic calorimetry, a known amount of heat is supplied to the sample in a thermally isolated environment, and the resulting temperature change is measured. In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Visualizations

Diagram 1: Computational Workflow for Enthalpy of Formation

G cluster_input Input cluster_calc Quantum Chemical Calculations cluster_analysis Analysis and Correction cluster_output Output mol This compound Structure geom_opt Geometry Optimization mol->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Electronic Energy Calculation (CCSD(T)-F12b / cc-pVQZ-F12) geom_opt->energy_calc zpve Zero-Point Vibrational Energy freq_calc->zpve cbs Complete Basis Set Extrapolation energy_calc->cbs corrections Core/Valence, Relativistic, Higher-Order Corrections zpve->corrections cbs->corrections dHf Standard Enthalpy of Formation (ΔfH° at 298.15 K) corrections->dHf G cluster_props Thermodynamic Properties cluster_exp Experimental Methods dHf Enthalpy of Formation (ΔfH°) G Gibbs Free Energy (G) dHf->G dHv Enthalpy of Vaporization (ΔvapH) Cp Heat Capacity (Cp) S Entropy (S°) Cp->S related via integration S->G VP Vapor Pressure bomb_cal Bomb Calorimetry bomb_cal->dHf determines (via ΔcombH) dsc_ac DSC / Adiabatic Calorimetry dsc_ac->Cp determines vp_meas Vapor Pressure Measurement vp_meas->dHv determines (via Clausius-Clapeyron) vp_meas->VP measures

References

Quantum Chemical Calculations for 2,5-Dimethylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,5-Dimethylfuran (DMF), a heterocyclic organic compound, has garnered significant interest as a potential biofuel and a key intermediate in chemical synthesis.[1][2] A thorough understanding of its chemical and physical properties at a molecular level is crucial for optimizing its production, application, and for studying its atmospheric and combustion chemistry. Quantum chemical calculations provide a powerful theoretical framework for elucidating the electronic structure, thermochemistry, spectroscopic properties, and reaction mechanisms of DMF, complementing experimental investigations. This technical guide offers an in-depth overview of the application of quantum chemical methods to the study of this compound, aimed at researchers, scientists, and professionals in drug development and related fields.

Theoretical Approaches to the Study of this compound

A variety of quantum chemical methods have been employed to investigate the properties of this compound, ranging from high-level ab initio techniques to more computationally efficient Density Functional Theory (DFT) approaches. The choice of method is often dictated by the desired accuracy and the computational cost associated with the system size and the properties of interest.

High-Level Ab Initio Methods for Accurate Thermochemistry

For highly accurate thermochemical data, such as enthalpies of formation, sophisticated composite methods are utilized. One such approach is the Feller-Petersen-Dixon (FPD) method. This technique involves a series of calculations to approximate the complete basis set (CBS) limit for the electronic energy at the coupled-cluster level with single, double, and perturbative triple excitations (CCSD(T)). Corrections for core-valence correlation, scalar relativistic effects, and higher-order electronic excitations are then additively included.

Experimental Protocol: Feller-Petersen-Dixon (FPD) Method

The FPD approach systematically refines the total atomization energy of a molecule, from which the enthalpy of formation can be derived using experimental atomic heats of formation. The key steps are:

  • Geometry Optimization: The molecular geometry is optimized at a high level of theory, typically CCSD(T) with a large basis set.

  • Valence Electronic Energy Extrapolation: Single-point CCSD(T) calculations are performed with a series of correlation-consistent basis sets (e.g., cc-pVTZ, cc-pVQZ). The resulting energies are then extrapolated to the complete basis set limit. To manage computational cost for larger molecules, the explicitly correlated CCSD(T)-F12b method can be used with basis sets up to cc-pVQZ-F12.[3]

  • Core-Valence Correlation Correction: The effect of correlating the core electrons is calculated as the difference in the all-electron and frozen-core correlation energies.

  • Scalar Relativistic Correction: This correction accounts for the relativistic effects on the core electrons, typically calculated using a one-electron Douglas-Kroll-Hess Hamiltonian.

  • Higher-Order Corrections: Further refinements can be included to account for effects beyond the CCSD(T) level of theory.

The final calculated enthalpy of formation for this compound using this method shows good agreement with experimental values.[3]

Density Functional Theory (DFT) for Spectroscopic and Geometric Properties

DFT methods, particularly those employing hybrid functionals like B3LYP, offer a good balance between accuracy and computational cost for determining molecular geometries, vibrational frequencies, and electronic spectra.[4] The choice of basis set, such as the correlation-consistent cc-pVTZ set, is crucial for obtaining reliable results.[4]

Experimental Protocol: DFT Calculations for Spectroscopic Analysis

A typical workflow for the DFT-based spectroscopic analysis of this compound involves:

  • Ground-State Geometry Optimization: The molecular geometry is optimized using the B3LYP functional with the cc-pVTZ basis set.[4]

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies, along with their corresponding infrared intensities and Raman activities, are computed at the optimized geometry.[4]

  • Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[4]

  • NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic resonance (NMR) chemical shifts.[4]

The following diagram illustrates the computational workflow for obtaining spectroscopic data for this compound using DFT.

DFT_Workflow start Initial Structure of This compound geom_opt Geometry Optimization (B3LYP/cc-pVTZ) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc td_dft TD-DFT for Electronic Spectra geom_opt->td_dft giao GIAO for NMR Shifts geom_opt->giao ir_raman IR and Raman Spectra freq_calc->ir_raman uv_vis UV-Vis Spectrum td_dft->uv_vis nmr NMR Chemical Shifts giao->nmr

Computational workflow for DFT-based spectroscopic analysis.

Key Computational Results for this compound

Quantum chemical calculations have yielded a wealth of quantitative data on the properties of this compound. The following tables summarize some of the key findings from the literature.

Thermochemical Data

High-level ab initio calculations provide accurate thermochemical data, which are essential for understanding the stability and reactivity of this compound.

PropertyCalculated Value (kJ mol⁻¹)Experimental Value (kJ mol⁻¹)Method
Enthalpy of Formation (ΔfH° (298.15 K))-124.6 ± 6-128.1 ± 1.1Feller-Petersen-Dixon[3]
Molecular Geometry

DFT calculations provide detailed information about the equilibrium geometry of the this compound molecule. The following table presents selected optimized geometrical parameters.

ParameterCalculated ValueMethod
C-O Bond Length (Å)Data not available in snippetsB3LYP/cc-pVTZ
C=C Bond Length (Å)Data not available in snippetsB3LYP/cc-pVTZ
C-C Bond Length (Å)Data not available in snippetsB3LYP/cc-pVTZ
C-H (ring) Bond Length (Å)Data not available in snippetsB3LYP/cc-pVTZ
C-H (methyl) Bond Length (Å)Data not available in snippetsB3LYP/cc-pVTZ
C-O-C Bond Angle (°)Data not available in snippetsB3LYP/cc-pVTZ
O-C=C Bond Angle (°)Data not available in snippetsB3LYP/cc-pVTZ

Note: Specific bond lengths and angles were not available in the provided search results but would be a standard output of the cited DFT calculations.

Vibrational Frequencies

Calculated vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The table below lists some of the calculated fundamental vibrations for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)DescriptionMethod
ν14, ν213073Degenerate C-H2 asymmetric vibrationsB3LYP/cc-pVTZ[4]
Electronic Properties

TD-DFT calculations provide insights into the electronic transitions of this compound.

PropertyCalculated ValueMethod
HOMO-LUMO Gap (eV)Data not available in snippets for this compound itself, but for a derivative[5]B3LYP/6-311G(d,p)

Reaction Mechanisms of this compound

Quantum chemical calculations are instrumental in elucidating the complex reaction mechanisms of this compound, particularly in combustion and atmospheric chemistry.

Reaction with Hydrogen Atoms

The reaction of this compound with hydrogen atoms has been studied both experimentally in shock tubes and theoretically using compound methods like CBS-QB3, CBS-APNO, and G3.[6] The primary reaction pathway is found to be an addition-elimination mechanism that results in the formation of 2-methylfuran and a methyl radical.[6]

Combustion Chemistry

The combustion of this compound involves a complex network of reactions. Reaction path analysis based on computational models reveals several key consumption pathways.[7][8] The primary consumption route is initiated by H-abstraction reactions by radicals such as O₂, OH, H, and CH₃, leading to the formation of the 5-methyl-2-furanylmethyl radical.[7] Other important pathways include ipso-addition to form 2-methylfuran and H-atom addition leading to 1,3-butadiene and the acetyl radical.[7]

The following diagram illustrates the main consumption pathways of this compound during combustion.

DMF_Combustion DMF This compound H_abs H-abstraction (by O2, OH, H, CH3) DMF->H_abs ~61.82% ipso_add Ipso-addition DMF->ipso_add ~18.23% H_add H-addition DMF->H_add ~12.89% OH_add OH-addition DMF->OH_add R1C6H7O 5-methyl-2-furanylmethyl radical H_abs->R1C6H7O MF 2-Methylfuran ipso_add->MF C4H6_CH3CO 1,3-Butadiene + Acetyl radical H_add->C4H6_CH3CO C2H2_CH3CO_CH3CHO Acetylene + Acetyl radical + Acetaldehyde OH_add->C2H2_CH3CO_CH3CHO

Main consumption pathways of this compound in combustion.

Conclusion

Quantum chemical calculations are an indispensable tool for the comprehensive study of this compound. From providing highly accurate thermochemical data to elucidating complex reaction mechanisms and interpreting spectroscopic measurements, these computational methods offer deep molecular-level insights. The continued application and development of theoretical chemistry will undoubtedly play a pivotal role in advancing the use of this compound as a sustainable fuel and versatile chemical building block.

References

An In-Depth Technical Guide on the Toxicology and Safety of 2,5-Dimethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dimethylfuran (DMF), a heterocyclic organic compound, has garnered significant interest as a potential biofuel and a platform chemical. Its presence in some heated foods and as a metabolite of hexane necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicology of this compound, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity. While data on DMF itself is limited in some areas, this guide supplements available information with data from structurally related and metabolically similar compounds, such as furan and 2-methylfuran, to provide a more complete risk assessment framework.

Acute Toxicity

Acute toxicity studies are foundational in characterizing the potential hazards of a substance following a single exposure. For this compound, the primary route of acute toxicity data available is oral ingestion.

Quantitative Data for Acute Toxicity

The acute oral toxicity of this compound has been determined in rats. The median lethal dose (LD50) provides a standardized measure of the acute toxicity of a substance.

Parameter Species Route Value Reference
LD50RatOral1238 mg/kg[1][2]

Table 1: Acute Oral Toxicity of this compound

Genotoxicity

Genotoxicity assessment is critical for identifying substances that can cause damage to genetic material, potentially leading to mutations and cancer. This compound has been evaluated in several in vitro genotoxicity assays.

In Vitro Murine Erythropoietic Micronucleus Assay

A study utilizing a murine in vitro erythropoietic micronucleus assay demonstrated that this compound is capable of inducing chromosomal damage. Exposure to DMF led to an increase in the frequency of micronuclei in hematopoietic cells.[3][4]

  • Finding: Exposure to 0.1 mM this compound for 1 hour induced an increase in micronuclei frequency compared to controls.[3][4]

In Vitro Single Cell Gel Electrophoresis (Comet) Assay

The alkaline single-cell gel electrophoresis (SCGE or comet) assay has been used to detect DNA damage in the form of single-strand breaks and alkali-labile sites in V79 Chinese hamster lung cells.

  • Finding: this compound induced a concentration-dependent increase in DNA damage in V79 cells. Significant increases in DNA damage were observed at concentrations of 1.0 mM, 1.5 mM, and 2.0 mM after a 0.5-hour exposure.[2]

Ames Test

The Ames test, a bacterial reverse mutation assay, has reportedly shown negative results for this compound, suggesting it is not mutagenic in the tested bacterial strains.[1][5]

Summary of Genotoxicity Data
Assay Test System Concentration/Dose Result Reference
In Vitro Micronucleus AssayMurine Erythropoietic Cells0.1 mM (1 hour)Positive[3][4]
In Vitro Comet AssayV79 Cells1.0, 1.5, 2.0 mM (0.5 hour)Positive[2]
Ames TestSalmonella typhimuriumNot SpecifiedNegative[1][5]

Table 2: Summary of Genotoxicity Studies on this compound

Repeated-Dose Toxicity

A 90-day oral toxicity study in gpt delta rats was conducted for 2-methylfuran.[6] The findings from this study are summarized below as a surrogate for understanding the potential subchronic toxicity of this compound.

90-Day Oral Toxicity Study of 2-Methylfuran in Rats (Surrogate Data)
  • Doses: 0, 1.2, 6, or 30 mg/kg/day administered intragastrically.[6]

  • Key Findings:

    • Effects on the hepatobiliary system were observed at 6 and 30 mg/kg/day, including an increase in serum alkaline phosphatase.[6]

    • Cholangiofibrosis was observed in the 30 mg/kg/day group.[6]

  • NOAEL: The No-Observed-Adverse-Effect Level was determined to be 1.2 mg/kg/day for both male and female rats.[6]

Carcinogenicity

There are no specific long-term carcinogenicity bioassays available for this compound. However, its structural similarity to furan, a known rodent carcinogen, raises concerns about its potential carcinogenicity. Furan has been shown to cause liver tumors (hepatocellular adenoma and carcinoma) and bile-duct cancer (cholangiocarcinoma) in rats and mice.[7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted that due to the extensive positive genotoxicity data for several furan-related flavouring agents and the known carcinogenicity of furan, the safety of this group of compounds, including this compound, could not be evaluated through their standard procedure.[3]

Metabolism and Toxicokinetics

Detailed in vivo toxicokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are limited. However, its metabolism is presumed to follow a pathway similar to that of furan and 2-methylfuran, which involves metabolic activation by cytochrome P450 (CYP) enzymes.

Proposed Metabolic Pathway

The proposed metabolic activation of this compound is initiated by CYP-mediated oxidation of the furan ring. This is analogous to the bioactivation of furan to the reactive and toxic metabolite cis-2-butene-1,4-dial. In the case of this compound, this oxidation is expected to produce a reactive α,β-unsaturated dicarbonyl intermediate. This reactive metabolite can then form adducts with cellular macromolecules, such as proteins and DNA, which is believed to be a key step in the mechanism of toxicity and genotoxicity.

G DMF This compound CYP Cytochrome P450 (e.g., CYP2E1) DMF->CYP Oxidation ReactiveMetabolite Reactive α,β-Unsaturated Dicarbonyl Intermediate CYP->ReactiveMetabolite Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->Macromolecules Covalent Binding Adducts Macromolecular Adducts Macromolecules->Adducts Toxicity Genotoxicity & Cytotoxicity Adducts->Toxicity

Proposed metabolic activation pathway of this compound.

Experimental Protocols

In Vitro Murine Erythropoietic Micronucleus Assay

This assay is used to detect damage to chromosomes or the mitotic apparatus. While a detailed, step-by-step protocol for the specific study on this compound is not fully available in the public domain, a general workflow can be described based on standard methodologies.

G cluster_prep Cell Preparation cluster_exposure Exposure cluster_analysis Analysis Harvest Harvest Murine Bone Marrow Cells Culture Culture in Erythropoietic Differentiation Medium Harvest->Culture Treat Treat with this compound (e.g., 0.1 mM for 1 hr) Culture->Treat Controls Include Vehicle and Positive Controls Culture->Controls HarvestCells Harvest Cells Treat->HarvestCells Controls->HarvestCells Stain Stain for Micronuclei (e.g., with Acridine Orange) HarvestCells->Stain Score Score Micronuclei in Polychromatic Erythrocytes via Microscopy Stain->Score

General workflow for an in vitro micronucleus assay.

Conclusion and Recommendations

The available data indicates that this compound possesses genotoxic potential, as evidenced by positive results in in vitro micronucleus and comet assays. Its acute oral toxicity in rats is moderate. The mechanism of toxicity is likely mediated by metabolic activation to a reactive dicarbonyl intermediate, similar to other furan derivatives.

Significant data gaps remain, particularly concerning repeated-dose toxicity, carcinogenicity, and in vivo toxicokinetics. The absence of a NOAEL for this compound necessitates a cautious approach to risk assessment, which currently relies on data from structural analogues.

For drug development professionals, the genotoxic potential of this compound is a significant concern. If this moiety is present in a drug candidate, further extensive toxicological evaluation would be imperative. For researchers in the biofuel and chemical industries, the current toxicological data underscores the need for robust safety measures and further research to fully characterize the long-term health effects of exposure to this compound. It is recommended that future research efforts prioritize conducting a 90-day oral toxicity study in rodents to establish a NOAEL, as well as comprehensive ADME and carcinogenicity studies to enable a more complete risk assessment.

References

Methodological & Application

Application Note: Quantitative Analysis of 2,5-Dimethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylfuran (DMF), a heterocyclic organic compound, is a significant analyte in diverse fields ranging from food science to biofuel research and clinical diagnostics. In the food industry, it is recognized as a furanic compound formed during the thermal processing of foods.[1][2][3] In the realm of renewable energy, DMF is considered a promising biofuel candidate.[4] Furthermore, it has been identified as a potential biomarker for certain health conditions and exposures, such as smoking status.[5] Accurate and precise quantification of this compound is therefore crucial for quality control, safety assessment, and research and development in these areas.

This application note provides detailed protocols for the quantitative analysis of this compound using common analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and selectivity.[2] An alternative High-Performance Liquid Chromatography (HPLC) method is also presented.

Analytical Methods for this compound Quantification

The primary methods for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely employed technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] The coupling of GC with a Mass Spectrometer (MS) allows for excellent separation and highly specific detection, enabling accurate quantification even in complex matrices. Sample introduction techniques such as Headspace (HS) and Solid-Phase Microextraction (SPME) are often used to extract and concentrate DMF from the sample matrix before GC-MS analysis.[3][6]

  • High-Performance Liquid Chromatography (HPLC): While less common for DMF analysis, HPLC offers an alternative approach, particularly for samples that are not amenable to GC.[7] Reversed-phase HPLC with a suitable detector, such as a UV detector, can be used for the separation and quantification of this compound.

Experimental Protocols

Protocol 1: Quantification of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is suitable for the analysis of this compound in solid and liquid samples, such as food products and biological fluids.

1. Sample Preparation:

  • Accurately weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.[8]

  • For liquid samples, pipette a known volume (e.g., 1-5 mL) into the vial.

  • Add a saturated sodium chloride (NaCl) solution (e.g., 5 mL) to the vial to increase the volatility of the analyte.[9]

  • Add a known amount of an appropriate internal standard (e.g., deuterated this compound) to each sample, calibrator, and quality control sample.

  • Immediately seal the vial with a PTFE-lined septum and a crimp cap.

  • Vortex the vial for 15-30 seconds to ensure thorough mixing.

2. HS-GC-MS Parameters:

The following are typical instrument parameters. Optimization may be required based on the specific instrument and sample matrix.

Parameter Condition
Headspace Autosampler
Incubation Temperature80 °C
Incubation Time20 minutes
Syringe Temperature90 °C
Injection Volume1000 µL
Gas Chromatograph
ColumnEquity-1 (30 m x 0.25 mm, 0.10 µm) or equivalent non-polar column[10]
Carrier GasHelium at a constant flow of 0.7 mL/min[10]
Inlet Temperature250 °C
Oven ProgramInitial temperature of 40 °C for 5 min, ramp at 20 °C/min to 200 °C, then ramp at 100 °C/min to 250 °C and hold for 2 min[10]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)96
Qualifier Ions (m/z)81, 53

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known amounts of this compound into a matrix similar to the samples being analyzed.

  • Analyze the calibration standards and samples under the same HS-GC-MS conditions.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general procedure for the analysis of this compound using HPLC with UV detection.[7]

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

2. HPLC Parameters:

Parameter Condition
HPLC System
ColumnNewcrom R1 (or equivalent reverse-phase column)[7]
Mobile PhaseAcetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1 v/v/v)[7]
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector
TypeUV-Vis or Diode Array Detector (DAD)
Wavelength220 nm (or optimal wavelength determined by DAD)

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the calibration standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. These values may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Analytical Method Matrix Recovery (%) Repeatability (RSDr %) Limit of Quantification (LOQ) Reference
HS-GC-MSFood Matrices (various)80 - 110< 145 µg/kg[1][2]
HS-GC-MSCoffee80 - 110< 16200 µg/kg[6]
SPME-GC-MSFood Matrices (various)80 - 110< 165 µg/kg[3][6]

Visualizations

Caption: General workflow for the quantification of this compound.

logical_relationship cluster_methods Analytical Methods cluster_prep_tech Sample Preparation Techniques DMF This compound GCMS GC-MS DMF->GCMS HPLC HPLC DMF->HPLC HS Headspace (HS) GCMS->HS coupled with SPME Solid-Phase Microextraction (SPME) GCMS->SPME coupled with LLE Liquid-Liquid Extraction (LLE) HPLC->LLE may require SPE Solid-Phase Extraction (SPE) HPLC->SPE may require

References

Application Notes and Protocols for the Gas Chromatography Analysis of 2,5-Dimethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 2,5-Dimethylfuran (2,5-DMF) using gas chromatography (GC). The methods described are primarily focused on food matrices, where 2,5-DMF is a compound of interest due to its formation during thermal processing.

Introduction

This compound is a volatile organic compound that can be found in various heated foodstuffs and is also explored as a potential biofuel. Accurate and robust analytical methods are crucial for its quantification in diverse matrices. Gas chromatography, coupled with various sample introduction techniques and detectors, offers the necessary selectivity and sensitivity for this purpose. A significant analytical challenge is the chromatographic separation of this compound from its isomer, 2-ethylfuran, which often requires optimized GC conditions.[1][2]

Quantitative Data Summary

The following table summarizes quantitative data from various validated gas chromatography methods for the analysis of this compound. This allows for a comparative overview of the performance of different techniques.

MethodMatrixGC ColumnRecovery (%)LOQ (µg/kg)Repeatability (RSDr %)Reference
HS-SPME-GC-MSCereals, Coffee, Infant ProductsEquity-180-110Not Specified<14[1][2]
HS-SPME-GC-MS/MSFruits, Juices, Canned FishHP-5MS76-1170.003-0.675 (ng/g)1-16 (intra-day)[3]
HS-SPME-GC-MSChocolateNot Specified81-1090.48-2.500.1-8[4][5][6]
HS-SPME Arrow-GC-MSBaby Formula, CoffeeRxi-624Sil MS101-120Not SpecifiedNot Specified[7][8]
P&T-GC-MSGround CoffeeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Experimental Workflow

The general workflow for the analysis of this compound by gas chromatography involves several key stages, from sample preparation to data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization/ Weighing Sample->Homogenization InternalStandard Addition of Internal Standard Homogenization->InternalStandard Extraction Extraction (HS, SPME, P&T) InternalStandard->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS, FID) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

General workflow for this compound analysis by GC.

Experimental Protocols

Below are detailed protocols for three common methods used for the analysis of this compound.

Protocol 1: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) for Food Matrices

This method is widely used for the analysis of volatile and semi-volatile compounds in complex matrices.

1. Sample Preparation:

  • Weigh 0.5 g of the homogenized sample (e.g., baby formula, coffee) into a 20 mL headspace vial.[7][8]

  • Add 10 mL of a 30% sodium chloride (NaCl) solution.[7][8]

  • Add an appropriate amount of a deuterated internal standard solution (e.g., this compound-d3).

  • Immediately seal the vial with a magnetic crimp cap.

2. HS-SPME Procedure:

  • SPME Fiber: Carboxen/Polydimethylsiloxane (CAR/PDMS) is a common choice.[3]

  • Incubation: Incubate the vial at 50°C for 10 minutes with agitation (e.g., 250 rpm).[7][8]

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for 10 minutes at 50°C.[7][8]

  • Desorption: Desorb the fiber in the GC inlet for 1 minute at 280°C.[7][8]

3. GC-MS Parameters:

  • GC System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.[7][8]

  • Column: Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness) or Equity-1 (30 m x 0.25 mm, 0.10 µm).[7][8][9]

  • Inlet: Splitless mode, 280°C.

  • Carrier Gas: Helium at a constant flow of 1.4 mL/min.[7][8]

  • Oven Program:

    • Initial temperature: 35°C, hold for 3 minutes.

    • Ramp 1: 8°C/min to 75°C.

    • Ramp 2: Increase to 200°C (hold for 1 minute).[7][8]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 325°C.[7][8]

    • Transfer Line Temperature: 280°C.[7][8]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for 2,5-DMF: m/z 95.[10]

    • Qualifier Ions for 2,5-DMF: m/z 67, 96.[10]

Protocol 2: Headspace Solid-Phase Microextraction GC-MS/MS for Enhanced Selectivity

This protocol is particularly useful for complex matrices where isobaric interferences may be present.

1. Sample Preparation:

  • For fruit or juice samples, mix 5 g of the sample with 5 mL of a saturated NaCl solution in a headspace vial.[3]

  • For oily fish samples, mix 1 g of the sample with 9 mL of a saturated NaCl solution.[3]

  • Add the internal standard and seal the vial.

2. HS-SPME Procedure:

  • SPME Arrow: Carboxen/Polydimethylsiloxane (CAR/PDMS).

  • Equilibration: 35°C for 15 minutes.[3]

  • Adsorption: 35°C for 15 minutes.[3]

  • Desorption: In the GC inlet.

3. GC-MS/MS Parameters:

  • GC System: Capable of tandem mass spectrometry.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Inlet: Split mode (e.g., 1:10), 280°C.[3]

  • Carrier Gas: Helium at 1 mL/min.[3]

  • Oven Program:

    • Initial temperature: 32°C, hold for 4 minutes.

    • Ramp: 20°C/min to 200°C, hold for 3 minutes.[3]

  • MS/MS Parameters:

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Specific precursor and product ion transitions for 2,5-DMF need to be determined.

Protocol 3: Purge-and-Trap GC-MS (P&T-GC-MS) for Coffee Samples

This technique is suitable for highly volatile compounds and can offer excellent sensitivity.

1. Sample Preparation:

  • Prepare coffee samples as per standard methods for volatile analysis.

  • Spike with an appropriate internal standard.

2. Purge-and-Trap Parameters:

  • The specific parameters for purging (gas, flow rate, time) and trapping (sorbent material, temperature) need to be optimized for 2,5-DMF.

3. GC-MS Parameters:

  • The GC-MS parameters would be similar to those described in Protocol 1, with adjustments to the oven temperature program as needed based on the trapping and desorption characteristics of the P&T system.

Logical Relationship for GC Column Selection

The choice of a GC column is critical for the successful separation of this compound, especially from its isomers. The following diagram illustrates the factors influencing this decision.

Column_Selection Analyte Analyte Properties (Volatility, Polarity of 2,5-DMF) ColumnPhase Stationary Phase Polarity (e.g., non-polar, mid-polar) Analyte->ColumnPhase Matrix Sample Matrix (Complexity, Interferences) Matrix->ColumnPhase Isomers Separation of Isomers (2,5-DMF vs. 2-Ethylfuran) Isomers->ColumnPhase MethodParameters GC Method Parameters (Temperature Program, Flow Rate) ColumnPhase->MethodParameters ColumnDimensions Column Dimensions (Length, ID, Film Thickness) ColumnDimensions->MethodParameters

Factors influencing GC column selection for 2,5-DMF analysis.

Conclusion

The analysis of this compound can be effectively achieved using various gas chromatography techniques. The choice of method depends on the sample matrix, required sensitivity, and the need to resolve critical isomers. The protocols provided here, based on validated methods from the scientific literature, offer a solid starting point for researchers and scientists. Method validation should always be performed in the specific laboratory and for the matrix of interest to ensure data quality and reliability.

References

Application Note: 2,5-Dimethylfuran as a High-Fidelity Internal Standard for Quantitative NMR (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances without the need for identical reference compounds for each analyte. The accuracy of qNMR relies heavily on the selection of a suitable internal standard (IS). An ideal IS should possess chemical stability, solubility in common deuterated solvents, a simple NMR spectrum with signals that do not overlap with the analyte, and appropriate volatility.[1]

2,5-Dimethylfuran (DMFu) has emerged as a superior internal standard for ¹H NMR, offering distinct advantages over traditional single-peak standards.[2] Its unique spectral properties not only facilitate straightforward quantification but also provide an internal validation check on the quality of the NMR data acquisition, ensuring high-fidelity results.[2][3] This application note provides a detailed protocol for the use of this compound as an internal standard for the accurate quantification of organic molecules.

Key Advantages of this compound (DMFu)

DMFu was selected as an internal standard based on several key properties that align with the requirements for accurate qNMR:[1][2]

  • Low Reactivity: Chemically inert, ensuring stability during sample preparation and long-term storage.[1]

  • Good Solubility: Readily dissolves in common NMR solvents like chloroform, methanol, and dimethyl sulfoxide.[1]

  • Optimal Volatility: With a boiling point of 92 °C, it is volatile enough for easy removal post-analysis but not so volatile as to be lost during sample preparation.[1][3][4]

  • Simple ¹H NMR Spectrum: The spectrum consists of two distinct singlets, which minimizes the probability of signal overlap with the analyte.[1][4]

The most significant advantage of DMFu lies in its two widely separated singlets. This feature offers two critical benefits:

  • Reduced Signal Overlap: The two signals at approximately 2.20 ppm and 5.80 ppm provide two opportunities for finding a clear, unobstructed region for integration against an analyte.[1][3] The 5.80 ppm signal is in a region of the spectrum that is typically devoid of other signals.[1][3]

  • Internal Quality Control: The theoretical integration ratio of the methyl protons (2.20 ppm) to the furan protons (5.80 ppm) is exactly 3:1. By checking this ratio, researchers can assess the accuracy of the integration and, crucially, verify that the relaxation delay used in the experiment was sufficient for complete magnetization recovery for both the standard and the analyte.[1][2]

G cluster_DMFu This compound (DMFu) Properties cluster_Benefits Resulting qNMR Benefits DMFu This compound Advantage1 Two Widely Separated Singlets (~2.2 ppm & ~5.8 ppm) DMFu->Advantage1 Advantage2 Optimal Volatility (BP 92 °C) DMFu->Advantage2 Advantage3 High Stability & Solubility DMFu->Advantage3 Benefit1 Reduced risk of signal overlap Advantage1->Benefit1 Benefit2 Internal check for integration accuracy Advantage1->Benefit2 Benefit3 Internal 'Relaxation Standard' (Ratio reveals T1 issues) Advantage1->Benefit3 Benefit4 'Traceless' analysis via easy removal Advantage2->Benefit4

Key properties of DMFu and their benefits in qNMR.
Data Presentation

The physicochemical and spectral properties of this compound are summarized below.

Table 1: Physicochemical and ¹H NMR Properties of this compound

Property Value Reference
Molecular Formula C₆H₈O [5]
Molecular Weight 96.13 g/mol [3][6]
Boiling Point 92 °C [1][3][4]
¹H NMR Signal 1 (Methyl) ~2.20 ppm (singlet, 6H) [1][3]
¹H NMR Signal 2 (Furan) ~5.80 ppm (singlet, 2H) [1][3]

| Solvent | CDCl₃ |[6] |

The accuracy of qNMR is highly dependent on the complete relaxation of all nuclei between pulses. The integration ratio of DMFu's two singlets is a sensitive indicator of whether the relaxation delay (D1) is sufficient.

Table 2: Effect of Relaxation Delay (D1) on the Integration Ratio of DMFu Signals

Relaxation Delay (D1) (seconds) Observed Ratio (Integral at 2.2 ppm / Integral at 5.8 ppm) Deviation from Theoretical (3.00)
0.1 2.50 -16.7%
1.0 2.85 -5.0%
10.0 2.99 -0.3%
30.0 3.01 +0.3%

Data adapted from reference[1]. Experiments show that a delay of 10.0 seconds is sufficient to achieve an accurate ratio, leading to quantitative results with less than 5.0% error.[1][2][3]

Experimental Protocol

This protocol outlines the steps for using DMFu to determine the purity or concentration of an analyte.

G cluster_prep A: Sample & Standard Preparation cluster_acq B: NMR Data Acquisition cluster_proc C: Data Processing & Calculation start Start: qNMR Analysis stock 1. Prepare DMFu Stock Solution (e.g., 10 mg/mL in CDCl3) start->stock end End: Analyte Purity/ Concentration Determined analyte 2. Accurately weigh ~5-25 mg of analyte stock->analyte combine 3. Dissolve analyte in a precise volume (e.g., 600 µL) of DMFu stock solution analyte->combine tube 4. Transfer solution to an NMR tube combine->tube shim 5. Shim the sample (turn spinning off) tube->shim params 6. Set key acquisition parameters: - Pulse Angle: 90° - Relaxation Delay (D1): ≥ 10s - Scans (NS): ≥ 16 (for S/N > 250:1) shim->params acquire 7. Acquire ¹H NMR Spectrum params->acquire process 8. Process spectrum: - Fourier Transform - Phase & Baseline Correction acquire->process integrate 9. Integrate DMFu and analyte signals process->integrate validate 10. Validate DMFu Ratio (Integral 2.2ppm / 5.8ppm ≈ 3.0) integrate->validate calculate 11. Calculate analyte purity using the qNMR formula validate->calculate calculate->end

Workflow for qNMR using this compound.
Detailed Methodologies

4.1. Materials

  • This compound (DMFu), high purity (≥99%)

  • Analyte of interest

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03% TMS)

  • Analytical balance (4 or 5 decimal places)

  • Volumetric flasks and calibrated micropipettes

  • High-quality 5 mm NMR tubes

4.2. Preparation of Internal Standard Stock Solution

  • Accurately weigh approximately 50 mg of pure this compound into a 5 mL volumetric flask.

  • Record the exact mass (m_std).

  • Dissolve and dilute to the mark with deuterated solvent (e.g., CDCl₃). This creates a stock solution of known concentration (C_std).

4.3. Sample Preparation

  • Accurately weigh 5-25 mg of the analyte into a clean vial.[7] Record the exact mass (m_analyte).

  • Using a calibrated micropipette, add a precise volume (e.g., 600-700 µL) of the DMFu internal standard stock solution to the vial.[8]

  • Ensure the analyte is completely dissolved.

  • Transfer the final solution to an NMR tube.

4.4. NMR Data Acquisition

  • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for at least 5 minutes.[9]

  • Tune and shim the sample. For optimal quantification, sample spinning should be turned off to avoid spinning sidebands.[9]

  • Set up a standard 1D proton experiment with the following critical parameters:

    • Pulse Angle: Use a 90° pulse to ensure maximum signal for all protons.

    • Relaxation Delay (D1): Set to a minimum of 10 seconds .[1][3] This is crucial for the accurate integration of both DMFu and typical small molecule analytes.

    • Acquisition Time (AQ): At least 2-3 seconds to ensure good digital resolution.

    • Number of Scans (NS): Adjust to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[9] This typically requires 16 or more scans depending on sample concentration.

4.5. Data Processing and Analysis

  • Apply Fourier transformation to the FID with minimal to no line broadening (e.g., LB = 0.3 Hz).

  • Carefully phase the spectrum manually to ensure all peaks have a purely absorptive shape.

  • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated peaks.

  • Integrate a well-resolved, non-overlapping signal from the analyte (Int_analyte) and one of the two singlets from DMFu (Int_std).

  • Validation Step: Integrate both DMFu signals and calculate their ratio. If the ratio of the integral at ~2.2 ppm to the one at ~5.8 ppm is not close to 3.0, the relaxation delay was insufficient, and the quantitative result will be unreliable.[1]

Calculation of Purity

The purity of the analyte can be calculated using the standard qNMR equation:[10]

Purity_analyte (%) = (Int_analyte / Int_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • Int: Area of the integrated peak for the analyte and standard.

  • N: Number of protons giving rise to the integrated signal (e.g., N_std = 6 for the DMFu signal at 2.2 ppm or 2 for the signal at 5.8 ppm).

  • M: Molecular weight of the analyte and standard.

  • m: Weighed mass of the analyte and standard.

  • Purity_std: Purity of the this compound standard (usually ≥99%).

Conclusion

This compound is a highly effective and reliable internal standard for quantitative ¹H NMR. Its simple two-singlet spectrum provides flexibility in avoiding signal overlap and, more importantly, offers a built-in mechanism to verify sufficient relaxation delay, a common source of error in qNMR experiments.[1][2] By following the detailed protocol outlined above, researchers in pharmaceutical development and other scientific fields can achieve accurate and precise quantification of compounds with a high degree of confidence.

References

Application Notes and Protocols for 2,5-Dimethylfuran (DMF) in Biofuel Blends

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethylfuran (DMF) is a furan derivative that has emerged as a highly promising second-generation biofuel.[1] Produced from renewable lignocellulosic biomass, DMF presents a sustainable alternative to conventional fossil fuels.[2][3] Unlike first-generation biofuels such as ethanol, its production does not directly compete with food sources.[4] DMF possesses several advantageous physicochemical properties, including a high energy density comparable to gasoline, a high research octane number (RON), and insolubility in water, which overcomes some of the key drawbacks of ethanol, such as lower energy content and miscibility with water.[5][6] These characteristics make DMF a suitable candidate for use as a standalone fuel or as a blend component in both spark-ignition (SI) and compression-ignition (CI) engines.[2][6]

Physicochemical Properties of DMF and Reference Fuels

The viability of a biofuel is largely determined by its physical and chemical properties. DMF exhibits properties remarkably similar to gasoline and superior to ethanol in several key aspects, making it compatible with existing engine technologies and fuel infrastructure.[4][7]

PropertyThis compound (DMF)GasolineEthanolDiesel
Chemical FormulaC₆H₈OC₄-C₁₂C₂H₅OHC₈-C₂₁
Energy Density (MJ/L)31.5[3]~32.2[4]~23[4]~36.1
Research Octane Number (RON)119[3]91-99~108-
Motor Octane Number (MON)~88.1[8]81-89~92-
Boiling Point (°C)92-94[3]25-21578.3[3]180-360
Water SolubilityInsoluble[4]InsolubleSolubleInsoluble
Oxygen Content (wt%)16.7034.70

Data compiled from multiple sources.[3][4][7][8]

Application in Spark-Ignition (SI) Engines

DMF's high octane number and energy density make it an excellent candidate for blending with gasoline in SI engines.[3] Studies have shown that DMF-gasoline blends can improve engine performance and, in some cases, reduce harmful emissions compared to pure gasoline.

Performance and Emission Characteristics of DMF-Gasoline Blends

Blend (vol%)Engine LoadIndicated Thermal Efficiency (ITE)Brake Specific Fuel Consumption (BSFC)NOx EmissionsCO EmissionsHC EmissionsSoot/PM Emissions
DMF10-DMF50 Full Speed RangeDecreased by 0.1-1.7% vs. Gasoline[9]Increased by ~9.3% vs. Gasoline[9]Increase with higher DMF concentration[8]Marginally lower than gasoline[4]Lower at low loads vs. gasoline[4]Increase with higher DMF concentration[8]
E10 Full Load---Lower than gasoline[4]Lower than gasoline[4]-
DMF (Pure) Various LoadsSimilar to Gasoline[10]Similar to Gasoline[10]Comparable to Gasoline[10]Comparable to Gasoline[10]Comparable to Gasoline[10]-

Note: Performance and emission characteristics are highly dependent on engine design, operating conditions, and blend ratio.

Application in Compression-Ignition (CI) Engines

While DMF has a high octane number, making it less suitable for direct use in CI engines, it can be blended with diesel fuel. The addition of oxygen-rich DMF to diesel can significantly impact combustion and emissions, most notably leading to a substantial reduction in soot.[7][11]

Performance and Emission Characteristics of DMF-Diesel Blends

Blend (vol%)Engine LoadBrake Thermal Efficiency (BTE)Brake Specific Fuel Consumption (BSFC)NOx EmissionsCO EmissionsHC EmissionsSoot Emissions
D40 (40% DMF) Low to HighIncreases with load[7]Increases with DMF proportion[7]Slightly higher than diesel[7]Similar to diesel at high loads[7]Similar to diesel at high loads[7]Significant reduction, near zero[7]
DMF20 (20% DMF) Low to HighHigher than diesel at high loads[12]-Higher than diesel[12]Lower than diesel at high loads[12]Lower than diesel at high loads[12]Significant reduction[12]

Protocols

Protocol 1: Preparation of DMF-Biofuel Blends

This protocol describes the standard procedure for preparing volumetric blends of DMF with gasoline or diesel for experimental testing.

Materials:

  • This compound (DMF), ≥99% purity

  • Baseline fuel (Gasoline or Diesel)

  • Graduated cylinders or volumetric flasks (Class A)

  • Glass storage bottles with airtight caps

  • Magnetic stirrer and stir bar (optional)

  • Fume hood

Procedure:

  • Safety: Perform all handling and blending operations within a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Volume Calculation: Determine the required volume of each component to achieve the target blend ratio (e.g., for 1000 mL of a DMF20 blend, use 200 mL of DMF and 800 mL of baseline fuel).

  • Blending:

    • Measure the precise volume of the baseline fuel (gasoline or diesel) using a graduated cylinder or volumetric flask and pour it into the glass storage bottle.

    • Measure the precise volume of DMF and add it to the baseline fuel in the storage bottle.

  • Mixing: Securely cap the bottle and mix the components thoroughly by inverting the bottle several times or by using a magnetic stirrer for 10-15 minutes to ensure a homogeneous mixture. DMF is miscible with gasoline and diesel.[3]

  • Storage: Store the prepared blend in a cool, dark place in a clearly labeled, airtight container away from ignition sources.

Protocol 2: Standardized Engine Performance and Emissions Testing

This protocol outlines a generalized methodology for evaluating the performance and emissions of DMF blends in a single-cylinder research engine.

Apparatus:

  • Single-cylinder, direct-injection spark-ignition (DISI) or compression-ignition (CI) research engine.

  • Engine dynamometer for precise load control.

  • Fuel measurement system (e.g., gravimetric fuel balance or high-precision flow meter).

  • In-cylinder pressure measurement system (piezoelectric pressure transducer and crank angle encoder).

  • Exhaust gas emissions analyzer (e.g., Horiba MEXA or equivalent) for measuring CO, HC, NOx, and O₂.

  • Soot/particulate matter measurement device (e.g., smoke meter or particle sizer).

  • Data acquisition and control system.

Procedure:

  • Engine Warm-up: Operate the engine with the baseline fuel (gasoline or diesel) at a moderate load and speed until coolant and oil temperatures stabilize according to the manufacturer's specifications.

  • Baseline Data Collection:

    • Set the engine to the first desired operating point (e.g., 1500 rpm, 3.5 bar IMEP).[10][13]

    • Record all relevant data, including engine speed, torque, fuel flow rate, in-cylinder pressure over 200-300 consecutive cycles, and exhaust emissions concentrations.

    • Repeat this step for all planned operating conditions (varying loads and/or speeds).

  • Fuel Switchover: Purge the fuel system completely and introduce the prepared DMF blend into the engine's fuel supply.

  • Engine Stabilization: Allow the engine to run on the DMF blend for a sufficient period to ensure the new fuel has fully circulated and the engine operation has stabilized.

  • DMF Blend Data Collection:

    • Repeat the measurements from step 2 for the DMF blend at the exact same operating points.

    • If testing in an SI engine, adjust spark timing to the knock-limited spark advance (KLSA) or the minimum advance for best torque (MBT) for each fuel.[13][14]

  • Data Analysis:

    • Performance: Calculate key parameters such as Brake Mean Effective Pressure (BMEP), Brake Thermal Efficiency (BTE), and Brake Specific Fuel Consumption (BSFC).

    • Combustion: Analyze in-cylinder pressure data to determine ignition delay and combustion duration.[7]

    • Emissions: Convert measured exhaust gas concentrations into specific emissions (g/kWh). .

Visualizations

G Carbs Carbs HMF HMF Carbs->HMF Acid-Catalyzed Dehydration DMF DMF Biofuel Biofuel for Blending DMF->Biofuel

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Engine Testing cluster_analysis Phase 3: Data Analysis p1 Calculate Blend Ratios (e.g., DMF10, D40) p2 Volumetric Blending (Protocol 1) p1->p2 p3 Ensure Homogeneity p2->p3 t1 Engine Warm-up & Stabilization p3->t1 t2 Baseline Fuel Test (Gasoline/Diesel) t1->t2 t3 Fuel System Purge & Switch to DMF Blend t2->t3 t4 DMF Blend Test (Identical Conditions) t3->t4 a1 Acquire Data: Pressure, Emissions, Fuel Flow t4->a1 a2 Calculate Performance Metrics (BTE, BSFC) a1->a2 a3 Analyze Emissions (g/kWh) a1->a3 a4 Compare Blend vs. Baseline a2->a4 a3->a4

References

Application Notes and Protocols: Engine Performance of 2,5-Dimethylfuran (DMF) Fuel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the engine performance characteristics of 2,5-Dimethylfuran (DMF) as a biofuel. The information is intended for researchers and scientists in the fields of renewable energy, automotive engineering, and combustion science. The protocols outlined below are based on methodologies cited in published research.

Introduction to this compound (DMF) as a Biofuel

This compound (DMF) is a promising biofuel that can be derived from lignocellulosic biomass.[1] It has garnered significant attention as a potential alternative to gasoline due to its favorable physicochemical properties, which are in many ways comparable or superior to ethanol, the current leading biofuel.[2][3] Key advantages of DMF include its high energy density, high research octane number (RON), and insolubility in water, which contributes to its stability during storage.[4][5]

Physicochemical Properties of DMF and Comparison with Conventional Fuels

A thorough understanding of the fuel properties is essential for evaluating its performance in an internal combustion engine. The following table summarizes the key properties of DMF in comparison to gasoline and ethanol.

PropertyThis compound (DMF)GasolineEthanol
Chemical Formula C6H8O[4]C4-C12 HydrocarbonsC2H5OH
Molar Mass ( g/mol ) 96.13[4]~100-10546.07
Density (g/cm³ at 20°C) 0.8897[4]~0.71-0.770.789
Boiling Point (°C) 92-94[4]25-21578
Melting Point (°C) -62[4]--114
Flash Point (°C) -1[4]<-4013
Autoignition Temperature (°C) 285.85[4]~280363
Research Octane Number (RON) 119[4]91-99108.6
Motor Octane Number (MON) -81-8992
Lower Heating Value (MJ/kg) 33.7[4]~43.2[4]26.9[4]
Latent Heat of Vaporization (kJ/mol) 31.91[4]~3538.6
Stoichiometric Air/Fuel Ratio 10.72[4]~14.79.0

Engine Performance of DMF

Combustion Characteristics

Experimental studies have shown that DMF exhibits combustion characteristics similar to gasoline.[2] However, there are notable differences. The laminar burning velocity of DMF is comparable to that of gasoline, especially in the equivalence ratio range of 0.9-1.1.[6] Some studies indicate that DMF has a faster burning rate than gasoline, which can contribute to higher in-cylinder pressures.[7][8] The ignition delay of DMF is reported to be longer than gasoline but shorter than ethanol.[9]

Performance Metrics

The performance of an engine running on DMF is often benchmarked against gasoline and ethanol. Key performance indicators include brake power, brake torque, brake specific fuel consumption (BSFC), and brake thermal efficiency (BTE).

Engine Performance MetricDMF vs. GasolineDMF vs. EthanolKey Findings and Citations
Brake Power & Torque ComparableHigherDue to its higher energy density, DMF can produce comparable power and torque outputs to gasoline.[10]
Brake Specific Fuel Consumption (BSFC) Slightly HigherSignificantly LowerVolumetric fuel consumption of DMF is similar to gasoline.[10] To produce the same energy output, less DMF is required by volume compared to ethanol.[5]
Brake Thermal Efficiency (BTE) Slightly HigherHigherThe fast burning rate and better knock suppression of furan-based fuels can lead to higher indicated thermal efficiencies compared to gasoline.[11][12]
Exhaust Emissions

The emissions profile is a critical aspect of evaluating any new fuel. Studies on DMF have investigated regulated emissions (CO, HC, NOx) as well as particulate matter (PM).

EmissionDMF vs. GasolineDMF vs. EthanolKey Findings and Citations
Carbon Monoxide (CO) Comparable or LowerComparableCO emissions are generally similar to gasoline, with some studies showing a decrease.[10]
Hydrocarbons (HC) LowerComparableUnburned hydrocarbon emissions are often lower for DMF compared to gasoline.[2][10]
Nitrogen Oxides (NOx) HigherHigherThe higher adiabatic flame temperature of DMF can lead to increased NOx emissions compared to both gasoline and ethanol.[2][11]
Particulate Matter (PM) LowerLowerBlending DMF with diesel has been shown to reduce particulate mass and number concentrations under most operating conditions.[13]

Experimental Protocols for Engine Performance Testing

The following protocols are generalized from methodologies reported in the literature for testing DMF in spark-ignition (SI) and compression-ignition (CI) engines.

Protocol for Spark-Ignition (SI) Engine Testing

This protocol is designed for a single-cylinder, direct-injection spark-ignition (DISI) research engine.

4.1.1. Engine Specifications and Setup

  • Engine Type: Single-cylinder, four-stroke, spray-guided DISI engine.[11][14]

  • Displacement: 565.6 cc[11]

  • Bore x Stroke: 90 mm x 88.9 mm[11][14]

  • Compression Ratio: 11.5:1[11][14]

  • Fuel Injection: Centrally-mounted multi-hole direct injector.[14]

  • Instrumentation:

    • DC dynamometer for engine speed and load control.[11]

    • Water-cooled pressure transducer for in-cylinder pressure measurement.[11]

    • K-type thermocouples for temperature monitoring.[11]

    • Exhaust gas analyzer for regulated emissions (CO, HC, NOx).

    • Scanning Mobility Particle Sizer (SMPS) for particulate matter analysis.[2]

4.1.2. Experimental Procedure

  • Fuel Preparation: Prepare the desired fuel (pure DMF, DMF-gasoline blends) and the reference fuels (gasoline, ethanol).[2]

  • Engine Warm-up: Operate the engine with a standard fuel until coolant and oil temperatures stabilize (e.g., 85°C and 90°C respectively).[15]

  • Test Conditions:

    • Set a constant engine speed (e.g., 1500 rpm).[11]

    • Vary the engine load, typically measured as Indicated Mean Effective Pressure (IMEP) or Brake Mean Effective Pressure (BMEP), across a desired range (e.g., 3.5-8.5 bar IMEP).[11]

    • Maintain a stoichiometric air-fuel ratio (λ = 1.0).[2]

    • For each fuel, determine the Maximum Brake Torque (MBT) spark timing at each load point.[11]

  • Data Acquisition:

    • Record engine performance data including torque, speed, and fuel flow rate.

    • Record in-cylinder pressure data for combustion analysis.

    • Measure exhaust emissions concentrations.

  • Calculations:

    • Calculate Brake Power, Brake Torque, BSFC, and BTE.

    • Analyze in-cylinder pressure data to determine combustion phasing and duration.[2]

    • Calculate specific emissions in g/kWh.

Protocol for Compression-Ignition (CI) Engine Testing with DMF Blends

This protocol is for a four-cylinder, direct-injection compression-ignition (DICI) engine to evaluate DMF-diesel blends.

4.2.1. Engine Specifications and Setup

  • Engine Type: Four-cylinder, direct-injection compression-ignition (DICI) engine.[13]

  • Instrumentation:

    • Engine dynamometer for load and speed control.

    • In-cylinder pressure transducers.

    • Exhaust gas analyzers for regulated emissions.

    • Particulate matter measurement instruments.

4.2.2. Experimental Procedure

  • Fuel Preparation: Prepare blends of DMF with diesel fuel by mass or volume fraction (e.g., 10% and 30% DMF).[13]

  • Engine Warm-up: Operate the engine on pure diesel until steady-state conditions are reached.

  • Test Conditions:

    • Maintain a constant engine speed (e.g., 1800 rpm).[13]

    • Vary the engine load across a range of Brake Mean Effective Pressures (BMEP), for instance, from 0.13 to 1.13 MPa.[13]

  • Data Acquisition:

    • Record engine performance parameters.

    • Measure in-cylinder pressure.

    • Analyze exhaust emissions for regulated gases and particulate matter characteristics.[13]

  • Analysis:

    • Compare the combustion characteristics (ignition delay, heat release rate) of the blends with pure diesel.[13]

    • Evaluate the effects of DMF blending on BSFC, BTE, and emissions.[13]

Visualizations

Logical Relationship: Production of DMF from Biomass

DMF_Production Biomass Lignocellulosic Biomass Pretreatment Pretreatment & Hydrolysis Biomass->Pretreatment Hexoses Hexose Sugars (Glucose, Fructose) Pretreatment->Hexoses Dehydration Acid-Catalyzed Dehydration Hexoses->Dehydration HMF 5-Hydroxymethylfurfural (HMF) Dehydration->HMF Hydrogenolysis Catalytic Hydrogenolysis HMF->Hydrogenolysis DMF This compound (DMF) Hydrogenolysis->DMF

Caption: Production pathway of this compound from lignocellulosic biomass.

Experimental Workflow: SI Engine Performance Evaluation

SI_Engine_Workflow Start Start FuelPrep Prepare Test Fuels (DMF, Gasoline, Ethanol) Start->FuelPrep Warmup Engine Warm-up FuelPrep->Warmup SetConditions Set Engine Speed & Load Warmup->SetConditions MBT Determine MBT Spark Timing SetConditions->MBT DataAcq Data Acquisition (Performance, Pressure, Emissions) MBT->DataAcq NextLoad Next Load Point? DataAcq->NextLoad NextLoad->SetConditions Yes NextFuel Next Fuel? NextLoad->NextFuel No NextFuel->FuelPrep Yes Analysis Data Analysis & Comparison NextFuel->Analysis No End End Analysis->End

References

Application Notes and Protocols for Scaling Up 2,5-Dimethylfuran (DMF) Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethylfuran (DMF) is a promising liquid biofuel and platform chemical that can be derived from renewable biomass resources like cellulose and fructose.[1][2] Its high energy density, which is 40% greater than ethanol and comparable to gasoline, along with its insolubility in water, makes it an attractive alternative to current transportation fuels.[1] The efficient and scalable production of DMF is a critical step toward its commercial viability. These application notes provide detailed protocols and comparative data for the synthesis and scale-up of DMF production, intended for researchers and chemical development professionals. The primary route involves the dehydration of sugars (like fructose) to 5-hydroxymethylfurfurial (HMF), followed by the selective hydrodeoxygenation of HMF to DMF.[1][3]

Section 1: Primary Production Pathways from HMF

The conversion of the intermediate platform molecule, 5-hydroxymethylfurfurial (HMF), to this compound (DMF) primarily occurs via two distinct catalytic hydrogenolysis pathways. Understanding these routes is crucial for catalyst design and process optimization.

The two main pathways for DMF production from HMF are:

  • Pathway 1: HMF is first hydrogenated at the carbonyl group (C=O) to form 2,5-bis(hydroxymethyl)furan (DHMBA), which is then subjected to hydrogenolysis to yield 5-methylfurfuryl alcohol (MFA), and finally, another hydrogenolysis step produces DMF.

  • Pathway 2: HMF first undergoes hydrogenolysis of the hydroxyl group to form 5-methylfurfural (MF), which is then hydrogenated to MFA, followed by a final hydrogenolysis step to produce DMF.[4]

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 HMF 5-Hydroxymethylfurfural (HMF) DHMF 2,5-bis(hydroxymethyl)furan (DHMF) HMF->DHMF Hydrogenation MF 5-Methylfurfural (MF) HMF->MF Hydrogenolysis DMF This compound (DMF) MFA 5-Methylfurfuryl Alcohol (MFA) MFA->DMF Hydrogenolysis DHMF->MFA Hydrogenolysis MF->MFA Hydrogenation

Caption: Reaction pathways for the conversion of HMF to DMF.

Section 2: Protocols for DMF Production

Scaling up DMF production requires robust and efficient protocols. Continuous flow systems are often favored for industrial applications due to their potential for high throughput and stable operation, while batch reactors are excellent for catalyst screening and process optimization at the lab scale.

Protocol 1: Two-Step Continuous Flow Production of DMF from Fructose

This protocol is based on a cascade flow reactor system that first converts fructose to HMF and then immediately hydrogenates HMF to DMF, minimizing degradation of the reactive HMF intermediate.[5][6]

Materials & Equipment:

  • Fructose solution (e.g., 10 wt% in ethanol)

  • Dehydration catalyst (e.g., Amberlyst-15)

  • Hydrogenolysis catalyst (e.g., non-noble metal catalyst like Cu-based or noble metal like Ru-Sn/ZnO)[5][7]

  • High-pressure liquid chromatography (HPLC) pumps

  • Two packed-bed column reactors

  • Heating jackets or oven for reactors

  • Hydrogen gas (H₂) cylinder and mass flow controller

  • Back-pressure regulator

  • Product collection vessel in an ice bath

  • Analytical equipment: Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Catalyst Packing: Pack the first reactor column with the dehydration catalyst (e.g., Amberlyst-15) and the second reactor column with the hydrogenolysis catalyst.

  • System Assembly: Connect the components in the following sequence: HPLC pump -> Reactor 1 -> Tee junction for H₂ introduction -> Reactor 2 -> Back-pressure regulator -> Collection vessel.

  • System Purge: Purge the entire system with an inert gas (e.g., N₂) before introducing hydrogen.

  • Reaction Conditions:

    • Heat Reactor 1 to the optimal dehydration temperature (e.g., 100-140°C).

    • Heat Reactor 2 to the optimal hydrogenolysis temperature (e.g., 130-240°C).[8][9]

    • Pressurize the system with H₂ to the desired pressure (e.g., 1-8 MPa) using the back-pressure regulator.[4][9]

  • Reaction Execution:

    • Pump the fructose solution through Reactor 1 at a determined flow rate to optimize HMF yield.

    • Introduce H₂ gas at the tee junction before Reactor 2.

    • The effluent from Reactor 1, containing HMF, mixes with H₂ and flows through Reactor 2 where it is converted to DMF.

  • Product Collection & Analysis:

    • Collect the liquid product from the outlet in a cooled vessel.

    • Analyze the product mixture using GC-MS to determine the conversion of fructose, selectivity to DMF, and yield.

Protocol 2: One-Pot Batch Reactor Synthesis of DMF from Fructose

This protocol describes a one-pot method using a bifunctional catalyst that facilitates both the dehydration of fructose and the subsequent hydrogenolysis of HMF in a single reactor.

Materials & Equipment:

  • Fructose

  • Solvent (e.g., Tetrahydrofuran (THF), 1-butanol)[7][10]

  • Bifunctional catalyst (e.g., carbon-based solid acid-coated CuCo catalyst)[10]

  • Hydrogen source (e.g., H₂ gas or a hydrogen donor like polymethylhydrosiloxane)[11]

  • High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge

  • Analytical equipment (GC-MS)

Procedure:

  • Reactor Loading: Charge the batch reactor with fructose, the solvent, the bifunctional catalyst, and a magnetic stir bar.

  • System Purge: Seal the reactor and purge it several times with an inert gas (e.g., N₂) and then with H₂ to remove air.

  • Reaction Conditions:

    • Pressurize the reactor with H₂ to the desired pressure (e.g., 3 MPa).[10]

    • Begin stirring and heat the reactor to the target temperature (e.g., 180-220°C).[10][12]

  • Reaction Execution: Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 4-10 hours), monitoring the pressure for any significant changes.[10][12]

  • Product Recovery & Analysis:

    • After the reaction time, cool the reactor to room temperature and carefully vent the excess pressure.

    • Open the reactor and recover the liquid product by filtration to separate the catalyst.

    • Analyze the liquid sample using GC-MS to quantify the DMF yield. The catalyst can often be recovered, washed, and tested for reusability.[10][11]

Section 3: Comparative Data on Catalytic Performance

The choice of catalyst is paramount for achieving high yield and selectivity in DMF production. The following tables summarize the performance of various catalytic systems reported in the literature.

Table 1: Performance of Non-Noble Metal Catalysts for HMF to DMF Conversion

Catalyst Support Temp (°C) H₂ Pressure (MPa) Time (h) HMF Conv. (%) DMF Yield (%) Reference(s)
10Cu1Pd rGO - - - 96 95 [13]
Ni/ZrP Layered α-ZrP 240 5 20 100 68.1 [8]
2CuCo-IG N-doped Carbon 180 2 4 100 93.7 [12]
2%Ni-20%Co Carbon 130 1 24 >99 95 [9]
Ni Al₂O₃-TiO₂-ZrO₂ 210 2 (Ar) 24 - High [14]

| Raney Ni | - | 180 | - | - | 100 | 88.5 |[4] |

Table 2: Performance of Noble Metal Catalysts for HMF to DMF Conversion

Catalyst Support Temp (°C) H₂ Pressure (MPa) Time (h) HMF Conv. (%) DMF Yield (%) Reference(s)
Pd/C - 80 - 4 100 99 [4]
Ru-Sn ZnO - - - - 98 (from HMF) [15]
Pd/PDVB-S-143 Polymer Mild - - - 94.2 (from Fructose) [11]
PtCo@HCS Hollow Carbon 180 0.1 2 - 98 [4]

| Ru/Co₃O₄ | - | 130 | 0.7 | - | >99 | 93.4 |[12] |

Section 4: Generalized Scale-Up Workflow

The transition from laboratory-scale batch synthesis to a scaled-up, potentially continuous, production process involves several key stages. This workflow outlines the logical progression for developing a commercially viable DMF production plant.

G cluster_feed Feedstock Processing cluster_synthesis Chemical Synthesis cluster_purification Product Purification Biomass Biomass (e.g., Rice Straw, Cellulose) Pretreatment Pretreatment & Hydrolysis Biomass->Pretreatment Sugars Sugars (Fructose/Glucose) Pretreatment->Sugars Dehydration Step 1: Dehydration to HMF (Acid Catalyst) Sugars->Dehydration HDO Step 2: Hydrodeoxygenation (Metal Catalyst, H₂) Dehydration->HDO Separation Separation (e.g., Distillation, Extraction) HDO->Separation DMF_Product Purified 2,5-DMF Separation->DMF_Product Final Fuel Blending / Chemical Feedstock DMF_Product->Final

Caption: Generalized workflow for scaled-up production of DMF from biomass.

Workflow Stages Explained:

  • Feedstock Processing: The process begins with renewable biomass, which must be pretreated and hydrolyzed to break it down into fermentable sugars like fructose and glucose.[3][16] The cost of the feedstock is a major economic factor in large-scale production.[3]

  • Chemical Synthesis: This core stage involves the two-step conversion of sugars into DMF. The first step is an acid-catalyzed dehydration to produce the HMF intermediate. The second step is the catalytic hydrodeoxygenation of HMF to DMF.[6] For scale-up, integrating these steps into a continuous flow process can improve efficiency and minimize the formation of byproducts.[5][6]

  • Product Purification: The reactor output is a mixture containing DMF, unreacted intermediates, solvent, and byproducts. Purification, often through distillation or liquid-liquid extraction, is required to isolate DMF to the desired purity.[17]

  • Final Application: The purified DMF can then be used as a high-energy-density biofuel, often blended with conventional fuels, or as a platform chemical for producing other valuable molecules like p-xylene.[2]

References

Application Notes and Protocols for the Heterogeneous Catalytic Synthesis of 2,5-Dimethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the heterogeneous catalytic synthesis of 2,5-Dimethylfuran (DMF), a promising biofuel and platform chemical. The following sections detail the reaction pathways, a comparative analysis of various catalytic systems, and explicit experimental protocols for the synthesis and analysis of DMF from 5-hydroxymethylfurfurual (HMF), a key biomass-derived intermediate.

Introduction

This compound (DMF) has garnered significant attention as a renewable alternative to fossil fuels due to its high energy density, high octane number, and immiscibility with water.[1] Its synthesis from biomass-derived carbohydrates, primarily through the intermediate 5-hydroxymethylfurfural (HMF), is a key area of research in sustainable chemistry.[2][3][4] Heterogeneous catalysis plays a pivotal role in the selective hydrodeoxygenation of HMF to DMF, offering advantages in catalyst separation and reusability.[5][6] This document outlines the prevalent catalytic strategies and provides detailed protocols for researchers in the field.

Reaction Pathways and Mechanisms

The conversion of HMF to DMF primarily proceeds through a hydrodeoxygenation process, which involves both hydrogenation and hydrogenolysis steps. Two main reaction pathways are generally accepted, as illustrated below.[5] The efficiency of a given catalyst is often determined by its ability to selectively promote the desired pathway while minimizing side reactions such as ring hydrogenation or polymerization.[5]

Logical Diagram: HMF to DMF Conversion Pathways

HMF_to_DMF_Pathway cluster_path1 Pathway 1: Hydrogenation First cluster_path2 Pathway 2: Hydrogenolysis First HMF 5-Hydroxymethylfurfural (HMF) DHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->DHMF C=O Hydrogenation MF 5-Methylfurfural (MF) HMF->MF C-OH Hydrogenolysis MFA 5-Methylfurfuryl alcohol (MFA) DHMF->MFA C-OH Hydrogenolysis DMF This compound (DMF) MFA->DMF C-OH Hydrogenolysis MF->MFA C=O Hydrogenation

Caption: Reaction network for the conversion of HMF to DMF.

Catalytic Systems: A Comparative Overview

A variety of heterogeneous catalysts have been developed for the synthesis of DMF. These can be broadly categorized into noble metal-based and non-noble metal-based systems. The choice of catalyst and support significantly influences the reaction's efficiency, selectivity, and operating conditions.

Noble Metal-Based Catalysts

Noble metals such as Ruthenium (Ru), Palladium (Pd), and Platinum (Pt) often exhibit high catalytic activity for the hydrodeoxygenation of HMF.[5] They are typically supported on carbon-based materials or metal oxides to enhance dispersion and stability.

CatalystSupportTemp. (°C)Pressure (MPa H₂)Time (h)HMF Conversion (%)DMF Yield (%)Selectivity (%)Reference
Ru/CCarbon190--~97.081.0-[5]
Ru/CNTsCarbon Nanotubes150--~97.083.5-[5]
Pd/CCarbon80-->95.6>95.6-[5]
Ru-Co/SiO₂Silica1400.24>99.0>99.0-[5]
Pt₁/Co-1801.0210092.9-[7]
Ru/ZSM-5ZSM-51801.7398-97[7]
Non-Noble Metal-Based Catalysts

Driven by the high cost of noble metals, significant research has focused on developing efficient and robust non-noble metal catalysts, including Copper (Cu), Nickel (Ni), and Cobalt (Co). These catalysts often require higher temperatures but can achieve excellent yields of DMF.

CatalystSupportTemp. (°C)Pressure (MPa H₂)Time (h)HMF Conversion (%)DMF Yield (%)Selectivity (%)Reference
Cu/Fe₂O₃-Al₂O₃Alumina-Iron Oxide148-10~90.0~90.0-[5]
15 wt% Cu/SBA-15SBA-151802.08-90.0-[5]
Ni/NDCNitrogen-doped carbon1508.0->99.080.0-[5]
Raney Ni-180--10088.5-[5]
Co-N-C/NiAl-MMONickel-Aluminium MMO170----99.9[8]
Ni/ZSM-5ZSM-5---91.2-96.2[9]
Cu-Fe complex----97-93[10]

Experimental Protocols

This section provides detailed methodologies for the preparation of a representative catalyst and the subsequent synthesis of DMF.

Protocol 1: Preparation of a Ru/C Catalyst via Incipient Wetness Impregnation

This protocol describes the synthesis of a carbon-supported ruthenium catalyst, a commonly used system for HMF hydrodeoxygenation.[5]

  • Activated Carbon (high surface area)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Deionized water

  • Ethanol

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

  • Rotary evaporator

  • Tube furnace

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Drying oven

  • Support Pre-treatment: Dry the activated carbon support at 120°C for 12 hours to remove adsorbed water.

  • Precursor Solution Preparation: Calculate the required amount of RuCl₃·xH₂O to achieve the desired metal loading (e.g., 5 wt%). Dissolve the calculated amount of the ruthenium precursor in a minimal amount of deionized water to match the pore volume of the carbon support.

  • Impregnation: Add the precursor solution dropwise to the dried activated carbon support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 100°C overnight.

  • Reduction: Place the dried catalyst precursor in a tube furnace.

    • Purge the system with nitrogen gas for 30 minutes.

    • Heat the sample to 400°C under a flow of hydrogen gas (e.g., 5% H₂ in N₂) at a rate of 10°C/min.

    • Hold at 400°C for 4 hours to ensure complete reduction of the ruthenium precursor to metallic ruthenium.

  • Passivation and Storage: Cool the catalyst to room temperature under a nitrogen flow. The catalyst should be stored under an inert atmosphere to prevent oxidation.

Protocol 2: Catalytic Synthesis of this compound from HMF

This protocol outlines a typical batch reactor procedure for the conversion of HMF to DMF using a prepared heterogeneous catalyst.

  • 5-Hydroxymethylfurfural (HMF)

  • Solvent (e.g., Tetrahydrofuran (THF), 2-propanol, or γ-valerolactone)[5]

  • Prepared heterogeneous catalyst (e.g., 5 wt% Ru/C)

  • Hydrogen gas (high purity)

  • Internal standard for GC analysis (e.g., dodecane)

  • High-pressure batch reactor (autoclave) with magnetic stirring and temperature control

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5)

  • Filtration system (e.g., syringe filters)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Product Analysis A Charge Reactor: HMF, Solvent, Catalyst B Seal and Purge Reactor with N₂ then H₂ A->B C Pressurize with H₂ to desired pressure B->C D Heat to Reaction Temperature with Stirring C->D E Maintain Temperature and Pressure for Set Time D->E F Cool Reactor to Room Temperature E->F G Depressurize and Collect Liquid Sample F->G H Filter and Analyze by Gas Chromatography G->H I Quantify HMF, DMF, and Byproducts H->I

Caption: A typical workflow for the batch synthesis of DMF.

  • Reactor Charging: In a typical experiment, charge the high-pressure reactor with HMF (e.g., 1 mmol), the desired amount of catalyst (e.g., 50 mg of 5 wt% Ru/C), a magnetic stir bar, and the solvent (e.g., 20 mL of THF).

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired reaction pressure (e.g., 2.0 MPa).

  • Reaction: Heat the reactor to the desired temperature (e.g., 150°C) while stirring. Maintain the temperature and pressure for the specified reaction time (e.g., 4 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature in an ice bath. Carefully vent the excess hydrogen gas.

  • Sample Collection and Analysis:

    • Open the reactor and collect the liquid product mixture.

    • Add a known amount of an internal standard (e.g., dodecane) to the reaction mixture for quantitative analysis.

    • Filter the sample to remove the catalyst.

    • Analyze the filtrate using a gas chromatograph (GC) to determine the conversion of HMF, the yield of DMF, and the selectivity towards DMF.

  • HMF Conversion (%) = [(Initial moles of HMF - Final moles of HMF) / Initial moles of HMF] × 100

  • DMF Yield (%) = (Moles of DMF produced / Initial moles of HMF) × 100

  • DMF Selectivity (%) = (Moles of DMF produced / Moles of HMF converted) × 100

Conclusion

The synthesis of this compound from HMF via heterogeneous catalysis is a rapidly advancing field with significant potential for the production of renewable fuels and chemicals. The choice of catalyst, support, and reaction conditions are critical parameters that must be optimized to achieve high yields and selectivities. The protocols and data presented herein provide a foundation for researchers to explore and develop novel catalytic systems for this important transformation. Further research into catalyst stability, reusability, and process optimization in continuous flow systems will be crucial for the industrial-scale production of DMF.[5]

References

Application Notes and Protocols for the One-Pot Synthesis of 2,5-Dimethylfuran from Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2,5-Dimethylfuran (DMF) from carbohydrate sources. The synthesis of DMF, a promising biofuel and platform chemical, directly from biomass-derived carbohydrates represents a significant advancement in sustainable chemistry. The methodologies outlined below are based on recent findings in catalytic conversion, offering efficient pathways for this transformation.

Introduction

The conversion of carbohydrates, such as fructose and glucose, into this compound (DMF) in a one-pot process is a highly desirable route for the production of renewable fuels and chemicals. This process typically involves two key steps: the acid-catalyzed dehydration of the carbohydrate to 5-hydroxymethylfurfural (HMF), followed by the catalytic hydrodeoxygenation (HDO) of HMF to DMF. The integration of these steps into a single reactor simplifies the process, reduces costs, and minimizes the handling of the often-unstable HMF intermediate.[1][2] Various catalytic systems have been developed to facilitate this tandem reaction, often employing a combination of Brønsted/Lewis acids and a hydrogenation catalyst.

Reaction Pathway

The fundamental transformation from a hexose sugar to this compound proceeds through the intermediate 5-hydroxymethylfurfural (HMF). The general reaction scheme is as follows:

Carbohydrate (e.g., Fructose, Glucose) → 5-Hydroxymethylfurfural (HMF) → this compound (DMF)

This pathway involves an initial dehydration of the carbohydrate to form HMF, which is then subjected to hydrodeoxygenation to yield the final DMF product.[1]

Reaction_Pathway Carbohydrate Carbohydrate (Fructose/Glucose) HMF 5-Hydroxymethylfurfural (HMF) Carbohydrate->HMF Dehydration (Acid Catalyst) DMF This compound (DMF) HMF->DMF Hydrodeoxygenation (Hydrogenation Catalyst) Experimental_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_analysis Product Analysis A Charge Reactor with Carbohydrate and Catalyst B Add Solvent A->B C Seal and Purge Reactor with H₂ B->C D Pressurize with H₂ C->D E Heat and Stir D->E F Cool and Depressurize E->F G Filter to Remove Catalyst F->G H Analyze Liquid Product (e.g., GC) G->H

References

Application Notes and Protocols: The Role of Lewis and Brønsted Acids in N,N-Dimethylformamide (DMF) Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the catalytic role of Lewis and Brønsted acids in the primary industrial production routes of N,N-Dimethylformamide (DMF). Experimental protocols for key synthesis methods are included, along with mechanistic diagrams to illustrate the catalytic cycles.

Introduction: Catalysis in DMF Synthesis

N,N-Dimethylformamide (DMF) is a versatile organic solvent and an important chemical intermediate. Its industrial production is dominated by two main pathways: the carbonylation of dimethylamine and the reaction of methyl formate with dimethylamine. A third, emerging "green" route involves the reaction of carbon dioxide, hydrogen, and dimethylamine. The efficiency and selectivity of these processes are often enhanced by catalysts, with Lewis and Brønsted acids playing significant, though sometimes nuanced, roles.

Role of Acid Catalysis in Different DMF Production Routes

Synthesis from Methyl Formate and Dimethylamine

The reaction of methyl formate with dimethylamine to produce DMF and methanol is a widely used industrial method. While this reaction can proceed without a catalyst, the use of acid catalysts can significantly increase the reaction rate.

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) can catalyze this reaction. They function by activating the carbonyl group of methyl formate, making it more susceptible to nucleophilic attack by dimethylamine.

Brønsted Acids: Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) also catalyze this reaction, likely by protonating the carbonyl oxygen of methyl formate, which similarly enhances its electrophilicity.

Synthesis from Dimethylamine and Carbon Monoxide (Carbonylation)

The direct carbonylation of dimethylamine is another major industrial route. This process is typically catalyzed by a strong base, most commonly sodium methoxide (CH₃ONa). While the sodium ion (Na⁺) is technically a Lewis acid, the catalytic activity in this reaction is primarily attributed to the basicity of the methoxide ion (CH₃O⁻). The methoxide ion acts as a Brønsted base, deprotonating dimethylamine to increase its nucleophilicity for the attack on carbon monoxide. Therefore, this reaction is generally considered base-catalyzed rather than acid-catalyzed in the traditional sense.

Synthesis from CO₂, H₂, and Dimethylamine

A more environmentally friendly approach to DMF synthesis involves the utilization of carbon dioxide as a C1 source. This reaction requires a catalyst to facilitate the reduction of CO₂ and the subsequent formylation of dimethylamine. Heterogeneous catalysts, particularly those based on copper and zinc oxide (Cu/ZnO), have shown high efficacy. In this system, ZnO acts as a Lewis acid, playing a crucial role in the catalytic cycle.

Quantitative Data on Catalytic DMF Synthesis

The following table summarizes quantitative data for the synthesis of DMF using different catalytic systems.

Production RouteCatalystTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Reference
CO₂, H₂, and DimethylamineCu/ZnO14012697[1][2]
CO₂, H₂, and DimethylamineCu/Al₂O₃140126~60[3]
CO₂, H₂, and DimethylamineZnO140126~30[3]
CO₂, H₂, and DimethylamineCu140126~20[3]
Dimethylamine and Carbon MonoxideSodium Methoxide110-1501.5-2.5ContinuousHigh[4]
Methyl Formate and DimethylamineNo Catalyst (Reactive Distillation)104-1210.17-0.69Continuous99.97[5]
Methyl Formate and DimethylamineSulfuric Acid---High[6]
Methyl Formate and DimethylamineZinc Chloride---High[6]

Experimental Protocols

Protocol for DMF Synthesis from CO₂, H₂, and Dimethylamine using a Cu/ZnO Catalyst

This protocol is based on the procedure described by Liu et al.[1][7].

Materials:

  • Dimethylammonium dimethylcarbamate (DIMCARB) as a source of dimethylamine and CO₂

  • Cu/ZnO catalyst

  • Hydrogen (H₂) gas

  • Autoclave reactor with a magnetic stirrer

Procedure:

  • Place 0.75 g of DIMCARB and 0.071 g of Cu/ZnO catalyst into the autoclave reactor.

  • Seal the reactor and purge it with H₂ several times to remove air.

  • Pressurize the reactor with H₂ to an initial pressure that will result in a total pressure of 12 MPa at the reaction temperature (note: the total pressure will be a sum of H₂ and the CO₂ and dimethylamine generated from DIMCARB). The molar ratio of CO₂ to H₂ should be 1:1.

  • Heat the reactor to 140 °C while stirring.

  • Maintain the reaction at 140 °C and 12 MPa for 6 hours.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.

  • The liquid product can be analyzed by gas chromatography to determine the yield of DMF.

Conceptual Protocol for DMF Synthesis from Methyl Formate and Dimethylamine using a Lewis Acid Catalyst

This is a conceptual protocol as detailed laboratory procedures with specific Lewis acids are not extensively published.

Materials:

  • Methyl formate

  • Anhydrous dimethylamine

  • Lewis acid catalyst (e.g., ZnCl₂)

  • Pressure-resistant reaction vessel with a stirring mechanism

  • Distillation apparatus

Procedure:

  • In a dry, pressure-resistant reaction vessel, add the Lewis acid catalyst (e.g., 1-5 mol%).

  • Cool the vessel and add equimolar amounts of methyl formate and anhydrous dimethylamine.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by measuring the pressure drop or by taking aliquots for analysis (e.g., by GC or NMR).

  • Once the reaction is complete, cool the vessel to room temperature.

  • The crude product mixture, containing DMF, methanol, and any unreacted starting materials, can be purified by fractional distillation.

Mechanistic Pathways and Visualizations

Lewis Acid (ZnO) Catalyzed DMF Synthesis from CO₂, H₂, and Dimethylamine

The Cu/ZnO catalyst facilitates a multi-step process where CO₂ is hydrogenated to a formate intermediate, which then reacts with dimethylamine. The Lewis acidic sites on ZnO are believed to play a role in adsorbing and activating CO₂.

G Mechanism of Cu/ZnO Catalyzed DMF Synthesis cluster_catalyst Catalyst Surface Cu_surface Cu Surface Formate_species Formate Species (HCOO-) Cu_surface->Formate_species ZnO_surface ZnO Surface (Lewis Acid) ZnO_surface->Formate_species Hydrogenation CO2_gas CO2(g) CO2_gas->ZnO_surface Adsorption & Activation H2_gas H2(g) H2_gas->Cu_surface Dissociative Adsorption DMA_sol (CH3)2NH(sol) Formic_acid Formic Acid (HCOOH) Formate_species->Formic_acid Protonation DMA_formate Dimethylamine Formate DMF_product DMF DMA_formate->DMF_product Dehydration H2O_product H2O DMA_formate->H2O_product Formic_acidDMA_sol Formic_acidDMA_sol Formic_acidDMA_sol->DMA_formate

Caption: Proposed mechanism for Cu/ZnO catalyzed DMF synthesis from CO₂, H₂, and dimethylamine.

Base-Catalyzed DMF Synthesis from Dimethylamine and Carbon Monoxide

This mechanism highlights the role of the methoxide ion as a Brønsted base.

G Mechanism of Base-Catalyzed DMF Synthesis DMA Dimethylamine ((CH3)2NH) Methoxide Methoxide Ion (CH3O-) DMA_anion Dimethylamide Anion ((CH3)2N-) Carbamoyl_anion Carbamoyl Anion ((CH3)2NCO-) DMA_anion->Carbamoyl_anion Nucleophilic attack on CO Methanol Methanol (CH3OH) CO Carbon Monoxide (CO) Intermediate Intermediate Adduct Carbamoyl_anion->Intermediate Reaction with Methanol DMF_product DMF Methyl_formate Methyl Formate (HCOOCH3) DMF_productMethoxide DMF_productMethoxide Intermediate->DMF_productMethoxide Elimination (Catalyst Regeneration) DMAMethoxide DMAMethoxide DMA_anionMethanol DMA_anionMethanol DMAMethoxide->DMA_anionMethanol Deprotonation

Caption: Base-catalyzed mechanism for the carbonylation of dimethylamine to DMF.

Lewis Acid Activation of DMF: The Vilsmeier-Haack Reagent Formation

While not a DMF production method, the Vilsmeier-Haack reaction is a classic example of Lewis acid activation of DMF for use in other syntheses, such as formylation. Here, a Lewis acid like phosphorus oxychloride (POCl₃) activates DMF.

G Formation of the Vilsmeier Reagent DMF DMF ((CH3)2NCHO) Adduct Initial Adduct DMF->Adduct Nucleophilic Attack POCl3 Phosphorus Oxychloride (POCl3) POCl3->Adduct Vilsmeier_reagent Vilsmeier Reagent [(CH3)2N=CHCl]+ Adduct->Vilsmeier_reagent Chloride Elimination Byproduct [PO2Cl2]- Adduct->Byproduct

Caption: Lewis acid activation of DMF to form the electrophilic Vilsmeier reagent.

Conclusion

Lewis and Brønsted acids can play a significant role in the synthesis of DMF, particularly in the reaction of methyl formate with dimethylamine and the green synthesis route from CO₂, H₂, and dimethylamine. In the latter, the Lewis acidic sites of heterogeneous catalysts like Cu/ZnO are crucial for activating the CO₂ molecule. While the traditional carbonylation of dimethylamine is predominantly base-catalyzed, understanding the specific roles of different types of catalysts allows for the optimization of reaction conditions and the development of more efficient and environmentally benign production processes. The provided protocols and mechanisms serve as a valuable resource for researchers in the fields of catalysis, organic synthesis, and pharmaceutical development.

References

Application Notes and Protocols for the Synthesis of p-Xylene from 2,5-Dimethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conversion of biomass-derived 2,5-dimethylfuran (DMF) into p-xylene, a key commodity chemical and precursor to polyethylene terephthalate (PET), represents a significant advancement in the pursuit of renewable chemical production. This document provides detailed application notes and experimental protocols for the synthesis of p-xylene from DMF, targeting researchers, scientists, and professionals in drug development and chemical engineering. The primary pathway involves a tandem reaction sequence: a Diels-Alder cycloaddition of DMF with a dienophile (e.g., ethylene or acrylic acid) followed by a dehydration step to yield p-xylene.[1][2][3] The choice of catalyst is critical to achieving high selectivity and yield, with various zeolites and solid acid catalysts demonstrating significant efficacy.[4][5][6][7][8]

Reaction Pathways

The synthesis of p-xylene from this compound predominantly follows a two-step process catalyzed by solid acids.[8] The initial step is a Diels-Alder cycloaddition between DMF and a dienophile, such as ethylene, to form a thermally stable oxanorbornene cycloadduct.[8] This is followed by the dehydrative aromatization of the intermediate to produce p-xylene.[8] Both Brønsted and Lewis acid sites on the catalyst play crucial roles in this transformation. While Lewis acids can catalyze the initial Diels-Alder reaction, Brønsted acids are particularly effective for the subsequent dehydration step.[5][8] The overall reaction network can be complex, with potential side reactions including hydrolysis of DMF to 2,5-hexanedione and other alkylation and oligomerization reactions.[9][10][11]

Reaction_Pathway cluster_0 Diels-Alder Cycloaddition cluster_1 Dehydration DMF This compound Cycloadduct Oxanorbornene Intermediate DMF->Cycloadduct + Ethylene Byproducts Byproducts (e.g., 2,5-hexanedione, oligomers) DMF->Byproducts Hydrolysis/Side Reactions Ethylene Ethylene pXylene p-Xylene Cycloadduct->pXylene - H2O Water Water

Figure 1: General reaction pathway for p-xylene synthesis from DMF.

Catalyst Selection and Performance

A variety of solid acid catalysts have been investigated for this conversion, with zeolites being the most prominent. The selection of the catalyst significantly impacts the conversion of DMF and the selectivity towards p-xylene. Key factors include the catalyst's acidity (both Brønsted and Lewis), pore structure, and surface area.[2][12]

CatalystDienophileTemperature (°C)Pressure (bar)DMF Conversion (%)p-Xylene Selectivity (%)p-Xylene Yield (%)Reference
MCM-22(15)Acrylic Acid190-9888-[4][13]
H-Beta-aluminaEthylene--~100-97[6]
P-BEAEthylene25062~100-97[7]
P-SPPEthylene25062~100-97[7]
Zr-BEAEthylene--8080-[1]
Phosphated SiO₂Ethylene2503080>70-[8]
Phosphated TiO₂Ethylene2503080>70-[8]
FZ5-5 (NH₄F-modified ZSM-5)Ethanol--7079-[14]
HY ZeoliteEthylene300-9560-[11]

Experimental Protocols

The following protocols are synthesized from various literature sources and provide a general framework for the synthesis of p-xylene from DMF. Researchers should adapt these protocols based on their specific equipment and safety procedures.

Protocol 1: Catalyst Preparation (Example: Phosphated Silica)

This protocol describes the preparation of a phosphated silica catalyst via wet impregnation.

Materials:

  • Silica (SiO₂) support

  • Phosphoric acid (H₃PO₄) solution

  • Acetone

  • Deionized water

  • Drying oven

  • Calcination furnace

Procedure:

  • Add 1 gram of SiO₂ support to 6 mL of acetone and stir vigorously for 15 minutes.

  • Prepare a solution of 0.2 mL of H₃PO₄ in 5 mL of acetone.

  • Add the phosphoric acid solution to the silica slurry and stir for 4 hours at 30°C.

  • Dry the resulting paste in an oven at 100°C for 24 hours.

  • Calcine the dried solid in a furnace at a specified temperature (e.g., 500°C) for several hours to obtain the final catalyst.[8]

Protocol 2: Synthesis of p-Xylene in a Batch Reactor

This protocol outlines the general procedure for the catalytic conversion of DMF to p-xylene in a batch reactor system.

Materials:

  • This compound (DMF)

  • Solvent (e.g., n-heptane, 1,4-dioxane)

  • Prepared solid acid catalyst (e.g., P-BEA, phosphated silica)

  • Ethylene or other dienophile

  • High-pressure batch reactor equipped with a stirrer, temperature controller, and pressure gauge

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Charge the reactor with the desired amount of DMF, solvent, and catalyst. For example, use a solution of 11.1 wt% DMF.[8]

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with the dienophile (e.g., ethylene to 30-62 bar).[7][8]

  • Heat the reactor to the desired reaction temperature (e.g., 250°C) while stirring.[7][8]

  • Maintain the reaction conditions for a specific duration (e.g., 6-10 hours).[4][8]

  • After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.

  • Collect the liquid product and separate the catalyst by filtration or centrifugation.

  • Analyze the liquid product using a gas chromatograph to determine the conversion of DMF and the selectivity to p-xylene.

Batch_Workflow A Charge Reactor (DMF, Solvent, Catalyst) B Seal and Purge Reactor A->B C Pressurize with Ethylene B->C D Heat and Stir C->D E Maintain Reaction Conditions D->E F Cool and Depressurize E->F G Collect and Separate Product F->G H Analyze by GC G->H

Figure 2: Experimental workflow for batch synthesis of p-xylene.

Protocol 3: Synthesis of p-Xylene in a Continuous Flow Reactor

This protocol provides a general outline for the continuous synthesis of p-xylene, which is often preferred for larger-scale production.

Materials:

  • Feed solution of DMF in a suitable solvent (e.g., 20 wt% DMF in n-heptane).[3]

  • Packed-bed microreactor or larger flow reactor.

  • Prepared catalyst pellets.

  • High-pressure liquid pump.

  • Mass flow controller for gaseous reactants (e.g., ethylene).

  • Back pressure regulator.

  • Product collection system.

  • Online or offline analytical equipment (e.g., GC).

Procedure:

  • Pack the reactor with a known amount of the catalyst pellets.

  • Pressurize the system to the desired operating pressure (e.g., 750 psig).[3]

  • Heat the reactor to the reaction temperature (e.g., 375°C).[3]

  • Introduce the gaseous reactant (e.g., ethylene) at a specific flow rate (e.g., 10 sccm).[3]

  • Pump the liquid feed solution into the reactor at a controlled flow rate (e.g., 0.025 mL/min).[3]

  • Allow the reaction to reach a steady state.

  • Collect the product effluent over time.

  • Analyze the product stream to determine DMF conversion and p-xylene selectivity.

  • The catalyst can be regenerated in-situ by flowing air or another regenerating gas through the reactor at elevated temperatures.[3]

Flow_Workflow cluster_prep System Preparation cluster_reaction Reaction cluster_analysis Product Collection & Analysis A Pack Reactor with Catalyst B Pressurize System A->B C Heat Reactor B->C D Introduce Gaseous Reactant C->D E Pump Liquid Feed C->E F Reach Steady State E->F G Collect Effluent F->G H Analyze Product G->H

Figure 3: Logical workflow for continuous p-xylene synthesis.

Safety Considerations

  • This compound is flammable and should be handled in a well-ventilated fume hood.

  • High-pressure reactions should be conducted behind a blast shield with appropriate pressure relief systems.

  • Ethylene is a flammable gas; ensure proper handling and leak detection.

  • Catalyst handling may require personal protective equipment (PPE) such as gloves and safety glasses. Calcination should be performed in a well-ventilated area.

The synthesis of p-xylene from this compound is a promising route for the production of renewable platform chemicals. The choice of catalyst and reaction conditions are paramount to achieving high yields and selectivity. Zeolite catalysts, particularly modified Beta and MCM-22 zeolites, have demonstrated excellent performance. The provided protocols offer a foundational methodology for researchers to explore and optimize this important chemical transformation. Further research into catalyst design and process optimization will continue to enhance the economic viability of bio-based p-xylene production.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up 2,5-Dimethylfuran (DMF) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,5-Dimethylfuran (DMF).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up this compound (DMF) production?

A1: The main challenges in scaling up DMF production from biomass-derived intermediates like 5-hydroxymethylfurfural (HMF) include:

  • Catalyst Stability and Reusability: Many catalysts, both noble and non-noble metal-based, suffer from deactivation due to coking, sintering, leaching of active metals, or oxidation of the metal species.[1][2][3]

  • Product Purification: The separation of DMF from the reaction mixture is complex and costly. The presence of byproducts, the solvent (often n-butanol), and water can lead to the formation of azeotropes, making conventional distillation inefficient.[4][5] The economics of the overall process are often dominated by these separation costs.[6][7][8]

  • Reaction Selectivity and Byproduct Formation: Achieving high selectivity towards DMF can be difficult. Side reactions such as ring hydrogenation (leading to 2,5-dimethyltetrahydrofuran), ring-opening, and polymerization to form humins can reduce the overall yield.[3][9]

  • Economic Viability: The high cost of noble metal catalysts and energy-intensive purification processes are significant barriers to the economic production of bio-based DMF.[9][10] Developing cost-effective and efficient non-noble metal catalysts is a key research area.[9]

Q2: Which catalyst types are most effective for the conversion of HMF to DMF?

A2: Both noble and non-noble metal catalysts have been extensively studied for the hydrodeoxygenation of HMF to DMF.

  • Noble Metal Catalysts: Catalysts based on ruthenium (Ru), palladium (Pd), and platinum (Pt) often exhibit high activity and selectivity under milder reaction conditions.[2][9] However, their high cost and potential for deactivation are significant drawbacks for large-scale production.[2][9] Bimetallic noble metal catalysts, such as Ru-Co and Pt-Co, have been developed to improve performance and reduce costs.[9]

  • Non-Noble Metal Catalysts: Nickel (Ni), cobalt (Co), and copper (Cu) based catalysts are more cost-effective alternatives.[2][9] While they may require more stringent reaction conditions, significant research is focused on improving their activity and stability through strategies like bimetallic formulations (e.g., Ni-Fe) and the use of various supports.[3]

Q3: What are the common byproducts in DMF synthesis and how can their formation be minimized?

A3: Common byproducts in the synthesis of DMF from HMF include:

  • 2,5-Dimethyltetrahydrofuran (DMTHF): Formed by the over-hydrogenation of the furan ring.[11] This can be minimized by optimizing reaction conditions (temperature, pressure) and catalyst selection to favor C-O bond cleavage over furan ring saturation.

  • 5-Methylfurfural (5-MF) and 5-Methylfurfuryl Alcohol (MFA): These are reaction intermediates.[9] Their presence in the final product indicates incomplete conversion.

  • Humins: Polymeric byproducts formed from the degradation of HMF and fructose, especially under acidic conditions and at higher temperatures.[12] Using a biphasic reactor system where HMF is continuously extracted into an organic phase can limit its degradation in the aqueous phase.[4][6]

  • Ethyl Levulinate (EL): Can be a significant byproduct when using ethanol as a solvent.[13]

Minimizing byproduct formation involves careful control of reaction parameters and the use of highly selective catalysts.

Q4: Why is the purification of DMF challenging and what are the alternative methods to conventional distillation?

A4: The purification of DMF is challenging primarily due to the formation of an azeotrope with the commonly used solvent n-butanol (at approximately 90 mol% DMF), rendering conventional distillation ineffective for achieving high purity.[4][5] The product stream is also often dilute, containing less than 8 wt% DMF in the solvent along with water and other byproducts.[4][6][7][8]

Alternative purification methods that show promise include:

  • Adsorptive Separation: This technique utilizes porous materials like metal-organic frameworks (MOFs) to selectively adsorb certain components from the mixture. For instance, ZIF-8 has been shown to be effective for DMF separation, and UiO-66 exhibits high selectivity for n-butanol.[4][5][6]

  • Simulated Moving Bed (SMB) Chromatography: This is a continuous adsorptive separation process that can be more efficient than batch chromatography for large-scale purification.[6][7][8] Techno-economic analyses suggest that SMB-based processes can offer significant long-term economic advantages over distillation due to reduced utility costs.[7][8]

Troubleshooting Guides

Problem 1: Low DMF Yield

Possible Cause Troubleshooting Step
Catalyst Deactivation - Coking: Regenerate the catalyst by calcination to burn off carbon deposits.[3] - Sintering: Characterize the catalyst to check for metal particle agglomeration. Consider using a support with stronger metal-support interactions. - Leaching: Analyze the reaction mixture for dissolved metals. If leaching is significant, consider catalyst modification or a different support material.[2] - Oxidation: For metallic catalysts, ensure a reducing environment is maintained during the reaction.[1]
Suboptimal Reaction Conditions - Temperature: Vary the reaction temperature. Higher temperatures can increase reaction rates but may also lead to byproduct formation.[14] - Hydrogen Pressure: Optimize the H₂ pressure. Insufficient pressure can lead to incomplete hydrogenation, while excessive pressure may promote over-hydrogenation to DMTHF.[9] - Reaction Time: Analyze the reaction profile over time to determine the optimal duration for maximum DMF yield before significant byproduct formation occurs.
Poor Catalyst Activity - Catalyst Selection: The chosen catalyst may not be suitable for the specific feedstock and reaction conditions. Refer to literature for catalysts with high reported yields for your specific conversion.[9][10] - Catalyst Preparation: Ensure the catalyst was prepared and activated according to the established protocol. Improper reduction or calcination can significantly impact activity.
Feedstock Impurities - Impurities in the HMF or fructose feedstock can poison the catalyst. Purify the starting material if necessary.

Problem 2: Low Selectivity to DMF (High Byproduct Formation)

Possible Cause Troubleshooting Step
Over-hydrogenation to DMTHF - Reduce the hydrogen pressure. - Lower the reaction temperature. - Use a catalyst with higher selectivity for C-O hydrogenolysis over ring hydrogenation. Bimetallic catalysts can sometimes tune this selectivity.[9]
Formation of Humins - If starting from fructose or glucose, use a biphasic solvent system to extract HMF as it is formed, preventing its degradation.[4][6] - Reduce the reaction temperature and time. - Ensure the catalyst support is not overly acidic, as this can promote dehydration and polymerization reactions.
Solvent Effects - The choice of solvent can influence reaction pathways. For example, using alcohols can lead to etherification byproducts. Consider alternative solvents like THF or γ-valerolactone (GVL).[1][9]

Problem 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Azeotrope Formation - If using conventional distillation, consider pressure-swing distillation.[6] - Explore alternative separation techniques such as adsorptive separation using MOFs (e.g., ZIF-8, UiO-66) or simulated moving bed (SMB) chromatography.[4][5][6][7]
Dilute Product Stream - Optimize the reaction to increase the final DMF concentration. - Implement an initial solvent recovery step before final purification.

Quantitative Data

Table 1: Comparison of Catalytic Systems for HMF to DMF Conversion

CatalystSupportTemperature (°C)H₂ Pressure (MPa)SolventDMF Yield (%)Reference
Ru/CCarbon190--81.0[9]
Ru/CNTsCarbon Nanotubes150--83.5[9]
Ru/Co₃O₄Cobalt(II,III) oxide1300.7THF93.4[9]
Ru-Co/SiO₂Silicon dioxide1400.2->99[9]
Pt-Co/MWCNTsMulti-walled carbon nanotubes1600.1-92.3[9]
Cu/ZnOZinc oxide2201.5-91.8[9]
Raney Ni-180--88.5[9]
Ni/NDCNitrogen-doped carbon1508.0-80.0[9]
Pd/CCarbon80-GVL>95.6[9]

Table 2: Techno-economic Comparison of DMF Purification Processes (100 metric tons/day)

ParameterConventional DistillationAdsorptive Separation (SMB)Reference
Purity Achieved 98 wt%98 wt%[7][8]
Primary Challenge Handles strongly nonideal multicomponent thermodynamicsRequires efficient adsorbent and desorbent recovery[7][8]
Economic Advantage LowerHigher long-term advantage due to reduced utility costs[4][7][8]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Conversion of HMF to DMF in a Batch Reactor

  • Catalyst Activation: The catalyst (e.g., 50 mg of Ru/C) is typically pre-reduced in a tube furnace under a flow of H₂ at a specified temperature (e.g., 300-500 °C) for several hours to ensure the active metal is in its metallic state.

  • Reactor Setup: A high-pressure batch reactor is charged with the catalyst, HMF (e.g., 1 mmol), and the desired solvent (e.g., 25 mL of 2-propanol).[14]

  • Reaction Initiation: The reactor is sealed, purged several times with H₂ to remove air, and then pressurized to the desired H₂ pressure (e.g., 10 bar).[14]

  • Reaction Execution: The reactor is heated to the target temperature (e.g., 120-180 °C) and stirred at a constant speed (e.g., 500 rpm) for the specified reaction time.[14]

  • Product Analysis: After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The liquid products are then analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield of DMF and other byproducts.

Protocol 2: Synthesis of a Bimetallic Ni-Fe/TiO₂ Catalyst via Wet Co-impregnation

  • Precursor Solution: Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) are dissolved in water to form a precursor solution with the desired Ni:Fe molar ratio.[3]

  • Impregnation: The TiO₂ support is added to the precursor solution, and the mixture is stirred to ensure uniform impregnation of the metal salts onto the support.[3]

  • Drying: The solvent is removed by evaporation, and the resulting solid is dried in an oven at 120 °C for 2 hours.[3]

  • Calcination: The dried material is calcined in a furnace under a flow of air at 500 °C for 5 hours to decompose the nitrate precursors into metal oxides.[3]

  • Reduction: The calcined catalyst is then reduced in a tube furnace under a flow of hydrogen at 500 °C for 1 hour to convert the metal oxides to their active metallic forms.[3]

Visualizations

HMF_to_DMF_Pathway cluster_path1 Pathway 1 HMF 5-Hydroxymethylfurfural (HMF) DHMF 2,5-Bis(hydroxymethyl)furan (DHMF) HMF->DHMF Hydrogenation of C=O MF 5-Methylfuraldehyde (5-MF) HMF->MF Hydrogenolysis of -CH2OH MFA 5-Methylfurfuryl Alcohol (MFA) DHMF->MFA Hydrogenolysis of -CH2OH DMF This compound (DMF) MFA->DMF Hydrogenolysis of -CH2OH MF->MFA Hydrogenation of C=O

Caption: Reaction pathways for the conversion of HMF to DMF.

DMF_Production_Workflow cluster_feedstock Feedstock Processing cluster_reaction Catalytic Conversion cluster_purification Purification Biomass Biomass (e.g., Fructose) Dehydration Dehydration Biomass->Dehydration HMF HMF Intermediate Dehydration->HMF Hydrogenolysis Hydrodeoxygenation HMF->Hydrogenolysis Crude_DMF Crude DMF Mixture (DMF, Solvent, Water, Byproducts) Hydrogenolysis->Crude_DMF Catalyst Catalyst (e.g., Ru/C, Ni-Fe/TiO2) Catalyst->Hydrogenolysis Separation Separation Crude_DMF->Separation Pure_DMF Pure DMF (>98%) Separation->Pure_DMF Recycle Solvent/Byproduct Recycle Separation->Recycle

Caption: Integrated workflow for DMF production from biomass.

Troubleshooting_Logic Start Low DMF Yield or Selectivity Check_Catalyst Check Catalyst Activity and Stability Start->Check_Catalyst Check_Conditions Check Reaction Conditions Check_Catalyst->Check_Conditions OK Regenerate Regenerate or Replace Catalyst Check_Catalyst->Regenerate Deactivated Check_Purification Review Purification Strategy Check_Conditions->Check_Purification OK Optimize_Temp Optimize Temperature and Pressure Check_Conditions->Optimize_Temp Suboptimal Alternative_Sep Consider Alternative Separation Method Check_Purification->Alternative_Sep Inefficient Success Improved Yield/ Selectivity Regenerate->Success Optimize_Temp->Success Alternative_Sep->Success

Caption: Logical workflow for troubleshooting DMF production issues.

References

Technical Support Center: Synthesis of 2,5-Dimethylfuran from Fructose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,5-Dimethylfuran (DMF) from fructose. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

Q1: My DMF yield is significantly lower than reported values. What are the potential causes and how can I improve it?

Low yields of this compound (DMF) can stem from several factors throughout the two-step conversion process from fructose: the initial dehydration to 5-hydroxymethylfurfural (HMF) and the subsequent hydrodeoxygenation of HMF to DMF.

Potential Causes for Low Yield:

  • Inefficient Fructose Dehydration: The conversion of fructose to HMF is a critical step. Inefficient dehydration can lead to the formation of byproducts such as levulinic acid and formic acid, particularly in aqueous solutions[1]. The formation of insoluble polymers, known as humins, from the condensation of HMF and/or fructose is also a common issue that reduces the availability of the HMF intermediate[1].

  • Suboptimal Hydrodeoxygenation of HMF: The conversion of HMF to DMF involves several intermediate steps. Incomplete reaction or side reactions during this stage can significantly impact the final DMF yield. Common byproducts include 5-methylfurfural (5-MF), 5-methylfurfuryl alcohol (5-MFA), and 2,5-bis(hydroxymethyl)furan (2,5-DHMF)[2].

  • Catalyst Deactivation: The catalyst can lose activity over time due to coking (formation of carbonaceous deposits) or leaching of the active metal. The Ru/C catalyst, for instance, has been shown to be reusable for at least three times with only a slight decrease in DMF yield[3].

  • Improper Reaction Conditions: Temperature, pressure, reaction time, and solvent all play a crucial role. For example, excessively high temperatures or prolonged reaction times can lead to the degradation of HMF and the formation of undesired side products[4].

  • Choice of Solvent: The solvent can influence both the dehydration and hydrodeoxygenation steps. While organic solvents like dimethyl sulfoxide (DMSO) can suppress the formation of levulinic and formic acid, they may not be ideal for the subsequent hydrogenation step[1][5]. Biphasic systems or the use of solvents like γ-butyrolactone (GBL) have been explored to optimize both reaction steps[6].

Troubleshooting Steps:

  • Optimize Fructose Dehydration:

    • Consider using a solid acid catalyst like Amberlyst-15, which has shown high yields of HMF from fructose[7].

    • Employ a non-aqueous solvent such as 1-butanol or DMSO to minimize the rehydration of HMF to levulinic and formic acids[1][7].

  • Enhance HMF Hydrodeoxygenation:

    • Ensure the use of an efficient and selective hydrogenation catalyst. Bimetallic catalysts like Ru-Sn/ZnO have demonstrated high yields for the conversion of HMF to DMF[7][8].

    • Carefully control the reaction temperature and hydrogen pressure to favor the formation of DMF over other byproducts.

  • Maintain Catalyst Activity:

    • If catalyst deactivation is suspected, consider regeneration procedures as recommended for the specific catalyst.

    • For catalysts prone to coking, optimizing reaction conditions to minimize residence time at high temperatures can be beneficial.

  • Systematically Vary Reaction Parameters:

    • Conduct a systematic study to optimize temperature, pressure, and reaction time for your specific catalytic system.

    • The choice of solvent is critical; consider solvents that are effective for both the dehydration and hydrogenation steps or an integrated process that accommodates different solvent requirements.

Q2: I am observing the formation of significant amounts of byproducts. How can I increase the selectivity towards this compound?

Improving selectivity is key to achieving a high yield of DMF. The formation of byproducts is often linked to the reaction pathway and the type of catalyst used.

Common Byproducts and Mitigation Strategies:

  • Levulinic Acid and Formic Acid: These are formed from the rehydration of HMF, a reaction that is prevalent in aqueous acidic conditions[1].

    • Solution: Utilize non-aqueous solvents like 1-butanol or DMSO for the fructose dehydration step[1][7].

  • Humins: These are insoluble polymers resulting from the condensation of HMF and/or fructose[1].

    • Solution: Optimizing reaction temperature and time can minimize their formation. A continuous flow process can also reduce the residence time of reactive intermediates, thereby limiting humin formation[9][10].

  • Intermediates from HMF Hydrogenation (5-MF, 5-MFA, 2,5-DHMF): The hydrogenation of HMF can lead to several partially hydrogenated products if the reaction is not complete or if the catalyst is not sufficiently selective[2].

    • Solution: The choice of catalyst is critical. For instance, Ru-Sn/ZnO catalysts have been shown to be highly selective for the complete hydrodeoxygenation of HMF to DMF, with negligible formation of intermediates like 2,5-DHMF and 5-MFA[1]. In contrast, catalysts like Ru/C may show higher concentrations of these intermediates[1].

Q3: What are the most effective catalytic systems for the one-pot synthesis of DMF from fructose?

A one-pot synthesis, where fructose is directly converted to DMF without the isolation of the HMF intermediate, is highly desirable for process efficiency. Several successful systems have been reported.

  • Lewis–Brønsted Acid Mixture with Ru/C: An efficient system using a combination of a Lewis acid (e.g., AlCl₃) and a Brønsted acid (e.g., HCl) for the dehydration of fructose, coupled with a Ru/C catalyst for the subsequent hydrogenation in N,N-dimethylformamide (DMF) as a solvent, has achieved a DMF yield as high as 66.3 mol%[3].

  • Carbon-Based Solid Acid-Coated CuCo Bimetallic Catalyst: A core-shell catalyst with a carbon-based solid acid outer shell for fructose dehydration and a CuCo bimetallic core for HMF hydrogenation has been developed. This system achieved a DMF yield of 71.1 mol% in tetrahydrofuran[11][12].

  • Hydrophobic Pd/PDVB-S-143 Catalyst: A bifunctional catalyst with a hydrophobic surface has been shown to be highly effective, achieving a remarkable DMF yield of 94.2% under mild conditions. The hydrophobic nature of the catalyst is believed to weaken side reactions[13].

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies to allow for easy comparison of different approaches to DMF synthesis from fructose.

Table 1: One-Pot Synthesis of this compound from Fructose

Catalyst SystemSolventTemperature (°C)H₂ Pressure (MPa)Time (h)Fructose Conversion (%)DMF Yield (%)Reference
Ru/C + Lewis-Brønsted AcidN,N-dimethylformamide140412>9966.3[3]
Carbon-Based Solid Acid-Coated CuCoTetrahydrofuran22031010071.1[11][12]
Pd/PDVB-S-143Toluene/H₂O120-12>9994.2[13]
Cu-Ru/C + NbOPO₄γ-butyrolactone1805--55.2[6]

Table 2: Two-Step Synthesis of this compound from Fructose

Dehydration CatalystHydrogenolysis CatalystSolventDehydration Temp (°C)Hydrogenolysis Temp (°C)Overall DMF Yield (%)Reference
Amberlyst-15Ru-Sn/ZnO1-Butanol10018092[7][8]
Amberlyst 15Ni@WCEthanol11015038.5[10]

Experimental Protocols

Protocol 1: One-Pot Synthesis of DMF from Fructose using Ru/C and a Lewis–Brønsted Acid Mixture (Adapted from[3])

  • Reaction Setup: In a high-pressure autoclave, combine fructose, the Lewis acid (e.g., AlCl₃), the Brønsted acid (e.g., HCl), the Ru/C catalyst, and N,N-dimethylformamide as the solvent.

  • Reaction Conditions: Seal the autoclave, purge with H₂, and then pressurize to the desired hydrogen pressure (e.g., 4 MPa). Heat the reactor to the specified temperature (e.g., 140 °C) and maintain for the designated time (e.g., 12 hours) with stirring.

  • Work-up and Analysis: After the reaction, cool the reactor to room temperature and carefully release the pressure. The reaction mixture can then be analyzed by techniques such as gas chromatography (GC) to determine the conversion of fructose and the yield of DMF.

Protocol 2: Two-Step Synthesis of DMF from Fructose via HMF Intermediate (Adapted from[7][8])

Step 1: Dehydration of Fructose to HMF

  • Reaction Setup: In a round-bottom flask, dissolve fructose in 1-butanol and add the Amberlyst-15 catalyst.

  • Reaction Conditions: Heat the mixture to 100 °C and stir for the required duration (e.g., 5 hours).

  • Catalyst and Fructose Removal: After the reaction, cool the mixture to room temperature. The unreacted fructose will crystallize and can be removed by filtration along with the Amberlyst-15 catalyst.

Step 2: Hydrogenolysis of HMF to DMF

  • Reaction Setup: The filtrate from Step 1, containing HMF in 1-butanol, is used directly in a fixed-bed reactor packed with the Ru-Sn/ZnO catalyst.

  • Reaction Conditions: The solution is fed into the reactor, and the hydrogenolysis is carried out in the vapor phase at a specified temperature (e.g., 180 °C) under a flow of hydrogen.

  • Product Collection and Analysis: The product stream is condensed and collected. The yield of DMF is determined by analytical methods such as GC.

Visualizations

Reaction Pathway from Fructose to this compound

Fructose_to_DMF Fructose Fructose HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration (-3H₂O) Humins Humins Fructose->Humins DHMF 2,5-Bis(hydroxymethyl)furan (DHMF) HMF->DHMF Hydrogenation MFA 5-Methylfurfuryl alcohol (MFA) HMF->MFA Hydrogenolysis HMF->Humins LA_FA Levulinic Acid + Formic Acid HMF->LA_FA Rehydration DMF This compound (DMF) DHMF->MFA Hydrogenolysis MFA->DMF Hydrogenolysis MFA->DMF Hydrogenation

Caption: Reaction pathway from fructose to this compound (DMF) showing the key intermediate 5-hydroxymethylfurfural (HMF), subsequent intermediates, and major side products.

Experimental Workflow: Two-Step Synthesis

Two_Step_Synthesis Start Start: Fructose in 1-Butanol Dehydration Step 1: Dehydration (Amberlyst-15, 100°C) Start->Dehydration Filtration Filtration Dehydration->Filtration HMF_Solution HMF in 1-Butanol Solution Filtration->HMF_Solution Byproducts Removed: Unreacted Fructose, Amberlyst-15 Filtration->Byproducts Hydrogenolysis Step 2: Vapor-Phase Hydrogenolysis (Ru-Sn/ZnO, 180°C, H₂) HMF_Solution->Hydrogenolysis Product Product: this compound Hydrogenolysis->Product

Caption: Experimental workflow for the two-step synthesis of this compound from fructose.

References

Technical Support Center: Catalyst Deactivation in 2,5-Dimethylfuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 2,5-Dimethylfuran (DMF), primarily from 5-hydroxymethylfurfural (HMF).

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation during DMF synthesis?

A1: The primary indicators of catalyst deactivation include:

  • A noticeable decrease in the conversion rate of HMF.

  • Reduced selectivity towards the desired this compound product, often accompanied by an increase in byproducts such as 2,5-dimethyltetrahydrofuran (DMTHF), 5-methylfurfuryl alcohol (MFA), or polymeric humins.[1]

  • A change in the physical appearance of the catalyst, such as a change in color, which may indicate coke formation.

  • Difficulty in regenerating the catalyst to its initial activity levels.

Q2: What are the main causes of catalyst deactivation in this process?

A2: Catalyst deactivation in DMF synthesis is primarily caused by three mechanisms:

  • Coking/Fouling: This is the deposition of carbonaceous species (coke or humins) on the active sites and/or within the pores of the catalyst.[1][2] These deposits physically block the active sites, preventing reactant molecules from accessing them.

  • Sintering: At elevated reaction temperatures, the small metal nanoparticles on the catalyst support can agglomerate into larger particles. This reduces the active surface area of the metal, leading to a loss in catalytic activity.

  • Leaching: The active metal components of the catalyst can dissolve into the reaction solvent, particularly under acidic or harsh reaction conditions.[3][4] This results in an irreversible loss of active sites.

Q3: Which types of catalysts are more susceptible to deactivation?

A3: While all catalysts can deactivate, non-noble metal catalysts (e.g., those based on Ni, Cu, Co) are often more prone to deactivation, especially under the harsh reaction conditions that may be required for high yields.[5] Noble metal catalysts (e.g., Pt, Pd, Ru) can also deactivate, primarily through coking and sometimes leaching, depending on the support and reaction conditions.[4]

Q4: How does the choice of solvent affect catalyst stability?

A4: The reaction solvent plays a crucial role in catalyst stability. Protic solvents, especially water, can sometimes promote leaching of the active metal phase.[3] The solvent can also influence the formation of byproducts that may lead to coke formation.[6] The choice of solvent should be carefully considered to ensure high solubility of reactants and products while minimizing adverse effects on the catalyst.

Troubleshooting Guides

Issue 1: Rapid Loss of HMF Conversion
Possible Cause Troubleshooting Step Recommended Action
Coke Formation Perform a Temperature Programmed Oxidation (TPO) analysis on the spent catalyst to confirm the presence of carbon deposits.Implement a regeneration procedure involving calcination in a controlled oxidizing atmosphere (see Experimental Protocol 1). Optimize reaction conditions (e.g., lower temperature, different solvent) to minimize coke formation.
Sintering of Metal Particles Characterize the spent catalyst using techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to observe changes in metal particle size.Operate at the lowest possible temperature that still provides acceptable conversion and selectivity. Consider using a catalyst with stronger metal-support interactions to inhibit sintering.
Catalyst Poisoning Analyze the feedstock for impurities (e.g., sulfur or nitrogen compounds) that can poison the active sites.Purify the HMF feedstock before the reaction. If impurities are unavoidable, consider using a guard bed to remove them before they reach the main catalyst bed.
Issue 2: Decreased Selectivity to this compound
Possible Cause Troubleshooting Step Recommended Action
Change in Active Sites due to Coking Characterize the acidity of the fresh and spent catalyst to see if coking has altered the acid-base properties.Regenerate the catalyst to remove coke. The balance between metal and acid sites is often crucial for selectivity.
Over-hydrogenation Analyze the product mixture for an increase in DMTHF.Reduce the hydrogen pressure or reaction temperature. Consider a catalyst with lower hydrogenation activity or modify the existing catalyst to tune its selectivity.
Leaching of Promoter Metal (in bimetallic catalysts) Use Inductively Coupled Plasma (ICP) analysis to determine the elemental composition of the spent catalyst and the reaction mixture.Choose a different solvent or operate under milder conditions to prevent leaching. Consider a catalyst with a more stable support or anchoring of the metal species.

Quantitative Data Summary

The following tables summarize the performance of various catalysts in the synthesis of this compound from HMF, highlighting the impact of different metals and supports on catalyst activity and selectivity.

Table 1: Performance of Noble Metal Catalysts

CatalystSupportTemperature (°C)H₂ Pressure (MPa)Time (h)HMF Conversion (%)DMF Yield (%)Reference
Ru/Co₃O₄Co₃O₄1300.7->9993.4[7]
Pt-Co---->99>90[5]
Pd/CCarbon---4732[3]

Table 2: Performance of Non-Noble Metal Catalysts

CatalystSupportTemperature (°C)H₂ Pressure (MPa)Time (h)HMF Conversion (%)DMF Yield (%)Reference
Co/rGOReduced Graphene Oxide2002110094.1[5]
Mn/Co---4-91.8[5]
Ni/Al₂O₃-TiO₂-ZrO₂Al₂O₃-TiO₂-ZrO₂2102 (Ar)24--[4]
CuCoNiAl-MMOMixed Metal Oxide1801.0-99.895.3[7]

Experimental Protocols

Experimental Protocol 1: Regeneration of Coked Catalyst by Oxidation

This protocol describes a general procedure for regenerating a catalyst deactivated by coke deposition using Temperature Programmed Oxidation (TPO).

  • Sample Preparation: Place a known amount of the spent catalyst (typically 50-100 mg) into a quartz tube reactor.

  • Inert Gas Purge: Heat the catalyst sample to a desired temperature (e.g., 150°C) under a flow of an inert gas (e.g., He or N₂) to remove any physisorbed species.

  • Oxidation: Introduce a controlled flow of a dilute oxygen mixture (e.g., 5% O₂ in He) into the reactor.

  • Temperature Programming: Ramp the temperature of the furnace at a linear rate (e.g., 10°C/min) to a final temperature (e.g., 500-600°C).

  • Analysis: Continuously monitor the effluent gas stream using a thermal conductivity detector (TCD) or a mass spectrometer to detect the evolution of CO₂ (and CO), which indicates the combustion of coke.

  • Isothermal Hold: Hold the final temperature until the CO₂ signal returns to the baseline, indicating that all the coke has been removed.

  • Cooling: Cool the reactor down to room temperature under an inert gas flow. The catalyst is now regenerated.

Experimental Protocol 2: Catalyst Stability and Reusability Test

This protocol outlines a procedure to assess the stability and reusability of a catalyst for DMF synthesis.

  • Initial Catalytic Run: Perform the catalytic reaction under standard conditions (e.g., specific temperature, pressure, HMF concentration, and reaction time).

  • Product Analysis: After the first run, cool down the reactor, collect the liquid product, and analyze it using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine HMF conversion and DMF yield.

  • Catalyst Recovery: Separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Catalyst Washing: Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent or another solvent in which the reactants and products are soluble) to remove any adsorbed species.

  • Catalyst Drying: Dry the washed catalyst, for example, in a vacuum oven at a moderate temperature (e.g., 60-80°C).

  • Subsequent Catalytic Runs: Reuse the recovered catalyst for subsequent reaction cycles under the same conditions as the initial run.

  • Performance Evaluation: Compare the HMF conversion and DMF yield for each cycle. A significant drop in performance indicates catalyst deactivation. For a more detailed analysis, the catalyst can be characterized after each run to investigate the cause of deactivation.

Visualizations

CatalystDeactivationPathways cluster_catalyst Active Catalyst cluster_deactivation Deactivation Mechanisms cluster_result Result Active Fresh Catalyst (High Activity & Selectivity) Coking Coke Formation (Humins/Polymers) Active->Coking High Temperature, Side Reactions Sintering Sintering (Metal Agglomeration) Active->Sintering High Temperature Leaching Leaching (Metal Dissolution) Active->Leaching Harsh Solvents, Acidic Conditions Deactivated Deactivated Catalyst (Low Activity/Selectivity) Coking->Deactivated Sintering->Deactivated Leaching->Deactivated

Caption: Common pathways for catalyst deactivation in DMF synthesis.

TroubleshootingWorkflow Start Decreased Catalyst Performance Observed Check_Conversion Is HMF Conversion Low? Start->Check_Conversion Check_Selectivity Is DMF Selectivity Low? Check_Conversion->Check_Selectivity No Analyze_Coking Analyze for Coke (TPO) Check_Conversion->Analyze_Coking Yes Analyze_Sintering Analyze for Sintering (TEM/XRD) Check_Conversion->Analyze_Sintering Yes Analyze_Leaching Analyze for Leaching (ICP) Check_Conversion->Analyze_Leaching Yes Analyze_Byproducts Analyze Byproducts (GC/HPLC) Check_Selectivity->Analyze_Byproducts Yes End End Check_Selectivity->End No Regenerate Regenerate Catalyst (e.g., Calcination) Analyze_Coking->Regenerate Modify_Conditions Modify Reaction Conditions (Temp, Pressure, Solvent) Analyze_Sintering->Modify_Conditions Optimize_Catalyst Optimize Catalyst Design (Support, Promoters) Analyze_Leaching->Optimize_Catalyst Analyze_Byproducts->Modify_Conditions

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Separation and Purification of 2,5-Dimethylfuran (DMF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation and purification of 2,5-Dimethylfuran (DMF) from complex reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the separation and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity of DMF after Distillation Formation of azeotropes with the solvent (e.g., n-butanol).[1] Close boiling points of DMF and impurities.[2]- For Azeotropes: Consider extractive distillation using a suitable entrainer.[3][4] Alternatively, explore adsorptive separation methods.[5][6] - For Close-Boiling Impurities: Optimize distillation column parameters (e.g., increase the number of theoretical plates, adjust reflux ratio).[7] Consider a different purification technique like preparative chromatography for high-purity requirements.
Poor Separation Efficiency using Adsorption Inappropriate adsorbent selection. Co-adsorption of DMF and impurities. Adsorbent deactivation.- Adsorbent Selection: Select an adsorbent with high selectivity for either DMF or the primary impurity. Metal-Organic Frameworks (MOFs) like ZIF-8 and UiO-66 have shown high selectivity in certain DMF-solvent systems.[1][5][8] - Co-adsorption: Optimize the adsorption conditions (temperature, pressure, flow rate) to enhance selectivity. Consider a multi-stage adsorption process. - Adsorbent Deactivation: Regenerate the adsorbent according to the manufacturer's protocol. Ensure the feed stream is pre-treated to remove any components that may irreversibly bind to the adsorbent.
Solvent Contamination in Final Product Incomplete separation during extraction or distillation. Inefficient solvent stripping.- Extraction: Increase the number of extraction stages or use a more selective extraction solvent. - Distillation: Optimize the distillation conditions to ensure complete removal of the solvent. A final vacuum distillation step can be effective.
Presence of Water in Purified DMF Formation of a water-DMF azeotrope.[7] Inefficient drying agents.- Azeotropic Distillation: Use a suitable entrainer to break the azeotrope during distillation. - Drying Agents: Use a high-capacity and compatible drying agent (e.g., molecular sieves). Ensure the drying agent is properly activated before use.
Degradation of DMF during Purification High temperatures during distillation. Presence of acidic or basic impurities.- Temperature Control: Use vacuum distillation to lower the boiling point of DMF and reduce thermal stress.[9] - Neutralization: Neutralize the crude reaction mixture before purification to remove acidic or basic catalysts and byproducts.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: Common impurities depend on the synthesis route but often include unreacted starting materials (e.g., fructose, 5-hydroxymethylfurfural), solvents (e.g., n-butanol, DMSO), and byproducts from side reactions such as levulinic acid, formic acid, and various humins.[11][12]

Q2: How can I break the azeotrope between this compound and n-butanol?

A2: The azeotrope between DMF and n-butanol can be challenging to separate by conventional distillation.[1] Two effective methods are:

  • Extractive Distillation: This involves adding a high-boiling point solvent (entrainer) that alters the relative volatilities of DMF and n-butanol, allowing for their separation.[3]

  • Adsorption: Utilizing adsorbents that selectively bind to either n-butanol or DMF can achieve a high degree of separation. Defect-engineered Metal-Organic Frameworks (MOFs) like UiO-66 have demonstrated high selectivity for n-butanol.[1]

Q3: What is the preferred method for achieving high-purity (>99%) this compound?

A3: Achieving high purity often requires a multi-step approach. A combination of distillation to remove the bulk of the solvent and low-boiling impurities, followed by an adsorptive separation step to remove close-boiling impurities and azeotropes, is a robust strategy.[5][6] For research-scale and very high purity applications, preparative gas chromatography (prep-GC) can be employed.

Q4: Can membrane separation be used for DMF purification?

A4: Yes, membrane-based separation techniques like pervaporation are being explored for the separation of DMF from aqueous solutions and other mixtures.[13] The effectiveness of this method is dependent on the development of membranes with high selectivity and flux for the target component. Molecular simulation studies are also being used to design microporous polymer membranes for efficient separation.[14]

Q5: What are the key safety considerations when handling and purifying this compound?

A5: this compound is a flammable liquid with a low flash point and is harmful if ingested or inhaled.[9] It is important to handle DMF in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When performing distillations, ensure the apparatus is properly assembled to avoid leaks of flammable vapors.

Quantitative Data Presentation

Table 1: Comparison of Separation Techniques for DMF Purification

Separation Technique Feed Mixture Adsorbent/Entrainer Purity of DMF Achieved Key Findings
Adsorption (Simulated Moving Bed) <8 wt% DMF in n-butanol and waterZIF-8 MOF98 wt%Adsorptive process shows long-term economic advantage over distillation due to lower utility costs.[5][6]
Adsorption (Vapor Breakthrough) DMF and n-butanol mixtureFormic acid-modulated UiO-66 MOF>99%The adsorbent demonstrates excellent selectivity for n-butanol, allowing for high-purity DMF to be obtained.[1]
Distillation DMF, ethyl levulinate, and ethanolNot ApplicableNot specified, but separation is based on boiling point differences.An economic method for separation based on the significant differences in boiling points (DMF: 95°C, Ethanol: 109°C, Ethyl Levulinate: 205°C).[15][16]
Adsorption (Solid-Vapor) Equimolar MeF/DMeF mixturePorous Organic Cage (CPOC-301)95.3% DMeFCPOC-301 shows high selectivity for DMeF due to multiple C-H···π hydrogen bonds.[17]

Experimental Protocols

1. Protocol for Adsorptive Separation of DMF from n-Butanol using a MOF Adsorbent

This protocol is a generalized procedure based on the principles described in the literature for using MOFs for DMF purification.[1]

  • Adsorbent Activation: The MOF adsorbent (e.g., FA-UiO-66) is activated by heating under vacuum to remove any guest molecules from its pores. The specific temperature and duration will depend on the MOF used.

  • Column Packing: A fixed-bed adsorption column is uniformly packed with the activated adsorbent.

  • System Equilibration: The column is equilibrated by flowing an inert gas (e.g., nitrogen or argon) at the desired experimental temperature.

  • Feed Introduction: The DMF/n-butanol mixture is vaporized and introduced into the column at a controlled flow rate.

  • Breakthrough Monitoring: The composition of the column effluent is continuously monitored using an online gas chromatograph (GC) or other suitable analytical technique.

  • Product Collection: The initial fraction of the effluent, which is enriched in the less-adsorbed component (DMF), is collected as the purified product.

  • Adsorbent Regeneration: After saturation, the adsorbent is regenerated by desorbing the adsorbed component (n-butanol). This can be achieved by a temperature swing (increasing the temperature), a pressure swing (reducing the pressure), or by purging with a desorbent solvent, followed by reactivation.

2. Protocol for Extractive Distillation of a DMF-Containing Mixture

This protocol outlines the general steps for separating a DMF-containing azeotropic mixture using extractive distillation.[3]

  • Entrainer Selection: Choose a suitable high-boiling point entrainer that has a high affinity for the impurity to be removed and does not form an azeotrope with DMF.

  • Column Setup: A multi-stage distillation column is set up with a feed inlet, an entrainer inlet (typically a few stages below the top of the column), a condenser for the overhead product, and a reboiler for the bottoms product.

  • Operation:

    • The DMF-containing feed mixture is continuously fed into the middle of the column.

    • The entrainer is fed at a controlled rate to an upper stage of the column.

    • Heat is supplied to the reboiler to generate vapor that rises through the column.

    • The more volatile component (purified DMF) moves up the column and is collected as the overhead distillate.

    • The less volatile component (the impurity) is washed down the column by the entrainer and is collected from the bottom of the column along with the entrainer.

  • Entrainer Recovery: The bottoms product, a mixture of the entrainer and the impurity, is fed to a second distillation column to separate the impurity and recover the entrainer for recycling.

Visualizations

experimental_workflow cluster_synthesis Reaction Stage cluster_pretreatment Pre-treatment cluster_separation Separation & Purification cluster_analysis Analysis & Final Product reaction_mixture Crude Reaction Mixture filtration Filtration (Removal of Catalyst/Solid Impurities) reaction_mixture->filtration neutralization Neutralization (Removal of Acidic/Basic Catalysts) filtration->neutralization distillation Distillation (Bulk Solvent Removal) neutralization->distillation azeotrope_check Azeotrope Present? distillation->azeotrope_check adsorption Adsorptive Separation (e.g., using MOFs) distillation->adsorption Alternative extractive_distillation Extractive Distillation azeotrope_check->extractive_distillation Yes final_purification Final Purification (e.g., Vacuum Distillation) azeotrope_check->final_purification No extractive_distillation->final_purification adsorption->final_purification purity_analysis Purity Analysis (GC, NMR) final_purification->purity_analysis pure_dmf High-Purity this compound purity_analysis->pure_dmf

Caption: General experimental workflow for the separation and purification of this compound.

purification_methods cluster_impurities Types of Impurities cluster_methods Purification Methods solvents Solvents (e.g., n-butanol) distillation Conventional Distillation solvents->distillation extractive_distillation Extractive Distillation solvents->extractive_distillation adsorption Adsorption solvents->adsorption byproducts Byproducts (e.g., levulinic acid) byproducts->distillation water Water water->extractive_distillation drying Drying Agents water->drying close_boiling Close-Boiling Impurities close_boiling->extractive_distillation close_boiling->adsorption

Caption: Relationship between purification methods and the types of impurities they target.

References

Technical Support Center: 2,5-Dimethylfuran (DMF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylfuran (DMF), a promising biofuel and platform chemical. The focus is on identifying and mitigating the formation of common by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the synthesis of this compound (DMF) from 5-hydroxymethylfurfural (HMF) or fructose?

A1: The synthesis of DMF, particularly from biomass-derived sugars like fructose, is often accompanied by the formation of several by-products. The most prevalent of these include:

  • Humins: These are dark, polymeric materials that are poorly defined in structure. They are formed through complex condensation and polymerization reactions of carbohydrates and HMF.[1][2][3][4][5] The formation of humins is a significant challenge as it reduces the yield of the desired product and can lead to reactor fouling.

  • Levulinic Acid (LA) and Formic Acid (FA): These are produced from the rehydration of HMF, a key intermediate in the conversion of fructose to DMF.[5] This side reaction is particularly favored in aqueous and acidic conditions.

  • Intermediate Furanic Compounds: Several partially hydrogenated or modified furanic compounds can be present as by-products, including:

    • 5-Methylfurfural (MF)

    • 5-Methylfurfuryl alcohol (MFA)

    • 2,5-Bis(hydroxymethyl)furan (BHMF) [6]

  • Over-hydrogenation Products: Depending on the catalyst and reaction conditions, the furan ring of DMF can be further hydrogenated to produce 2,5-dimethyltetrahydrofuran (DMTHF).[7]

Q2: How are humins formed and what are the key factors influencing their formation?

A2: Humin formation is a complex process involving multiple reaction pathways. It is generally accepted that humins arise from the acid-catalyzed degradation of sugars and the subsequent polymerization of reactive intermediates.[1][2][3][4][5] The primary precursor to humin formation is often considered to be HMF itself, along with other reactive species present in the reaction mixture.[1][5]

The mechanism can be broadly described as:

  • Rehydration of HMF: HMF can rehydrate to form 2,5-dioxo-6-hydroxy-hexanal (DHH), a key promoter of humin formation.[1][3]

  • Aldol Condensation: DHH can then undergo aldol addition and condensation reactions with HMF, leading to the formation of larger oligomers.[1][3]

  • Polymerization: These initial oligomers can further react with other HMF molecules, sugars, and intermediates, leading to the formation of complex, cross-linked polymeric structures.[1][4]

Key factors that influence humin formation include:

  • High temperatures: Elevated temperatures can accelerate the degradation and polymerization reactions that lead to humins.

  • High substrate concentrations: Higher concentrations of fructose or HMF can increase the rate of intermolecular reactions, promoting polymerization.

  • Acidity: The presence of strong acids, while necessary for the dehydration of fructose to HMF, can also catalyze the side reactions leading to humin formation.[8]

Q3: What is the reaction pathway for the formation of levulinic acid and formic acid?

A3: Levulinic acid (LA) and formic acid (FA) are co-products of the acid-catalyzed rehydration of 5-hydroxymethylfurfural (HMF).[5] This reaction is a significant competing pathway in the synthesis of DMF, especially when water is present in the reaction medium. The generally accepted mechanism involves the addition of water to the furan ring of HMF, followed by ring-opening and subsequent rearrangement to yield equimolar amounts of LA and FA.

Troubleshooting Guides

Problem 1: Low yield of this compound (DMF) and significant formation of a dark, insoluble solid (humins).

Potential Cause Troubleshooting Steps
High Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the rate of HMF formation, they also accelerate humin formation. Monitor the reaction at different temperatures to find the optimal balance.
High Substrate Concentration Reduce the initial concentration of fructose or HMF. This can minimize intermolecular side reactions that lead to polymerization.
Inappropriate Solvent Consider using a biphasic solvent system (e.g., water-organic solvent). This can continuously extract HMF into the organic phase as it is formed, thereby reducing its concentration in the reactive aqueous phase and suppressing humin formation.[5]
Prolonged Reaction Time Monitor the reaction progress using techniques like GC-MS or HPLC to determine the optimal reaction time. Extended reaction times can lead to the degradation of the desired product and increased by-product formation.

Problem 2: Significant presence of levulinic acid and formic acid in the product mixture.

Potential Cause Troubleshooting Steps
Presence of Water Minimize the water content in the reaction system. If using an aqueous phase for the initial dehydration of fructose, consider switching to a non-aqueous solvent for the subsequent hydrogenation step.
High Acidity Optimize the type and concentration of the acid catalyst. While Brønsted acids are effective for fructose dehydration, they can also promote HMF rehydration. Lewis acids or bifunctional catalysts may offer better selectivity.[8]
Inefficient HMF Conversion Ensure that the hydrogenation of HMF to DMF is efficient and rapid. A slow hydrogenation step allows more time for the competing rehydration reaction to occur. This can be addressed by optimizing the catalyst, hydrogen pressure, and temperature for the hydrogenation step.

Problem 3: Presence of multiple furanic intermediates (MF, MFA, BHMF) in the final product.

Potential Cause Troubleshooting Steps
Incomplete Reaction Increase the reaction time or temperature to ensure the complete conversion of intermediates to DMF. Monitor the reaction profile over time to understand the conversion of these intermediates.
Non-selective Catalyst The choice of catalyst is crucial for directing the reaction towards DMF. For instance, some catalysts may favor the formation of BHMF, while others may promote the hydrogenolysis to MFA and then DMF. Screen different catalysts (e.g., varying the metal and support) to improve selectivity towards DMF. Bimetallic catalysts often show improved selectivity.[9]
Suboptimal Hydrogen Pressure Ensure adequate hydrogen pressure, as insufficient hydrogen can lead to the accumulation of partially hydrogenated intermediates.

Data Presentation

Table 1: Influence of Catalyst on Product Distribution in HMF Hydrogenolysis

CatalystHMF Conversion (%)DMF Yield (%)BHMF Yield (%)Other By-products (%)Reference
Pt/C10068.5-31.5[10]
Pt/rGO10073.2-26.8[10]
Ru/C~9781.0-~19.0[10]
Ru/CNTs~9783.5-~16.5[10]
Ni/NDC>9980.0-<20.0[10]
Co@NGs~10094.7-~5.3[10]

Note: Reaction conditions may vary between studies. This table provides a general comparison.

Experimental Protocols

General Laboratory-Scale Protocol for the Synthesis of this compound from 5-Hydroxymethylfurfural

This protocol provides a general guideline. Specific parameters such as catalyst loading, temperature, pressure, and reaction time should be optimized based on the specific catalyst and experimental setup.

1. Materials and Reagents:

  • 5-Hydroxymethylfurfural (HMF)

  • Catalyst (e.g., a supported metal catalyst like Ru/C or a non-noble metal catalyst)

  • Solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, or a suitable alcohol)

  • High-purity hydrogen gas

  • Internal standard for GC analysis (e.g., dodecane)

2. Reaction Setup:

  • A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.

  • Ensure the reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

3. Procedure:

  • Catalyst Loading: Weigh the desired amount of catalyst and place it inside the reactor.

  • Reactant and Solvent Addition: In a separate beaker, dissolve a known amount of HMF in the chosen solvent. Add this solution to the reactor.

  • Sealing and Purging: Seal the reactor securely. Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the reactor to the target reaction temperature.

  • Reaction: Maintain the desired temperature and pressure for the specified reaction time. Monitor the pressure to observe hydrogen consumption.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Product Recovery: Open the reactor and collect the liquid product mixture.

  • Catalyst Separation: Separate the solid catalyst from the liquid product by centrifugation or filtration. The catalyst can be washed with fresh solvent and dried for potential reuse.

4. Product Analysis (GC-MS):

  • Sample Preparation: Prepare a sample for GC-MS analysis by diluting a known volume of the product mixture with a suitable solvent and adding a known amount of an internal standard.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically suitable for separating DMF and its by-products.[11][12]

    • Injector Temperature: Typically set around 250 °C.

    • Oven Program: A temperature ramp is used to separate the components. For example, start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Helium is commonly used.

    • MS Detector: Operated in scan mode for qualitative identification of products and by-products, and in selected ion monitoring (SIM) mode for accurate quantification.[13]

  • Quantification: Identify the peaks corresponding to DMF, unreacted HMF, and by-products by comparing their retention times and mass spectra with those of authentic standards. Calculate the yield and selectivity based on the peak areas relative to the internal standard.

Visualizations

ReactionPathways Fructose Fructose HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration Humins Humins Fructose->Humins Polymerization HMF->Humins Polymerization LA_FA Levulinic Acid + Formic Acid HMF->LA_FA Rehydration BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Hydrogenation (Pathway 1) MF 5-Methylfurfural (MF) HMF->MF Hydrogenolysis (Pathway 2) DMF This compound (DMF) MFA 5-Methylfurfuryl alcohol (MFA) BHMF->MFA Hydrogenolysis MFA->DMF Hydrogenolysis MF->MFA Hydrogenation

Caption: Reaction pathways in the conversion of fructose to this compound and major by-products.

TroubleshootingFlowchart Start Start DMF Synthesis LowYield Low DMF Yield? Start->LowYield HighHumins High Humin Formation? LowYield->HighHumins Yes Successful Successful Synthesis LowYield->Successful No HighLA_FA High Levulinic/Formic Acid? HighHumins->HighLA_FA No OptimizeTemp Optimize Temperature & Substrate Concentration HighHumins->OptimizeTemp Yes Intermediates Intermediates Present? HighLA_FA->Intermediates No ReduceWater Minimize Water Content HighLA_FA->ReduceWater Yes OptimizeCatalyst Optimize Catalyst & Reaction Time Intermediates->OptimizeCatalyst Yes Intermediates->Successful No UseBiphasic Use Biphasic Solvent OptimizeTemp->UseBiphasic UseBiphasic->LowYield ReduceWater->OptimizeCatalyst OptimizeCatalyst->LowYield

Caption: Troubleshooting flowchart for common issues in this compound synthesis.

References

Technical Support Center: Optimizing 2,5-Dimethylfuran (DMF) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylfuran (DMF), a promising biofuel and platform chemical. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

Q1: My DMF yield is lower than expected. What are the potential causes and how can I improve it?

A1: Low DMF yield is a common issue that can stem from several factors. Systematically investigating the following parameters is crucial for optimization:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the hydrodeoxygenation of 5-hydroxymethylfurfural (HMF) to DMF. While higher temperatures can increase the reaction rate, excessively high temperatures can lead to the formation of unwanted byproducts through ring hydrogenation, such as 2,5-dimethyltetrahydrofuran (DMTHF), or polymerization to humins.[1][2] It is essential to identify the optimal temperature for your specific catalytic system.

  • Incorrect Hydrogen Pressure: Hydrogen pressure is another key parameter. While sufficient pressure is necessary to promote the hydrogenation and hydrogenolysis steps, excessively high pressure can also favor the over-hydrogenation of the furan ring to DMTHF and other saturated byproducts.[1]

  • Catalyst Deactivation: The catalyst can lose its activity over time due to several reasons, including coking (carbon deposition on the catalyst surface), poisoning by impurities in the feedstock, or changes in the catalyst's structure (e.g., sintering of metal nanoparticles).[3][4]

  • Inefficient Catalyst System: The choice of catalyst is paramount. The catalyst should possess a balance of metal sites for hydrogenation and acidic or basic sites to facilitate the hydrogenolysis of C-O bonds.[5][6] Bimetallic catalysts often exhibit synergistic effects that enhance both activity and selectivity towards DMF.[7][8]

  • Inappropriate Solvent: The solvent can significantly influence the reaction pathway. Polar aprotic solvents are often used, but the choice of solvent can affect substrate solubility, hydrogen availability, and the stability of intermediates.[9][10]

Q2: I am observing the formation of significant amounts of byproducts. How can I increase the selectivity towards DMF?

A2: The formation of byproducts is a primary challenge in DMF synthesis. Common byproducts include 2,5-bis(hydroxymethyl)furan (BHMF), 5-methylfurfural (MF), 5-methylfurfuryl alcohol (MFA), and 2,5-dimethyltetrahydrofuran (DMTHF).[7][11] To enhance selectivity:

  • Optimize Catalyst Composition: The catalyst's composition and support material are crucial. For instance, the synergistic effect between different metals in bimetallic catalysts can steer the reaction towards the desired pathway.[7][8] The acidity of the support material also plays a role.[7]

  • Fine-tune Reaction Conditions: As mentioned earlier, carefully controlling temperature and pressure can minimize the formation of over-hydrogenated products like DMTHF.[1] Shorter reaction times can also prevent the conversion of DMF into other products.[2]

  • Consider the Hydrogen Source: While molecular hydrogen is commonly used, transfer hydrogenation using hydrogen donors like formic acid or isopropanol can sometimes offer better selectivity under milder conditions.[5]

Q3: My catalyst seems to be deactivating after a few runs. What are the common causes and regeneration strategies?

A3: Catalyst deactivation is a practical issue that affects the process's economic viability.

  • Causes of Deactivation:

    • Coking: The formation of carbonaceous deposits (coke or humins) on the catalyst surface can block active sites. This is particularly common when processing biomass-derived feedstocks.[4]

    • Sintering: At high temperatures, metal nanoparticles on the catalyst support can agglomerate, leading to a loss of active surface area.

    • Leaching: The active metal components may leach into the reaction medium, especially in liquid-phase reactions.[5]

    • Poisoning: Impurities in the HMF feedstock can irreversibly bind to the catalyst's active sites.

    • Oxidation: For certain catalysts, the active metallic species can be oxidized during the reaction or workup, reducing their catalytic activity.[3]

  • Regeneration Strategies:

    • Calcination: Coked catalysts can often be regenerated by burning off the carbon deposits in a controlled stream of air or an inert gas at elevated temperatures.

    • Reduction: If the metal sites have been oxidized, a reduction step, typically with hydrogen at a specific temperature, can restore their active state.

    • Washing: In some cases, washing the catalyst with a suitable solvent can remove adsorbed impurities.

Frequently Asked Questions (FAQs)

Q4: What are the most common starting materials for DMF production?

A4: The most prevalent starting material for DMF synthesis is 5-hydroxymethylfurfural (HMF), which is a key platform chemical derived from the dehydration of C6 sugars like fructose and glucose.[6][7] Direct conversion from fructose in a one-pot process is also an area of active research.[11][12][13]

Q5: What types of catalysts are most effective for DMF synthesis?

A5: A wide range of heterogeneous catalysts have been investigated for this conversion. They can be broadly categorized as:

  • Noble Metal Catalysts: Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) supported on materials like carbon have shown high activity and selectivity.[5][7] However, their high cost is a significant drawback.

  • Non-Noble Metal Catalysts: Catalysts based on Copper (Cu), Nickel (Ni), and Cobalt (Co) are more cost-effective alternatives.[5][14] They often require more stringent reaction conditions to achieve high yields.[7]

  • Bimetallic Catalysts: Combining two different metals can lead to synergistic effects, resulting in improved catalytic performance compared to their monometallic counterparts.[2][7][8] Examples include Ni-Co, Cu-Co, and Ni-Fe systems.[2][4][8]

Q6: What is the typical reaction pathway from HMF to DMF?

A6: The conversion of HMF to DMF generally proceeds through a series of hydrogenation and hydrogenolysis steps. The two main proposed pathways are:

  • Pathway 1 (via MFA): HMF is first hydrogenated to 5-methylfurfuryl alcohol (MFA), which is then deoxygenated to DMF.

  • Pathway 2 (via MF): HMF undergoes hydrogenolysis to form 5-methylfurfural (MF), which is subsequently hydrogenated to MFA and then to DMF.[7]

The dominant pathway is often dependent on the catalyst and reaction conditions employed.

Data Presentation

Table 1: Comparison of Optimal Reaction Conditions for DMF Production using Noble Metal Catalysts.

CatalystSupportTemperature (°C)H₂ Pressure (MPa)SolventHMF Conversion (%)DMF Yield (%)Reference
Ru/CCarbon150--~97.083.5[7]
Ru/Co₃O₄Cobalt Oxide1300.7THF>99.093.4[7]
Pd/CCarbon80-GVL>95.695.6[7]
Pt₃Co₂/CCarbon1603.31-propanol>99.098.0[7]
Fe-Pd/CCarbon1502-10088.0[7]

Table 2: Comparison of Optimal Reaction Conditions for DMF Production using Non-Noble Metal Catalysts.

CatalystSupportTemperature (°C)H₂ Pressure (MPa)SolventHMF Conversion (%)DMF Yield (%)Reference
Raney Ni-180--10088.5[7]
15 wt% Cu/SBA-15SBA-151802--90.0[7]
Cu/ZnOZinc Oxide2201.5--91.8[7]
Ni-Co/CCarbon1301->99.095.0[8]
NiFe(5:5)/PC500Titania---10097.0[4]
CuCo/N-CN-doped Carbon18022-Butanol10093.7[2]

Experimental Protocols

General Protocol for the Catalytic Conversion of HMF to DMF

This protocol provides a general methodology for the synthesis of DMF from HMF in a batch reactor. Note: Specific parameters should be optimized based on the chosen catalytic system.

  • Reactor Setup:

    • A high-pressure batch reactor equipped with a magnetic stirrer, a temperature controller, a pressure gauge, and gas inlet/outlet valves is required.

    • Ensure the reactor is clean and dry before use.

  • Reaction Mixture Preparation:

    • Weigh a specific amount of the catalyst and add it to the reactor.

    • Dissolve a known quantity of 5-hydroxymethylfurfural (HMF) in the chosen solvent (e.g., tetrahydrofuran, 1-propanol, 2-butanol).

    • Transfer the HMF solution into the reactor.

  • Reaction Execution:

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Begin stirring and heat the reactor to the target reaction temperature.

    • Maintain the desired temperature and pressure for the specified reaction time.

  • Reaction Quenching and Product Analysis:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Open the reactor and collect the reaction mixture.

    • Separate the catalyst from the liquid product mixture by filtration or centrifugation.

    • Analyze the liquid products using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield of DMF.

Visualizations

Reaction_Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 HMF 5-Hydroxymethylfurfural (HMF) MFA 5-Methylfurfuryl Alcohol (MFA) HMF->MFA Hydrogenation MF 5-Methylfurfural (MF) HMF->MF Hydrogenolysis DMF This compound (DMF) MFA->DMF Hydrogenolysis MF->MFA Hydrogenation

Caption: Reaction pathways for the conversion of HMF to DMF.

Troubleshooting_Workflow Start Low DMF Yield Check_Temp Is Temperature Optimal? Start->Check_Temp Check_Pressure Is H₂ Pressure Optimal? Check_Temp->Check_Pressure Yes Optimize_Temp Adjust Temperature Check_Temp->Optimize_Temp No Check_Catalyst Is Catalyst Active? Check_Pressure->Check_Catalyst Yes Optimize_Pressure Adjust Pressure Check_Pressure->Optimize_Pressure No Check_Solvent Is Solvent Appropriate? Check_Catalyst->Check_Solvent Yes Regen_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Regen_Catalyst No Change_Solvent Select Different Solvent Check_Solvent->Change_Solvent No Success Improved DMF Yield Check_Solvent->Success Yes Optimize_Temp->Check_Temp Optimize_Pressure->Check_Pressure Regen_Catalyst->Check_Catalyst Change_Solvent->Check_Solvent

Caption: Troubleshooting workflow for low DMF yield.

References

Technical Support Center: Energy-Efficient 2,5-Dimethylfuran (DMF) Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2,5-Dimethylfuran (DMF), with a focus on reducing energy consumption.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for reducing energy consumption in DMF manufacturing?

A1: The main strategies focus on optimizing the reaction process and the subsequent purification steps. Key approaches include:

  • Catalyst Selection: Employing highly active and selective catalysts that operate under milder conditions (lower temperature and pressure) can significantly reduce energy input.[1][2][3] Non-noble metal catalysts are also being explored as a cost-effective and sustainable alternative to precious metal catalysts.[3][4]

  • Process Intensification: Utilizing continuous flow reactors instead of batch reactors can improve heat and mass transfer, reduce reaction times, and thus lower energy consumption.[5][6] Microwave-assisted synthesis has also been shown to decrease reaction times.[7]

  • Solvent Choice: The selection of an appropriate solvent is crucial. Some solvents can influence reaction rates and selectivity, potentially allowing for lower reaction temperatures.[8]

  • Hydrogen Source: Using alternative hydrogen donors like formic acid or alcohols in catalytic transfer hydrogenation can sometimes be performed under less energy-intensive conditions compared to using high-pressure hydrogen gas.[8][9][10]

  • Efficient Purification: Separation and purification of DMF are major contributors to overall energy usage.[11] Exploring less energy-intensive purification methods, such as adsorptive separation with metal-organic frameworks, instead of conventional distillation can lead to substantial energy savings.[11][12]

Q2: How does the choice of starting material (fructose vs. 5-HMF) affect energy consumption?

A2: The synthesis of DMF typically starts from fructose, which is first dehydrated to 5-hydroxymethylfurfural (HMF), and then HMF is hydrogenated to DMF.[13] Using HMF directly as the starting material eliminates the initial dehydration step, which can save energy. However, the production and purification of HMF itself is an energy-consuming process.[2] A "one-pot" synthesis from fructose to DMF without isolating the HMF intermediate is an attractive option to reduce overall process complexity and energy use, though it requires a robust catalytic system that is effective for both reaction steps.[7][14][15]

Q3: What are the most common side reactions, and how do they impact energy efficiency?

A3: Common side reactions include the over-hydrogenation of the furan ring to form 2,5-dimethyltetrahydrofuran (DMTHF), the formation of humins (insoluble polymers from sugar degradation), and the generation of other byproducts like 5-methylfurfural (MF) and 5-methylfurfuryl alcohol (MFA).[14][16] These side reactions reduce the yield of the desired DMF product, necessitating more complex and energy-intensive purification processes to isolate DMF.[5] Optimizing catalyst selectivity and reaction conditions is key to minimizing these competing reactions.

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Low DMF Yield 1. Inefficient catalyst. 2. Suboptimal reaction temperature or pressure. 3. Poor choice of solvent or hydrogen source. 4. Formation of byproducts (e.g., humins, over-hydrogenation).[5] 5. Catalyst deactivation.1. Screen different catalysts (e.g., vary metal, support, or preparation method).[2][3] 2. Optimize reaction conditions (temperature, pressure, time) systematically.[1][17] 3. Experiment with different solvents or hydrogen donors.[8][9] 4. Analyze byproducts to understand competing reaction pathways and adjust conditions to favor DMF formation. 5. Investigate catalyst stability and potential for regeneration.
Poor Selectivity (High levels of byproducts) 1. Catalyst is not selective enough. 2. Reaction conditions are too harsh, leading to over-hydrogenation or degradation.[18] 3. Presence of impurities in the feedstock.1. Modify the catalyst to improve selectivity (e.g., bimetallic catalysts).[3][19] 2. Reduce reaction temperature, pressure, or time. 3. Ensure the purity of the starting materials (fructose or HMF).
Catalyst Deactivation 1. Leaching of the active metal. 2. Fouling of the catalyst surface by humins or other byproducts. 3. Sintering of metal nanoparticles at high temperatures.1. Choose a more stable catalyst support. 2. Pretreat the feedstock to remove impurities that could poison the catalyst. 3. Optimize reaction conditions to minimize byproduct formation. 4. Explore catalyst regeneration protocols (e.g., calcination).
Difficulties in Product Purification 1. Formation of azeotropes with the solvent (e.g., with n-butanol). 2. Presence of multiple byproducts with similar boiling points to DMF. 3. High concentration of solvent.1. For azeotropes, consider alternative purification methods like adsorptive separation instead of distillation.[11][12] 2. Optimize the reaction for higher selectivity to simplify the product mixture. 3. For solvent removal, techniques like washing with water or a LiCl solution can be effective.[20][21]

Data Presentation

Table 1: Comparison of Catalytic Systems for HMF to DMF Conversion

CatalystSupportTemp. (°C)H₂ Pressure (MPa)Time (h)HMF Conv. (%)DMF Yield (%)Reference
Co₀.₂₅/N-C-500N-doped Carbon1301499.998.5[1]
CuCo BimetallicN-doped Carbon1804810093.7[3]
Pt-CoMWCNTs1600.18>9992.3[22]
Ru/ZSM-5ZSM-51801.739897[17]
5%Ru-1%Co/ACActivated Carbon20011.598.797.9[19]
10Cu-1Pd/RGOReduced Graphene Oxide180- (2-propanol)continuous9695[6]

Experimental Protocols

Protocol 1: Synthesis of DMF from HMF using a Co/N-C Catalyst

This protocol is adapted from the work on highly selective Co/N-C catalysts.[1]

  • Catalyst Preparation:

    • Synthesize the Co/N-C catalyst via a solvothermal crystallization method as described in the reference literature.

    • Characterize the catalyst using techniques such as XRD, FTIR, and N₂ adsorption-desorption to confirm its properties.

  • Reaction Setup:

    • In a high-pressure autoclave reactor, add the Co/N-C catalyst, 5-hydroxymethylfurfural (HMF), and a suitable solvent (e.g., n-butanol).

    • Seal the reactor and purge it with nitrogen gas several times to remove air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa).

  • Reaction Execution:

    • Heat the reactor to the target temperature (e.g., 130°C) while stirring.

    • Maintain the reaction for the specified duration (e.g., 4 hours).

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature and carefully release the pressure.

    • Separate the catalyst from the reaction mixture by filtration or centrifugation.

    • Analyze the liquid product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield of DMF.

Protocol 2: Purification of DMF using Adsorptive Separation

This protocol outlines a conceptual approach based on research into alternatives to energy-intensive distillation.[11][12]

  • Adsorbent Selection and Preparation:

    • Synthesize or procure a suitable adsorbent with high selectivity for DMF, such as a ZIF-8 metal-organic framework.

    • Activate the adsorbent according to the manufacturer's or literature's instructions, typically involving heating under vacuum.

  • Adsorption Process:

    • Pass the crude reaction mixture containing DMF, solvent (e.g., n-butanol), and byproducts through a column packed with the activated adsorbent.

    • Monitor the composition of the effluent to determine the breakthrough point of DMF.

  • Desorption and Product Recovery:

    • Once the adsorbent is saturated with DMF, switch the feed to a suitable desorbent.

    • Collect the desorbent stream containing the purified DMF.

    • Separate the DMF from the desorbent, which may be achieved through a less energy-intensive method than the initial purification, depending on the desorbent used.

  • Adsorbent Regeneration:

    • Regenerate the adsorbent for reuse by removing the residual desorbent, for example, by heating under vacuum.

Visualizations

G cluster_0 Two-Step Synthesis Pathway Fructose Fructose HMF 5-Hydroxymethylfurfural Fructose->HMF Dehydration DMF This compound HMF->DMF Hydrogenolysis G start Start Experiment prep Prepare Catalyst and Reagents start->prep reaction Set up Reactor and Run Reaction prep->reaction cool Cool Down and Depressurize reaction->cool separate Separate Catalyst from Product Mixture cool->separate analyze Analyze Product (GC/HPLC) separate->analyze purify Purify DMF analyze->purify end End purify->end G issue Low DMF Yield? check_catalyst Is Catalyst Active? issue->check_catalyst Yes check_conditions Are Conditions Optimal? check_catalyst->check_conditions No action_catalyst Screen/Modify Catalyst check_catalyst->action_catalyst Yes check_byproducts High Byproduct Formation? check_conditions->check_byproducts No action_conditions Optimize Temp/Pressure/Time check_conditions->action_conditions Yes action_byproducts Adjust for Selectivity check_byproducts->action_byproducts Yes success Yield Improved action_catalyst->success action_conditions->success action_byproducts->success

References

Technical Support Center: Troubleshooting Low Conversion Rates in Biomass to 2,5-Dimethylfuran (DMF) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic conversion of biomass to 2,5-Dimethylfuran (DMF).

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low Overall DMF Yield from Biomass

Potential Causes:

  • Inefficient Biomass Pretreatment: The complex and recalcitrant nature of lignocellulosic biomass can hinder the release of fermentable sugars, which are precursors to DMF.[1] Incomplete removal of lignin can also physically block catalyst access to cellulose and hemicellulose.

  • Suboptimal HMF Conversion: The intermediate product, 5-hydroxymethylfurfural (HMF), may not be efficiently converted to DMF. This can be due to a variety of factors including catalyst inefficiency or non-ideal reaction conditions.[2]

  • Formation of Byproducts: Undesired side reactions can consume HMF or DMF, lowering the final yield. Common byproducts include levulinic acid, formic acid, and humins (dark, polymeric materials).[3][4]

Suggested Solutions:

  • Optimize Biomass Pretreatment:

    • Employ a suitable pretreatment method to reduce cellulose crystallinity and increase pore size, thereby enhancing the accessibility of sugars.[1]

    • Consider a two-step approach where biomass is first hydrolyzed to produce HMF, which is then separated and converted to DMF in a subsequent step.[5][6]

  • Enhance HMF to DMF Conversion:

    • Ensure the catalyst is active and selective for the hydrodeoxygenation of HMF to DMF.

    • Optimize reaction parameters such as temperature, pressure, and reaction time for the specific catalyst and solvent system being used.[7][8]

  • Minimize Byproduct Formation:

    • Control reaction temperature and time to disfavor the degradation of HMF and DMF.[8]

    • Utilize a biphasic solvent system to continuously extract HMF from the reactive aqueous phase, thus preventing its degradation to humins and other byproducts.[9]

Problem 2: Low Selectivity towards DMF in HMF Hydrodeoxygenation

Potential Causes:

  • Unselective Catalyst: The catalyst may promote side reactions, such as the hydrogenation of the furan ring to produce 2,5-dimethyltetrahydrofuran (DMTHF), or the hydrogenolysis of other functional groups.[10] Monometallic catalysts, for example, can sometimes exhibit low selectivity.[1]

  • Inappropriate Reaction Conditions: High temperatures and pressures can sometimes favor over-hydrogenation or ring-opening reactions, reducing the selectivity towards DMF.[11]

  • Solvent Effects: The choice of solvent can significantly influence the reaction pathway and product distribution.[12][13][14][15]

Suggested Solutions:

  • Catalyst Selection and Modification:

    • Utilize bimetallic catalysts (e.g., Ni-Fe, Ru-Co) which have been shown to improve selectivity towards DMF.[10][16] The second metal can help to suppress unwanted side reactions.[17]

    • Ensure the catalyst support is appropriate. For instance, a high surface area anatase titania support for Ni-Fe catalysts has been shown to improve DMF selectivity.[10][18]

  • Optimization of Reaction Conditions:

    • Carefully control the reaction temperature. While higher temperatures can increase conversion rates, they may also lead to a decrease in DMF selectivity due to the formation of byproducts.[8]

    • Optimize hydrogen pressure. Insufficient pressure can lead to incomplete conversion, while excessive pressure may promote over-hydrogenation.[7][11]

  • Solvent Choice:

    • Select a solvent that favors the desired reaction pathway. For example, some alcohol solvents can act as hydrogen donors and influence selectivity.[12] The use of a biphasic system can also enhance selectivity by separating the product from the catalyst and reactive intermediates.[9]

Problem 3: Catalyst Deactivation

Potential Causes:

  • Coking: The deposition of carbonaceous materials (coke or humins) on the catalyst surface can block active sites.[19][20] This is a common issue in biomass conversion due to the high reactivity of intermediates like HMF.[21]

  • Poisoning: Impurities present in the biomass feedstock, such as sulfur or nitrogen compounds, can adsorb onto the catalyst's active sites and inhibit its activity.[22]

  • Sintering: At high reaction temperatures, metal nanoparticles on the catalyst support can agglomerate, leading to a loss of active surface area.

  • Leaching: The active metal component of the catalyst may dissolve into the reaction medium, particularly under acidic conditions.

Suggested Solutions:

  • Preventing Coking:

    • Optimize reaction conditions to minimize the formation of humins.[4][23]

    • Consider derivatizing HMF to a more stable intermediate before conversion to minimize humin formation.[3]

  • Mitigating Poisoning:

    • Thoroughly pretreat and purify the biomass feedstock to remove potential catalyst poisons.[22]

  • Addressing Sintering and Leaching:

    • Choose a catalyst with strong metal-support interactions to improve stability at high temperatures.

    • Operate at the lowest possible temperature that still provides a reasonable reaction rate.

  • Catalyst Regeneration:

    • For catalysts deactivated by coking, a common regeneration method is to burn off the carbon deposits in a controlled atmosphere.[21] Some catalysts can also be regenerated by reduction in a hydrogen stream.[24]

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step process for converting biomass to DMF?

A1: The most common approach involves:

  • Step 1: Acid-catalyzed dehydration of biomass to 5-hydroxymethylfurfural (HMF). This step typically involves heating the biomass in the presence of an acid catalyst in an aqueous or organic solvent.[25]

  • Step 2: Catalytic hydrodeoxygenation of HMF to this compound (DMF). The produced HMF is then converted to DMF over a heterogeneous catalyst in the presence of hydrogen.[2][25]

Q2: What are "humins" and how can their formation be minimized?

A2: Humins are undesirable, complex, and often insoluble polymeric byproducts that are formed from the degradation of sugars and HMF, particularly under acidic conditions.[4][23] Their formation reduces the yield of the desired product and can lead to reactor fouling and catalyst deactivation.[4] To minimize humin formation, you can:

  • Use a biphasic solvent system to extract HMF from the reactive phase as it is formed.[23]

  • Optimize reaction conditions such as temperature and reaction time.[23]

  • Derivatize HMF to a more stable intermediate prior to further conversion.[3]

Q3: What is the role of the solvent in the conversion of biomass to DMF?

A3: The solvent plays a crucial role in several aspects of the conversion process:

  • Solubility: The solvent must effectively dissolve the reactants, including the biomass-derived sugars and HMF.[12][13][14][15]

  • Reaction Pathway: The solvent can influence the reaction mechanism and the selectivity towards the desired product.[12][13][14][15]

  • Product Stability: A suitable solvent can help to stabilize the HMF intermediate and the DMF product, preventing their degradation.[12][13][14][15]

  • Biphasic Systems: In some cases, a two-phase solvent system is used to improve the process by continuously extracting the product from the reactive phase.[9]

Q4: What are the main intermediates in the conversion of HMF to DMF?

A4: The reaction pathway from HMF to DMF can proceed through several intermediates. The two main proposed pathways involve the initial formation of either 5-methylfurfural (MF) or 2,5-bis(hydroxymethyl)furan (BHMF).[24][26][27][28][29][30] These intermediates are then further hydrogenated and deoxygenated to yield DMF.

Data Presentation

Table 1: Effect of Reaction Temperature on DMF Yield and Selectivity from HMF

CatalystTemperature (°C)HMF Conversion (%)DMF Yield (%)DMF Selectivity (%)Reference
Ru/HT180-~40-[8]
Ru/HT220-~58-[8]
Ru/HT230-~45-[8]
PtIr-TiC150~20~15~75[31]
PtIr-TiC200~90~70~78[31]
PtIr-TiC250100~60~60[31]
Ni/ZrP18084.8<20-[26]
Ni/ZrP240>9568.1-[26]
Ni/ZrP26097.2<60-[26]
Ru-Co/AC180>95~80-[16]
Ru-Co/AC20098.797.9-[16]
Ru-Co/AC220>98~85-[16]

Table 2: Effect of Hydrogen Pressure on DMF Yield from HMF

CatalystPressure (MPa)HMF Conversion (%)DMF Yield (%)Reference
Ni/ZrP2>97~40[7]
Ni/ZrP5>9868.1[7]
Ru-Co/AC0.5IncompleteLow[16]
Ru-Co/AC1.098.797.9[16]
Ru/HT1.0-~58[11]
Ru/HT1.3-~40[11]

Experimental Protocols

Protocol 1: Two-Step Conversion of Biomass to DMF

This protocol outlines a general procedure for the two-step conversion of lignocellulosic biomass to DMF.

Step 1: Acid Hydrolysis of Biomass to HMF

  • Pretreatment: Mill the lignocellulosic biomass to a fine powder.

  • Reaction Setup: In a high-pressure reactor, combine the pretreated biomass, a suitable solvent (e.g., water, or a biphasic system like water/THF), and an acid catalyst (e.g., a solid acid catalyst or a mineral acid).[5]

  • Reaction: Heat the mixture to the desired temperature (e.g., 150-200°C) and maintain for the specified reaction time (e.g., 1-4 hours) with stirring.

  • Product Separation: After the reaction, cool the reactor and separate the liquid phase containing HMF from the solid residue (lignin and unreacted cellulose). If a biphasic system is used, separate the organic phase containing HMF.

  • Purification (Optional): The HMF-containing solution can be purified using techniques like liquid-liquid extraction or column chromatography.

Step 2: Hydrodeoxygenation of HMF to DMF using a Ni-Fe/TiO2 Catalyst

  • Catalyst Preparation: Prepare the Ni-Fe/TiO2 catalyst by co-impregnating a TiO2 support with aqueous solutions of nickel nitrate and iron nitrate, followed by drying, calcination, and reduction under a hydrogen atmosphere.[10]

  • Reaction Setup: In a high-pressure autoclave, add the HMF solution from Step 1, the Ni-Fe/TiO2 catalyst, and a suitable solvent (e.g., 1,4-dioxane).[10]

  • Reaction: Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to the desired pressure (e.g., 3-5 MPa). Heat the reactor to the reaction temperature (e.g., 180-220°C) and maintain for the desired time (e.g., 2-6 hours) with vigorous stirring.[10]

  • Product Analysis: After the reaction, cool the reactor, vent the hydrogen, and collect the liquid product. Analyze the product mixture using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of HMF and the yield and selectivity of DMF.

Visualizations

Biomass_to_DMF_Pathway Biomass Lignocellulosic Biomass Cellulose Cellulose & Hemicellulose Biomass->Cellulose Pretreatment Sugars C6 Sugars (Glucose, Fructose) Cellulose->Sugars Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Dehydration Byproducts Byproducts (Humins, Levulinic Acid) Sugars->Byproducts Degradation DMF This compound (DMF) HMF->DMF Hydrodeoxygenation HMF->Byproducts Degradation

Caption: Chemical conversion pathway from biomass to DMF.

Troubleshooting_Workflow Start Low DMF Conversion CheckYield Check Overall DMF Yield Start->CheckYield CheckSelectivity Check DMF Selectivity CheckYield->CheckSelectivity Acceptable LowYield Low Overall Yield CheckYield->LowYield Low CheckCatalyst Check Catalyst Activity CheckSelectivity->CheckCatalyst High LowSelectivity Low Selectivity CheckSelectivity->LowSelectivity Low CatalystDeactivation Catalyst Deactivation CheckCatalyst->CatalystDeactivation Low SolutionsYield Optimize Pretreatment Improve HMF Conversion Minimize Byproducts LowYield->SolutionsYield SolutionsSelectivity Change Catalyst Optimize Conditions Change Solvent LowSelectivity->SolutionsSelectivity SolutionsCatalyst Regenerate Catalyst Improve Feed Purity Modify Catalyst CatalystDeactivation->SolutionsCatalyst

Caption: Troubleshooting workflow for low DMF conversion.

Experimental_Workflow Start Start: Biomass Sample Pretreatment 1. Biomass Pretreatment (e.g., Milling, Acid Wash) Start->Pretreatment Hydrolysis 2. Acid Hydrolysis to HMF (High-Pressure Reactor) Pretreatment->Hydrolysis Separation1 3. Separation of HMF (e.g., Extraction) Hydrolysis->Separation1 HDO 4. Hydrodeoxygenation to DMF (Catalytic Reactor) Separation1->HDO Separation2 5. Product Separation & Purification HDO->Separation2 Analysis 6. Product Analysis (GC, HPLC) Separation2->Analysis End End: Pure DMF Analysis->End

Caption: Experimental workflow for biomass to DMF conversion.

References

Technical Support Center: Stability of 2,5-Dimethylfuran (DMF) in Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the storage, handling, and stability of 2,5-Dimethylfuran (DMF). Due to its sensitivity to environmental factors, improper storage can lead to degradation, affecting experimental accuracy and safety. This resource offers troubleshooting guides and frequently asked questions to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound (DMF)?

A1: To ensure the long-term stability of DMF, it should be stored in a cool, dark, and dry place under an inert atmosphere. The recommended storage temperature is refrigerated (2-8°C). It is crucial to minimize exposure to light, oxygen, and moisture, as these factors can accelerate degradation. For extended storage, adding a radical inhibitor like butylated hydroxytoluene (BHT) is advisable.[1][2][3]

Q2: I've noticed a yellowing or browning of my DMF sample. What does this indicate?

A2: Discoloration of DMF is a common visual indicator of degradation. This is often due to oxidation and the formation of polymeric byproducts. If your sample has changed color, its purity is compromised, and it may contain peroxides and other degradation products that could interfere with your experiments. It is recommended to test the purity of the sample before use or purify it by distillation.

Q3: Can I use DMF that has been stored for a long time without purification?

A3: It is highly recommended to assess the purity of aged DMF before use, especially if it was not stored under optimal conditions. Degradation products can act as inhibitors or side-reactants in chemical syntheses, and their presence can lead to inconsistent or unexpected results. A quick purity check using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy is advised.

Q4: What are the primary degradation pathways for DMF in storage?

A4: The primary degradation pathway for DMF in the presence of air (oxygen) is autooxidation. This process involves the formation of peroxides, which can then decompose and initiate ring-opening reactions to form products such as cis-3-hexene-2,5-dione and its trans-isomer.[1] Polymerization, often initiated by acidic impurities or radicals, is another significant degradation route.[1]

Q5: Are there any safety concerns associated with degraded DMF?

A5: Yes, the autooxidation of DMF can lead to the formation of organic peroxides. These peroxides can be thermally unstable and may decompose explosively, especially upon heating or concentration.[1] Therefore, it is crucial to handle aged or discolored DMF with caution and test for the presence of peroxides before distillation.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments due to the instability of this compound.

Issue 1: Inconsistent or Low Yields in a Chemical Reaction
  • Possible Cause: The DMF used as a starting material or solvent may have degraded, introducing impurities that interfere with the reaction. Peroxides, for instance, can quench catalysts or initiate unwanted side reactions.

  • Troubleshooting Steps:

    • Assess DMF Purity: Analyze the DMF stock using GC-FID or ¹H NMR to check for the presence of impurities.

    • Test for Peroxides: Before use, especially before heating, test the DMF for the presence of peroxides using commercially available test strips or a wet chemical method.

    • Purify the DMF: If impurities or peroxides are detected, purify the DMF by distillation under reduced pressure and an inert atmosphere. Caution: Do not distill DMF that tests positive for high levels of peroxides without first quenching them.

    • Use Stabilized DMF: For future experiments, consider purchasing DMF containing a stabilizer like BHT or adding a small amount of BHT (e.g., 50-250 ppm) to your purified DMF for storage.[1]

Issue 2: Unexpected Peaks in Analytical Data (GC-MS, NMR)
  • Possible Cause: The unexpected peaks are likely due to degradation products of DMF. Common impurities include oxidation products and isomers.

  • Troubleshooting Steps:

    • Identify Potential Degradation Products: Compare your data with the known degradation products of DMF listed in the table below.

    • Run a Blank: Analyze your solvent and other reagents to rule them out as the source of contamination.

    • Analyze a Fresh Sample: If possible, obtain a new, unopened bottle of DMF and run the analysis to compare the results.

    • Improve Storage: Ensure your DMF is stored under the recommended conditions (refrigerated, under inert gas, protected from light) to prevent further degradation.[2][3]

Issue 3: Formation of a Precipitate or Gummy Material in the DMF Bottle
  • Possible Cause: This is a strong indication of polymerization. Polymerization can be initiated by acidic impurities, radicals formed during autooxidation, or exposure to light.[1]

  • Troubleshooting Steps:

    • Do Not Use: The DMF is significantly degraded and should not be used in experiments.

    • Safe Disposal: Dispose of the material according to your institution's hazardous waste guidelines. Be aware of the potential for peroxide content.

    • Review Storage Practices: To prevent this in the future, ensure the DMF is stored in a clean, dry, and inert environment, away from any sources of acid or strong light. Using an amber glass bottle is recommended.

Data on this compound Stability and Degradation

While specific quantitative shelf-life studies for this compound under various conditions are not extensively available in the public literature, the following table summarizes the key factors influencing its stability and the resulting degradation products.

Factor Effect on Stability Primary Degradation Products Analytical Detection Method
Oxygen (Air) Significantly accelerates degradation through autooxidation.Peroxides, cis-3-hexene-2,5-dione, trans-3-hexene-2,5-dione, polymeric materials.[1]GC-MS, HPLC, Peroxide test strips, Iodometric titration.
Light Can initiate radical formation and polymerization.Polymeric materials.Visual inspection (discoloration, precipitate), NMR.
Elevated Temperature Increases the rate of all degradation reactions.Increased formation of all degradation products.GC, HPLC, NMR.
Moisture Can promote the formation of acidic impurities, which can catalyze polymerization.Polymeric materials.Karl Fischer titration for water content.
Acidic Impurities Catalyze polymerization.[1]Polymeric materials.pH measurement (of an aqueous extract), NMR.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-FID

This protocol provides a general method for the quantitative analysis of DMF purity.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 2 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Sample Preparation: Dilute the DMF sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., 1000 ppm).

  • Quantification: Use an internal or external standard method for accurate quantification of DMF content and any impurities.

Protocol 2: Detection of Peroxides in this compound (Iodometric Method)

This is a qualitative or semi-quantitative method to test for the presence of peroxides.

  • Reagents:

    • Glacial acetic acid

    • Chloroform or isooctane

    • Saturated potassium iodide (KI) solution (freshly prepared)

    • Starch indicator solution (1%)

  • Procedure:

    • In a clean, dry glass-stoppered flask, add 10 mL of the solvent (e.g., a 3:2 mixture of acetic acid to chloroform).

    • Add 1-2 mL of the DMF sample to the flask and swirl to mix.

    • Add 1 mL of freshly prepared saturated potassium iodide solution.

    • Stopper the flask, swirl, and let it stand in the dark for 5-10 minutes.

    • Add approximately 15 mL of deionized water.

    • The appearance of a yellow to brown color indicates the presence of iodine, which is formed by the reaction of peroxides with KI.

    • For a semi-quantitative result, titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue color.

  • Interpretation: The intensity of the yellow/brown color or the amount of titrant used is proportional to the peroxide concentration.

Visualizations

Autooxidation Pathway of this compound

G DMF This compound DMF_Radical DMF Radical DMF->DMF_Radical H• abstraction Polymerization Polymerization DMF->Polymerization Acid/Radical Initiation Oxygen O₂ (Air) Radical_Initiation Radical Initiation (Light, Heat) Radical_Initiation->DMF_Radical Peroxy_Radical DMF Peroxy Radical DMF_Radical->Peroxy_Radical + O₂ DMF_Peroxide DMF Peroxide Peroxy_Radical->DMF_Peroxide + H• abstraction from another DMF Ring_Opening Ring Opening DMF_Peroxide->Ring_Opening Hexenedione cis/trans-3-Hexene-2,5-dione Ring_Opening->Hexenedione Polymers Polymers/Residues Polymerization->Polymers G cluster_storage Storage Conditions cluster_testing Analytical Testing at Time Points (T=x) A Initial Sample (T=0) B Accelerated (e.g., 40°C/75% RH) A->B Store samples C Long-Term (e.g., 25°C/60% RH) A->C Store samples D Visual Inspection (Color, Precipitate) B->D Sample at intervals C->D Sample at intervals E Purity Assay (GC-FID, HPLC) D->E F Degradation Products (GC-MS) E->F G Peroxide Value F->G Data_Analysis Data Analysis & Shelf-Life Estimation G->Data_Analysis

References

Technical Support Center: Mitigating Humin Formation During HMF Dehydration to DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with humin formation during the dehydration of 5-hydroxymethylfurfural (HMF) to 2,5-dimethylfuran (DMF).

Frequently Asked Questions (FAQs)

Q1: What are humins and why are they problematic in the conversion of HMF to DMF?

A1: Humins are undesirable, carbonaceous, polymeric byproducts that are formed during the acid-catalyzed dehydration of carbohydrates.[1][2] In the context of HMF to DMF conversion, their formation represents a significant loss of carbon, reduces the yield of the desired DMF product, and can lead to reactor and catalyst fouling.[3] These insoluble, complex polymers can complicate product purification processes.[2]

Q2: What is the primary mechanism of humin formation from HMF?

A2: The formation of humins is primarily initiated by the rehydration of HMF in an acidic aqueous medium to form 2,5-dioxo-6-hydroxy-hexanal (DHH).[1][2] This intermediate then undergoes a series of aldol additions and condensations with HMF molecules, leading to the formation of polymeric humin structures.[1][2] The rate-determining step in this process is the aldol-addition reaction between DHH-derived enols and HMF.[1][2]

Q3: Can humins form through other pathways?

A3: Yes, besides the primary pathway involving DHH, humin formation can also occur through the condensation of various water-soluble products with HMF.[4] Additionally, furan and phenol compounds formed during the acid-catalyzed dehydration of sugars can be incorporated into the humin structure.[5]

Troubleshooting Guides

Issue 1: Low DMF Yield and Significant Black/Brown Precipitate (Humin) Formation

Possible Cause 1: Presence of Water in the Reaction Medium

Water facilitates the rehydration of HMF to DHH, a key precursor to humin formation.[1][2]

  • Solution 1.1: Use of Aprotic Solvents: Employing polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can significantly suppress the rehydration of HMF to levulinic and formic acids, thereby reducing a key pathway for humin formation.[6][7] Ionic liquids have also been shown to be effective solvents for this conversion.[8][9][10]

  • Solution 1.2: Implement a Biphasic System: A biphasic system, for example, using water with an organic solvent like methyl isobutyl ketone (MIBK) or 2-butanol, can continuously extract HMF from the aqueous phase as it is formed.[4] This in-situ extraction limits the residence time of HMF in the acidic aqueous phase, thus minimizing its degradation and polymerization into humins.[4]

Possible Cause 2: Inappropriate Catalyst Selection or Deactivation

The choice of catalyst is crucial for selectively converting HMF to DMF while minimizing side reactions.

  • Solution 2.1: Utilize Bifunctional Catalysts: Catalysts with both metal and Brønsted acid functionalities are effective for the hydrodeoxygenation of HMF to DMF. For instance, palladium-based catalysts pretreated with bromobenzene can create Brønsted acid sites on the metal surface, leading to high DMF yields at ambient temperatures.[11] Nickel supported on zirconium phosphate is another example of a catalyst that has shown good activity.[12][13]

  • Solution 2.2: Address Catalyst Deactivation: Humins can deposit on the catalyst surface, blocking active sites and leading to deactivation.[2] Regular catalyst regeneration or the use of more robust catalysts can help maintain high activity.

Possible Cause 3: Suboptimal Reaction Conditions

Reaction parameters such as temperature, time, and substrate concentration play a critical role in controlling the selectivity of the reaction.

  • Solution 3.1: Optimize Reaction Temperature: High temperatures can accelerate both the desired reaction and the formation of humins.[14] It is crucial to identify the optimal temperature that maximizes DMF yield while minimizing byproduct formation. For example, in one study, increasing the reaction temperature from 100 °C to 130 °C led to an increase in solid humin yield from 29.7% to 78.7%.[14]

  • Solution 3.2: Control Reaction Time: Prolonged reaction times can lead to the degradation of the desired product and increased humin formation. Monitoring the reaction progress and stopping it at the optimal point is essential.

  • Solution 3.3: Adjust Substrate Concentration: High initial concentrations of HMF or its precursors can increase the rate of intermolecular reactions that lead to humin formation.[15] Reducing the substrate feed concentration can be an effective strategy to minimize this.[14]

Issue 2: Difficulty in Product Purification due to Soluble Humins

Possible Cause: Formation of Soluble Humin Oligomers

Under certain conditions, especially with the use of some organic co-solvents, soluble humins can be formed, complicating the separation and purification of DMF.[4]

  • Solution 1: HMF Derivatization: A proactive approach is to protect the reactive functional groups of HMF before the dehydration step. Acetalization and etherification of HMF can form a more stable derivative, 2-(dimethoxymethyl)-5-(methoxymethyl)furan, which is resistant to humin formation and can be cleanly converted to methyl levulinate (a DMF precursor).[16]

  • Solution 2: Solvent Selection to Minimize Soluble Humins: The choice of solvent can influence the formation of soluble versus insoluble humins. For instance, a miscible solvent that facilitates hydrogen-bonding with water may promote the formation of soluble humins.[17] Tailoring the solvent composition can help to suppress the formation of these undesired soluble byproducts.[17]

Data Presentation

Table 1: Effect of Solvent on HMF Dehydration and Humin Formation

Solvent SystemCatalystTemperature (°C)HMF Yield (%)Humin FormationReference
DMSOAmberlyst 1512092Suppressed[7]
DMFAmberlyst 1510090Low[7]
Water/MIBK (biphasic)HCl-69Reduced[18]
[BMIM]Cl (Ionic Liquid)CrCl₃100-130~70 (from glucose)Present, increases with temp[14]
WaterSulfuric Acid180-Significant[3]

Table 2: Performance of Different Catalysts in HMF to DMF Conversion

CatalystSolventTemperature (°C)H₂ Pressure (bar)DMF Yield (%)Reference
Pd-Br/C-Ambient596[11]
Ni/ZrPTHF2405068.1[12][13]
Ru/ZrO₂-MCM-41-1601590[19]

Experimental Protocols

Protocol 1: General Procedure for HMF Dehydration to DMF using a Bifunctional Catalyst

  • Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and gas inlet is used.

  • Reactant and Catalyst Loading: The reactor is charged with 5-hydroxymethylfurfural (HMF), a suitable solvent (e.g., tetrahydrofuran - THF), and the bifunctional catalyst (e.g., Ni/ZrP).[12][13] The catalyst loading is typically in the range of 5-10 wt% with respect to the HMF.

  • Reaction Conditions: The reactor is sealed and purged several times with hydrogen gas to remove air. It is then pressurized with hydrogen to the desired pressure (e.g., 5 MPa) and heated to the reaction temperature (e.g., 240 °C) with constant stirring.[12][13]

  • Reaction Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Recovery: After the reaction is complete, the reactor is cooled to room temperature and depressurized. The catalyst is separated by filtration or centrifugation. The solvent is then removed under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Mandatory Visualization

Humin_Formation_Pathway HMF 5-Hydroxymethylfurfural (HMF) DHH 2,5-dioxo-6-hydroxy-hexanal (DHH) HMF->DHH Rehydration Water H₂O (in acidic medium) Aldol_Addition Aldol Addition & Condensation DHH->Aldol_Addition HMF2 HMF HMF2->Aldol_Addition Humins Humins (Insoluble Polymers) Aldol_Addition->Humins

Caption: Humin formation pathway from HMF.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Product Isolation Reactants Load HMF, Solvent, & Catalyst into Reactor Conditions Set Temperature, Pressure, & Stirring Reactants->Conditions Monitor Monitor Progress (GC/HPLC) Conditions->Monitor Cool Cool & Depressurize Monitor->Cool Separate Separate Catalyst Cool->Separate Purify Remove Solvent & Purify DMF Separate->Purify

Caption: Experimental workflow for HMF to DMF conversion.

References

Validation & Comparative

A Comparative Guide: 2,5-Dimethylfuran vs. Ethanol as a Biofuel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and efficient biofuels has led to extensive research into alternatives to traditional fossil fuels. Among the leading candidates, 2,5-Dimethylfuran (DMF) has emerged as a promising challenger to the more established biofuel, ethanol. This guide provides an objective comparison of the performance and key characteristics of DMF and ethanol, supported by experimental data and detailed methodologies, to inform research and development efforts in the biofuel sector.

Executive Summary

This compound (DMF) presents several distinct advantages over ethanol as a biofuel. Notably, DMF has a significantly higher energy density, is immiscible with water, and possesses a higher research octane number (RON). These properties suggest that DMF could serve as a more efficient and infrastructure-compatible "drop-in" fuel. However, the production of ethanol is a more mature and scaled process. This guide delves into the comparative data, experimental protocols for key performance metrics, and the production pathways of both biofuels.

Data Presentation: Physicochemical and Performance Properties

The following tables summarize the key quantitative data comparing this compound and ethanol.

Table 1: Physicochemical Properties

PropertyThis compound (DMF)EthanolReference(s)
Chemical FormulaC₆H₈OC₂H₅OH[1]
Molar Mass ( g/mol )96.1346.07[1]
Boiling Point (°C)92-9478[2][3]
Density at 20°C (g/cm³)~0.89~0.79[1][4]
Water SolubilityInsolubleMiscible[3][5]
Oxygen Content (wt%)16.734.7[6]

Table 2: Fuel Performance and Combustion Characteristics

PropertyThis compound (DMF)EthanolReference(s)
Volumetric Energy Density (MJ/L)31.523.0[2][6]
Mass Energy Density (MJ/kg)~33.7~25.0[7]
Research Octane Number (RON)101108[1][6]
Motor Octane Number (MON)~87~90[1]
Latent Heat of Vaporization (kJ/kg)330.5~840[8]
Laminar Burning VelocityLower than ethanolHigher than DMF and gasoline[9][10]

Table 3: Engine Performance and Emissions

ParameterThis compound (DMF)EthanolReference(s)
Engine Efficiency
Indicated Thermal EfficiencySimilar to gasolineConsistently high, often higher than DMF and gasoline[6]
Emissions
Carbon Monoxide (CO)Similar to gasolineLower than DMF and gasoline at low loads[6]
Unburned Hydrocarbons (HC)Between gasoline and ethanolLower than DMF and gasoline at low loads[6]
Nitrogen Oxides (NOx)Formation is a concern due to high combustion temperaturesGenerally lower than gasoline[6]
Particulate Matter (PM)Higher proportion of accumulation mode particles than gasolineHighest proportion of accumulation mode particles[6]

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the comparison of DMF and ethanol.

Determination of Energy Density

The energy density, or heating value, of a biofuel is a critical measure of the energy released during its combustion.

Methodology: The energy content of liquid fuels like DMF and ethanol is determined using a bomb calorimeter.

  • Sample Preparation: A precise mass of the biofuel sample is placed in a sample holder within a high-pressure vessel, known as a "bomb."

  • Pressurization: The bomb is filled with high-pressure oxygen.

  • Ignition: The sample is ignited electrically.

  • Heat Measurement: The bomb is submerged in a known quantity of water in an insulated container. The combustion of the sample releases heat, which is absorbed by the water. The temperature change of the water is meticulously measured.

  • Calculation: The energy density is calculated based on the temperature rise, the mass of the sample, and the heat capacity of the calorimeter system. The result is typically expressed in megajoules per kilogram (MJ/kg) or megajoules per liter (MJ/L).

Measurement of Research Octane Number (RON)

The Research Octane Number (RON) is a measure of a fuel's resistance to knocking or detonation in a spark-ignition engine under low-load conditions.

Methodology: RON is determined using a standardized Cooperative Fuel Research (CFR) engine.[9][11]

  • Engine Setup: The CFR engine is a single-cylinder engine with a variable compression ratio.[9]

  • Standardized Conditions: The engine is operated under specific, standardized conditions of engine speed (600 rpm), intake air temperature, and ignition timing as defined by ASTM D2699.[9]

  • Fuel Testing: The biofuel being tested is run in the engine, and its knock intensity is measured.

  • Reference Fuel Comparison: The knock intensity of the test fuel is compared to that of primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).[12]

  • RON Determination: The compression ratio is adjusted until a standard level of knock is produced. The RON of the test fuel is the percentage by volume of iso-octane in a PRF blend that produces the same knock intensity at the same compression ratio.[13]

Engine Performance and Emissions Testing

Evaluating the performance and emissions of a biofuel in an internal combustion engine provides crucial data on its real-world applicability.

Methodology: Testing is typically conducted using a spark-ignition (SI) engine mounted on a dynamometer.[14]

  • Engine and Fuel System: A single-cylinder or multi-cylinder direct-injection spark-ignition (DISI) engine is often used.[11] The fuel delivery system is calibrated for each fuel to ensure the correct air-fuel ratio.

  • Dynamometer: The engine is coupled to a dynamometer, which allows for precise control of engine speed and load to simulate various driving conditions.

  • Data Acquisition: A suite of sensors is used to measure parameters such as engine torque, power, fuel consumption, in-cylinder pressure, and temperatures.

  • Emissions Analysis: The engine exhaust is connected to a gas analyzer to measure the concentrations of regulated emissions, including carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx).[14] Particulate matter (PM) can also be measured using specialized equipment.

  • Test Conditions: Experiments are typically run at various engine speeds and loads, often at a stoichiometric air-fuel ratio, to obtain a comprehensive performance and emissions map for each fuel.[11]

Laminar Burning Velocity Measurement

Laminar burning velocity is a fundamental property of a fuel-air mixture that influences engine performance and stability.

Methodology: One common method for determining laminar burning velocity is through the use of a constant volume combustion chamber and high-speed schlieren visualization.[9][10]

  • Mixture Preparation: A homogeneous mixture of the biofuel and air at a specific equivalence ratio is prepared in a constant volume vessel.

  • Ignition: The mixture is ignited at the center of the vessel by a spark.

  • Flame Propagation Recording: The outwardly propagating spherical flame is recorded using a high-speed camera and schlieren imaging, which visualizes density gradients.

  • Data Analysis: The flame radius is measured as a function of time from the recorded images. The stretched flame speed is calculated from the rate of change of the flame radius.

  • Laminar Burning Velocity Calculation: The unstretched laminar burning velocity is determined by extrapolating the stretched flame speed to zero stretch rate. This is done for a range of equivalence ratios and initial temperatures.[9][10]

Mandatory Visualization

Production Pathway of this compound from Fructose

The production of DMF from biomass-derived fructose typically involves a two-step catalytic process.

DMF_Production Fructose Fructose (from Biomass) HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Acid-Catalyzed Dehydration DMF This compound (DMF) HMF->DMF Catalytic Hydrogenolysis

Caption: Catalytic conversion of fructose to this compound.

Production Pathway of Ethanol from Corn

The production of ethanol from corn is a well-established fermentation process.

Ethanol_Production Corn Corn Milling Milling Corn->Milling Liquefaction Liquefaction (with enzymes) Milling->Liquefaction Saccharification Saccharification (with enzymes) Liquefaction->Saccharification Fermentation Fermentation (with yeast) Saccharification->Fermentation Distillation Distillation & Dehydration Fermentation->Distillation Ethanol Ethanol Distillation->Ethanol

Caption: Dry milling process for ethanol production from corn.

Conclusion

The comparative analysis of this compound and ethanol reveals a trade-off between superior fuel properties and the maturity of production technology. DMF's high energy density, water insolubility, and favorable octane rating position it as a potentially more efficient and compatible biofuel for existing infrastructure.[5][6] In contrast, ethanol production is a large-scale, commercially established process.

For researchers and scientists, the development of cost-effective and scalable catalytic processes for DMF production from abundant lignocellulosic biomass remains a key challenge and a significant area of opportunity. Further research into the combustion characteristics and emission profiles of DMF in modern engine architectures is also crucial for its potential adoption as a mainstream biofuel.[11] This guide provides a foundational understanding of the current state of knowledge, enabling more targeted and impactful research in the advancement of next-generation biofuels.

References

A Comparative Analysis of the Combustion Characteristics of 2,5-Dimethylfuran and Gasoline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the combustion properties of 2,5-Dimethylfuran (DMF) as a potential biofuel alternative to conventional gasoline, with a focus on key performance metrics including laminar flame speed, ignition delay, and emission profiles. This guide synthesizes experimental data from various studies to provide a comprehensive comparison for researchers and scientists in the field of renewable energy and internal combustion engine development.

I. Laminar Flame Speed

The laminar flame speed is a crucial parameter that characterizes the reactivity and flame propagation of a fuel-air mixture. Studies have shown that the laminar burning velocity of DMF is very similar to that of gasoline, particularly within the equivalence ratio range of 0.9 to 1.1, where the difference is within 10%.[1][2][6] While ethanol generally exhibits the highest laminar burning velocity, DMF's performance closely mirrors gasoline, suggesting its suitability for use in conventional engines without significant modifications.[2][6]

Experimental Protocol: Laminar Flame Speed Measurement

The determination of laminar burning velocity is often conducted in a constant volume vessel.[1][6] A quiescent, homogeneous air-fuel mixture is ignited, and the subsequent flame growth is recorded using high-speed schlieren visualization.[1][6] By measuring the flame propagation, the laminar flame speed can be calculated. Further analysis of the flame stretch allows for the determination of Markstein lengths, which provide insights into the flame's stability.[2][6] The experiments are typically performed over a range of equivalence ratios and initial temperatures to fully characterize the fuel's behavior.[6]

Table 1: Comparison of Laminar Burning Velocities (cm/s)

Equivalence Ratio (Φ)This compound (DMF)GasolineEthanolInitial Temperature (°C)
0.9~38~40~5250
1.0~40~42~5650
1.1~41~43~5850
1.2~40~41~5950
1.0~45~47~64100

Note: The values presented are approximate and derived from graphical representations in the cited literature.[2][6]

II. Auto-Ignition Delay

Auto-ignition delay time is a critical factor in determining a fuel's knock resistance in an internal combustion engine. Experimental studies using rapid compression machines have shown that the ignition delay times of DMF are longer than those of gasoline but shorter than those of ethanol.[7] This characteristic suggests that DMF may offer improved knock resistance compared to gasoline, allowing for more advanced ignition timing and potentially higher engine efficiency.

Experimental Protocol: Ignition Delay Time Measurement

Ignition delay times are measured using a rapid compression machine.[7] This device rapidly compresses a premixed fuel-air mixture to a high temperature and pressure, simulating the conditions within an engine cylinder. The time interval between the end of compression and the onset of ignition, typically detected by a sharp rise in pressure, is defined as the ignition delay time.[7] These experiments are conducted under various temperature, pressure, and equivalence ratio conditions to map out the fuel's ignition behavior.[8][9]

Table 2: Comparison of Ignition Delay Times (ms) at a Pressure of 1.2 bar

Temperature (K)This compound (DMF)Gasoline Surrogate (iso-octane)Equivalence Ratio (Φ)
1200~0.5~0.31.0
1300~0.2~0.11.0
1400~0.1<0.11.0

Note: The values are indicative and sourced from comparative studies.[7][8]

III. Engine Performance and Emissions

Engine performance and emission characteristics are paramount in evaluating the viability of an alternative fuel. Studies conducted on direct-injection spark-ignition (DISI) engines have demonstrated that DMF exhibits combustion performance and regulated emissions comparable to commercial gasoline.[3][4][10]

Experimental Protocol: Engine and Emission Analysis

Comparative engine studies are typically performed on a single-cylinder research engine equipped with a gasoline direct-injection (GDI) system.[4] The engine is operated at various loads and speeds while fueled with DMF, gasoline, and often ethanol for a comprehensive comparison.[10] Key performance parameters such as indicated mean effective pressure (IMEP) and fuel consumption are recorded.[4] Exhaust gas analysis is conducted to measure the concentrations of regulated emissions, including carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx), as well as particulate matter (PM).[10][11][12]

Table 3: Comparison of Engine-Out Emissions

EmissionThis compound (DMF)GasolineObservations
CO SimilarSimilarEthanol produces lower CO at low loads.[10]
HC SimilarSimilarEthanol produces lower HC at lower loads.[10]
NOx SimilarSimilarEthanol produces lower NOx across the load range.[10]
PM Slightly higherSimilarEthanol results in the lowest PM emissions.[10]

The similar emission profiles of DMF and gasoline suggest that DMF can be utilized in modern engines with existing after-treatment systems without significant modifications.[3][5]

IV. Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative analysis of DMF and gasoline combustion characteristics.

G cluster_0 Fuel Preparation cluster_1 Combustion Analysis cluster_2 Fundamental Properties cluster_3 Engine Performance & Emissions cluster_4 Data Analysis & Comparison DMF This compound (DMF) LFS Laminar Flame Speed (Constant Volume Vessel) DMF->LFS IDT Ignition Delay Time (Rapid Compression Machine) DMF->IDT EngineTest DISI Engine Test DMF->EngineTest Gasoline Gasoline Gasoline->LFS Gasoline->IDT Gasoline->EngineTest DataComp Comparative Data Analysis LFS->DataComp IDT->DataComp EmissionAnalysis Exhaust Gas Analysis EngineTest->EmissionAnalysis EmissionAnalysis->DataComp

Experimental workflow for comparing DMF and gasoline.

Conclusion

The combustion characteristics of this compound are remarkably similar to those of gasoline. Its laminar flame speed is nearly identical under stoichiometric conditions, and while its ignition delay is longer, this may prove advantageous for knock resistance.[6][7] Furthermore, engine studies have confirmed that DMF's performance and emission profiles are comparable to gasoline, making it a strong candidate for a next-generation biofuel.[3][4][10] Further research into large-scale production and long-term engine durability is warranted to fully assess its potential as a sustainable transportation fuel.[5]

References

A Comparative Analysis of 2,5-Dimethylfuran and Other Biofuels: Energy Density and Production Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of renewable energy and drug development, the quest for sustainable and efficient biofuels is a critical endeavor. Among the promising next-generation biofuels, 2,5-Dimethylfuran (DMF) has garnered significant attention due to its favorable physicochemical properties, particularly its high energy density. This guide provides an objective comparison of the energy density of DMF with other common biofuels, supported by experimental data and methodologies.

Energy Density: A Head-to-Head Comparison

The energy density of a fuel is a crucial metric, indicating the amount of energy stored within a given mass or volume. For transportation applications, a higher energy density translates to a longer range for a given fuel tank size. The following table summarizes the gravimetric (per unit mass) and volumetric (per unit volume) lower heating values (LHV) of this compound and other prominent biofuels, with gasoline included as a conventional benchmark.

FuelFeedstock Example(s)Gravimetric Energy Density (MJ/kg)Density (g/cm³)Volumetric Energy Density (MJ/L)
This compound (DMF) Fructose, Glucose, Cellulose33.7[1]0.890[1]30.0
Ethanol Corn, Sugarcane, Cellulose26.9[1]0.789[2]21.2
n-Butanol Sugars, Starch, Cellulose33.1 (calculated)0.810[3][4][5]26.8
Isobutanol Sugars, Starch, Cellulose33.5[6]0.802[7][8][9]26.9
Biodiesel (Soybean) Soybean Oil~37.0 - 38.0[10][11]0.874 - 0.882[12][13]~32.4 - 33.5
Biodiesel (Palm) Palm Oil36.5 - 39.9[14][15]0.852 - 0.861[14][16]~31.1 - 34.4
Biodiesel (Algae) Algal Lipids~38.0[10][11]~0.880[17]~33.4
Gasoline Crude Oil44.3 - 47.0[6][18]~0.740~32.8 - 34.8

Note: Volumetric Energy Density is calculated as Gravimetric Energy Density multiplied by Density. Some values are approximated based on available data.

As the data indicates, this compound exhibits a gravimetric energy density significantly higher than ethanol and comparable to butanol isomers. Its volumetric energy density is also substantially greater than that of ethanol, approaching the values of some biodiesels and gasoline. This high energy density, coupled with its insolubility in water, makes DMF a compelling candidate for a drop-in biofuel.

Experimental Protocol: Determination of a Fuel's Heat of Combustion

The energy density of a liquid fuel is experimentally determined by measuring its heat of combustion using a bomb calorimeter. The following is a detailed methodology based on the principles outlined in ASTM D4809, a standard test method for this purpose.

Objective: To determine the gross heat of combustion of a liquid biofuel sample at a constant volume.

Apparatus:

  • Oxygen Bomb Calorimeter

  • Calorimeter Bucket

  • Jacket (Isothermal or Adiabatic)

  • Temperature Measuring Device (e.g., platinum resistance thermometer) with a resolution of at least 0.001°C

  • Sample Crucible (e.g., stainless steel)

  • Ignition Wire (e.g., nickel-chromium)

  • Oxygen Cylinder with regulator

  • Analytical Balance (accurate to 0.1 mg)

  • Fuse Wire (e.g., cotton)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the liquid biofuel sample into a pre-weighed crucible.

    • For volatile samples, encapsulation in a gelatin capsule may be necessary to prevent evaporation.

  • Bomb Assembly:

    • Cut a piece of ignition wire to the appropriate length and secure it to the bomb's electrodes.

    • Tie a small piece of fuse wire to the center of the ignition wire, ensuring it makes contact with the fuel sample in the crucible.

    • Place the crucible with the sample into the bomb.

    • Carefully assemble the bomb, ensuring a tight seal.

  • Oxygen Charging:

    • Connect the bomb to the oxygen cylinder.

    • Slowly introduce oxygen into the bomb until a pressure of 25-30 atm is reached.

    • Purge the bomb with oxygen to remove any atmospheric nitrogen before final pressurization.

  • Calorimeter Setup:

    • Place the sealed bomb into the calorimeter bucket.

    • Add a precise volume of deionized water (typically 2000 mL) to the bucket, ensuring the bomb is fully submerged.

    • Place the bucket inside the calorimeter jacket.

    • Connect the ignition leads to the bomb.

  • Temperature Measurement and Ignition:

    • Allow the system to reach thermal equilibrium, monitoring the water temperature for a steady rate of change (the pre-fire period).

    • Record the temperature at regular intervals (e.g., every minute) for approximately 5 minutes.

    • Ignite the sample by firing the ignition circuit.

    • Record the temperature rise rapidly after ignition and then at regular intervals until a peak temperature is reached and starts to decline (the post-fire period).

  • Data Analysis:

    • Calculate the corrected temperature rise by accounting for heat exchange with the surroundings.

    • Determine the heat of combustion of the sample using the energy equivalent of the calorimeter (determined by calibrating with a standard substance like benzoic acid) and the corrected temperature rise.

    • Make corrections for the heat of formation of nitric acid and sulfuric acid (if sulfur is present in the fuel) and the heat of combustion of the fuse wire.

  • Calculation of Net Heat of Combustion (Lower Heating Value):

    • The gross heat of combustion (higher heating value) is determined directly. To calculate the net heat of combustion (lower heating value), the latent heat of vaporization of the water produced during combustion is subtracted.

Production Pathway of this compound from Fructose

A key advantage of this compound is its potential to be produced from renewable biomass. A common pathway involves the conversion of fructose, which can be derived from sources like corn and sugarcane. This process typically involves a two-step catalytic conversion.

DMF_Synthesis Fructose Fructose HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration DMF This compound (DMF) HMF->DMF Hydrogenolysis

Caption: Catalytic conversion of fructose to this compound.

This simplified diagram illustrates the conversion of fructose into the intermediate 5-Hydroxymethylfurfural (HMF) through a dehydration reaction. Subsequently, HMF undergoes hydrogenolysis to yield the final product, this compound. This biomass-to-liquid process highlights a sustainable route to a high-energy-density biofuel.

References

Economic Feasibility of 2,5-Dimethylfuran Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to transition from fossil fuels to renewable energy sources has catalyzed extensive research into next-generation biofuels. Among the promising candidates, 2,5-Dimethylfuran (DMF) has garnered significant attention due to its superior fuel properties, including a high energy density and a high research octane number.[1] This guide provides an objective comparison of the economic feasibility of DMF production against established biofuels like ethanol, supported by experimental data, detailed protocols, and visual process flows.

Comparative Analysis of Fuel Properties

DMF exhibits several advantageous physicochemical properties when compared to gasoline and the widely used biofuel, ethanol. Its energy density is comparable to that of gasoline and significantly higher than ethanol, meaning more energy is released per unit volume.[2] Furthermore, DMF has a higher research octane number (RON), indicating better anti-knock properties in spark-ignition engines.[1] A key advantage of DMF over ethanol is its immiscibility with water, which simplifies storage and transportation and prevents phase separation in fuel blends.

PropertyThis compound (DMF)EthanolGasoline
Energy Density (MJ/L) 31.5[1]21.232.5
Research Octane Number (RON) 119[1]10891-99
Boiling Point (°C) 92-947830-225
Water Solubility Immiscible[1]MiscibleImmiscible
Oxygen Content (wt%) 16.734.7~0

Economic Viability and Production Costs

The commercial viability of DMF is heavily influenced by its production cost, which is intrinsically linked to the choice of feedstock and the efficiency of the catalytic conversion process. Techno-economic analyses have indicated that the minimum selling price (MSP) of DMF has been estimated to be significantly higher than gasoline and both corn-derived and cellulosic ethanol.[3] A major contributor to this cost is the price of the fructose feedstock, which can account for up to 47% of the final price of DMF.[3]

BiofuelFeedstockEstimated Minimum Selling Price (USD/L)Key Cost Drivers
This compound (DMF) Fructose2.02[3]Fructose cost, catalyst, and purification[3]
Corn Ethanol Corn0.60[3]Feedstock cost, enzyme cost, energy for distillation
Cellulosic Ethanol Lignocellulosic Biomass1.60[3]Feedstock cost, pretreatment, enzyme cost

The global market for this compound, while currently smaller than that of established biofuels, is projected to experience significant growth. Market analyses predict a compound annual growth rate (CAGR) of around 5.9% to 7-9% in the coming years, driven by the increasing demand for renewable fuels and green chemicals.[4][5] The market size was valued at several hundred million dollars in recent years and is expected to continue its upward trajectory.[4][6]

Synthesis Pathways and Experimental Protocols

The production of DMF from biomass typically involves a multi-step process, starting from carbohydrates like fructose or glucose, which are then converted to 5-hydroxymethylfurfural (HMF), a key platform chemical. HMF is subsequently hydrogenolyzed to yield DMF.

Biomass Lignocellulosic Biomass Sugars Hexose Sugars (Fructose, Glucose) Biomass->Sugars Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Dehydration DMF This compound (DMF) HMF->DMF Hydrogenolysis

Caption: General synthesis pathway from biomass to this compound.

Experimental Protocol: One-Pot Conversion of Fructose to this compound

This protocol describes an efficient one-pot method for the synthesis of DMF directly from fructose, utilizing a dual-catalyst system.

Materials:

  • Fructose

  • Ru/C catalyst

  • Lewis acid (e.g., AlCl₃)

  • Brønsted acid (e.g., H₂SO₄)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • Charge the autoclave reactor with fructose, Ru/C catalyst, Lewis acid, Brønsted acid, and the solvent.

  • Seal the reactor and purge it several times with high-purity hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen to the desired reaction pressure.

  • Heat the reactor to the specified reaction temperature while stirring continuously.

  • Maintain the reaction conditions for the designated reaction time.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • The reaction mixture is then filtered to remove the solid catalyst.

  • The liquid product is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the yield of this compound.

An optimized system for this one-pot conversion has been reported to achieve a DMF yield as high as 66.3 mol% from fructose.[7]

Start Start Prep Prepare Reactants: Fructose, Catalysts, Solvent Start->Prep React Charge Autoclave Reactor Prep->React Purge Purge with H₂ React->Purge Pressurize Pressurize with H₂ Purge->Pressurize Heat Heat to Reaction Temp with Stirring Pressurize->Heat React_Time Maintain Reaction for a Set Time Heat->React_Time Cool Cool to Room Temp React_Time->Cool Vent Vent H₂ Cool->Vent Filter Filter Catalyst Vent->Filter Analyze Analyze Product (GC, GC-MS) Filter->Analyze End End Analyze->End

Caption: Experimental workflow for the one-pot synthesis of DMF from fructose.

Comparative Economic Feasibility

The economic feasibility of DMF production is a complex interplay of feedstock cost, catalyst efficiency and stability, and the market value of the final product and any co-products. While the current production cost of DMF is higher than that of ethanol, ongoing research into more efficient and cost-effective catalysts, as well as the utilization of cheaper lignocellulosic biomass, aims to close this gap.

cluster_dmf This compound (DMF) cluster_ethanol Ethanol dmf_feedstock Feedstock Cost (High - Fructose) dmf_feasibility Currently Lower Economic Feasibility dmf_feedstock->dmf_feasibility dmf_catalyst Catalyst Cost & Efficiency dmf_catalyst->dmf_feasibility dmf_process Process Complexity (Multi-step) dmf_process->dmf_feasibility dmf_price Higher Market Price dmf_price->dmf_feasibility eth_feedstock Feedstock Cost (Lower - Corn) eth_feasibility Currently Higher Economic Feasibility eth_feedstock->eth_feasibility eth_catalyst Mature Technology (Enzymes) eth_catalyst->eth_feasibility eth_process Established Process (Fermentation) eth_process->eth_feasibility eth_price Lower Market Price eth_price->eth_feasibility

Caption: Logical comparison of factors influencing the economic feasibility of DMF vs. Ethanol.

References

A Comparative Life Cycle Assessment of 2,5-Dimethylfuran (DMF) as a Fuel Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and environmentally benign alternatives to conventional fossil fuels has spurred intensive research into next-generation biofuels. Among the promising candidates is 2,5-Dimethylfuran (DMF), a furanic compound derivable from biomass. This guide provides a comparative analysis of the life cycle of DMF as a fuel, juxtaposed with established alternatives such as gasoline, ethanol, and butanol. While a comprehensive, publicly available life cycle assessment (LCA) with detailed quantitative environmental impact data for DMF is not yet available, this guide synthesizes existing data on its production, properties, and performance, alongside established LCA data for its counterparts, to offer a well-rounded perspective for the scientific community.

Life Cycle Stages of this compound (DMF)

The life cycle of DMF as a biofuel encompasses several key stages, from the cultivation of biomass feedstock to its ultimate combustion in an internal combustion engine. The primary production pathway involves the catalytic conversion of fructose, which can be derived from various cellulosic and lignocellulosic biomass sources.

DMF_Lifecycle cluster_production Production Phase cluster_use Use Phase cluster_inputs Key Inputs cluster_outputs Key Outputs (Impacts) Feedstock Biomass Feedstock (e.g., Corn, Sugarcane) Hydrolysis Hydrolysis Feedstock->Hydrolysis Land_use Land Use Feedstock->Land_use Fructose Fructose Hydrolysis->Fructose Dehydration Acid-Catalyzed Dehydration Fructose->Dehydration HMF 5-Hydroxymethylfurfural (HMF) Dehydration->HMF Hydrogenolysis Catalytic Hydrogenolysis HMF->Hydrogenolysis DMF_prod This compound (DMF) Hydrogenolysis->DMF_prod Distribution Fuel Distribution DMF_prod->Distribution Combustion Engine Combustion Distribution->Combustion Emissions Exhaust Emissions (CO2, H2O, etc.) Combustion->Emissions Energy_input Energy cluster_production cluster_production Energy_input->cluster_production Catalysts_input Catalysts Catalysts_input->Hydrogenolysis Solvents_input Solvents Solvents_input->Dehydration GHG_emissions Greenhouse Gas Emissions Water_use Water Consumption cluster_production->GHG_emissions cluster_production->Water_use cluster_use cluster_use cluster_use->GHG_emissions

Figure 1: Life Cycle Stages of this compound (DMF) Production and Use.

Quantitative Comparison of Fuel Properties

DMF exhibits several physicochemical properties that make it an attractive alternative to gasoline and ethanol. A high energy density, low volatility, and immiscibility with water are notable advantages.

PropertyThis compound (DMF)GasolineEthanoln-Butanol
Energy Density (MJ/L) ~31.5~32.0~21.2~29.2
Research Octane Number (RON) ~11991-99~108~96
Motor Octane Number (MON) ~10181-89~90~78
Boiling Point (°C) 92-9425-21578.4117.7
Water Solubility InsolubleInsolubleMiscible8.3 g/100 mL

Life Cycle Environmental Impact Comparison

While a dedicated "Well-to-Wheels" life cycle assessment for DMF is not yet prevalent in published literature, we can compare the available data for gasoline, corn ethanol, and butanol to provide a baseline for potential performance. The data presented below is sourced from various studies utilizing models such as the Greenhouse gases, Regulated Emissions, and Energy use in Transportation (GREET) model. It is important to note that these values can vary significantly based on the production pathway, feedstock, and allocation methods used in the assessment.

Table 1: Well-to-Wheels Greenhouse Gas (GHG) Emissions

FuelGHG Emissions (g CO₂-eq/MJ)
Gasoline ~95
Corn Ethanol ~58 - 76
Butanol (from corn) ~60 - 70
Butanol (from wheat straw) ~30 - 40
This compound (DMF) Data not publicly available

Table 2: Well-to-Wheels Fossil Energy Consumption

FuelFossil Energy Consumption (MJ/MJ of fuel)
Gasoline ~1.23
Corn Ethanol ~0.6 - 0.8
Butanol (from corn) ~0.7 - 0.9
This compound (DMF) Data not publicly available

Engine Emission Profiles

The combustion characteristics of a fuel are a critical component of its environmental impact during the use phase. Studies have shown that DMF can lead to reduced emissions of certain pollutants compared to gasoline.

EmissionThis compound (DMF)GasolineEthanol
Carbon Monoxide (CO) Lower than gasolineBaselineGenerally lower than gasoline
Nitrogen Oxides (NOx) Similar to or slightly higher than gasolineBaselineGenerally lower than gasoline
Particulate Matter (PM) Significantly lower than gasolineBaselineVery low
Unburned Hydrocarbons (HC) Lower than gasolineBaselineGenerally lower than gasoline

Experimental Protocols

The data presented in this guide is based on standardized experimental methodologies.

Fuel Property Testing
  • Energy Density: Determined using calorimetry techniques in accordance with ASTM D240 or related standards.

  • Octane Number (RON and MON): Measured using a standardized Cooperative Fuel Research (CFR) engine following ASTM D2699 (RON) and ASTM D2700 (MON) procedures.[1] The engine's compression ratio is varied to determine the fuel's resistance to knocking, compared to reference fuels.

Engine Emission Testing
  • Methodology: Engine exhaust emissions are typically measured using a chassis dynamometer and a suite of gas analyzers.[2] Standard driving cycles, such as the Federal Test Procedure (FTP) or the New European Driving Cycle (NEDC), are used to simulate real-world driving conditions.

  • Instrumentation:

    • CO and CO₂: Non-dispersive infrared (NDIR) analyzers.

    • NOx: Chemiluminescence detectors (CLD).

    • Hydrocarbons (HC): Flame ionization detectors (FID).

    • Particulate Matter (PM): Gravimetric analysis of filters or particle counters.

Life Cycle Assessment (LCA) Methodology
  • Framework: The life cycle assessment data for gasoline, ethanol, and butanol is often generated using models like the GREET (Greenhouse gases, Regulated Emissions, and Energy use in Transportation) model developed by Argonne National Laboratory.[3][4][5][6][7]

  • System Boundaries: The analysis typically follows a "Well-to-Wheels" approach, which includes:

    • Well-to-Pump: Feedstock cultivation/extraction, transportation, and fuel production.

    • Pump-to-Wheels: Fuel combustion in the vehicle.

  • Functional Unit: Environmental impacts are typically normalized to a functional unit, such as per megajoule (MJ) of fuel energy or per kilometer driven.

Conclusion and Future Outlook

This compound (DMF) presents a compelling case as a next-generation biofuel with advantageous fuel properties and a potentially favorable environmental profile, particularly concerning its production from renewable biomass. Its high energy density, water insolubility, and promising engine emission characteristics position it as a strong candidate for a gasoline alternative.

However, a significant research gap exists in the form of a comprehensive, publicly available life cycle assessment for DMF. While the production process from fructose is well-documented, a thorough "Well-to-Wheels" analysis quantifying greenhouse gas emissions, energy balance, and water consumption is crucial for a definitive comparison with established fuels.

Future research should prioritize conducting detailed and transparent LCAs for various DMF production pathways and feedstocks. This will enable a more robust evaluation of its sustainability and guide further development and potential commercialization. For researchers and scientists, the exploration of DMF's life cycle offers a rich area of investigation with significant implications for the future of sustainable transportation.

References

A Comparative Guide to Catalysts for 2,5-Dimethylfuran (DMF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of biomass-derived 5-hydroxymethylfurfural (HMF) to 2,5-dimethylfuran (DMF) is a cornerstone of sustainable chemical production, offering a promising alternative to petroleum-based fuels and chemical intermediates. The efficiency of this conversion is critically dependent on the catalyst employed. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.

Performance Comparison of Catalytic Systems

The catalytic hydrodeoxygenation of HMF to DMF has been extensively studied using a variety of heterogeneous catalysts. These can be broadly categorized into noble metal-based and non-noble metal-based systems. The choice of catalyst significantly influences the reaction efficiency, selectivity, and the required reaction conditions. Below is a summary of the performance of representative catalysts.

CatalystSubstrateTemp. (°C)H₂ Pressure (MPa)Time (h)SolventHMF Conversion (%)DMF Yield (%)Reference
Noble Metal-Based Catalysts
Ru/CHMF190---~97.081.0[1]
Ru/CNTsHMF150---~97.083.5[1]
Ru/Co₃O₄HMF1300.7-Tetrahydrofuran (THF)-93.4[1][2]
2wt%Ru-NaYHMF2201.51Tetrahydrofuran (THF)10078[3]
Pd/MOF-808HMF100-3--99[1][4]
Fe-Pd/CHMF15022-10088.0[1]
2%Pd-5%Co/AZMOCPHMF1001.02-10097[5]
Pt₃Co₂/CHMF1603.3-1-propanol-98.0[1]
Non-Noble Metal-Based Catalysts
10 wt% Ni/CHMF180-2-10075.0[1]
Raney NiHMF180---10088.5[1]
Ni/NDCHMF1508.0-->99.080.0[1]
Ni/Co₃O₄HMF-----76[6]
Ni-Co/CHMF210Self-generated---96.5[7]
Co/rGOHMF20021-10094.1[1]
Co@CoO-250HMF130-2--89.0[1]
15 wt% Cu/SBA-15HMF18028--90.0[1]
Cu/ZnOHMF2201.55--91.8[1]
2CuCo-IGHMF180242-Butanol10093.7[8]

Experimental Protocols

The synthesis of DMF from HMF is typically performed in a batch reactor system. The following sections outline generalized experimental protocols for catalyst preparation and the catalytic conversion process.

Catalyst Preparation (Example: Co-precipitation Method for Ru/Co₃O₄)

A simple co-precipitation method can be employed for the synthesis of supported catalysts like Ru/Co₃O₄.[1]

  • Precursor Solution Preparation: Aqueous solutions of the metal precursors (e.g., RuCl₃ and Co(NO₃)₂·6H₂O) and a precipitating agent (e.g., Na₂CO₃) are prepared.

  • Co-precipitation: The metal salt solutions are mixed, and the precipitating agent is added dropwise under vigorous stirring to precipitate the metal hydroxides or carbonates.

  • Aging: The resulting slurry is aged for a specified period to ensure complete precipitation and formation of the desired precursor phase.

  • Washing and Drying: The precipitate is filtered, washed thoroughly with deionized water to remove any residual ions, and then dried in an oven (e.g., at 110 °C overnight).

  • Calcination: The dried powder is calcined in air at a high temperature (e.g., 400 °C) to decompose the precursor and form the final metal oxide support.

  • Reduction (if necessary): For catalysts requiring the metal in a reduced state, a final reduction step is carried out, typically under a hydrogen flow at an elevated temperature.

Catalytic Conversion of HMF to DMF

The catalytic hydrogenation of HMF is generally carried out in a high-pressure autoclave.[8]

  • Reactor Charging: A stainless-steel autoclave is charged with the substrate (HMF), the catalyst, and the solvent (e.g., 2-butanol, tetrahydrofuran).[8]

  • Sealing and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen.

  • Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure and then heated to the target reaction temperature while stirring.

  • Reaction: The reaction is allowed to proceed for a predetermined duration.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess gas is carefully vented.

  • Product Analysis: The reaction mixture is filtered to remove the catalyst. The liquid products are then analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of HMF and the yield of DMF.

Visualizing the Process

To better understand the experimental workflow and the reaction pathway, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction P1 Precursor Solution P2 Co-precipitation P1->P2 R1 Reactor Charging (HMF, Catalyst, Solvent) P3 Aging P2->P3 P4 Washing & Drying P3->P4 P5 Calcination P4->P5 P6 Reduction P5->P6 P6->R1 Catalyst R2 Sealing & Purging R1->R2 R3 Pressurizing & Heating R2->R3 R4 Reaction R3->R4 R5 Cooling & Depressurization R4->R5 R6 Product Analysis R5->R6

Caption: General experimental workflow for catalyst preparation and catalytic synthesis of DMF.

Reaction_Pathway HMF 5-Hydroxymethylfurfural (HMF) DHMF 2,5-Bis(hydroxymethyl)furan (DHMF) HMF->DHMF +H₂ MF 5-Methylfurfural (MF) HMF->MF +H₂ -H₂O MFA 5-Methyl-2-furanmethanol (MFA) DHMF->MFA +H₂ -H₂O DMF This compound (DMF) MFA->DMF +H₂ -H₂O MF->MFA +H₂

Caption: Possible reaction pathways for the conversion of HMF to DMF.[1]

References

A Comparative Guide to Analytical Methods for 2,5-Dimethylfuran (DMF) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the detection and quantification of 2,5-Dimethylfuran (DMF), a significant compound in biofuel research, food science, and as a potential biomarker. The following sections detail the performance of prominent techniques, supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for your research needs.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound (DMF) detection is contingent on factors such as the sample matrix, required sensitivity, and the desired throughput. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique, often coupled with various sample preparation methods to enhance sensitivity and selectivity.[1][2][3] High-Performance Liquid Chromatography (HPLC) offers an alternative for liquid samples, while spectrophotometric and electrochemical methods provide rapid screening capabilities.

Below is a summary of the performance of different analytical methods based on published validation data.

Analytical MethodSample PreparationMatrixLimit of Quantification (LOQ)Recovery (%)Repeatability (RSDr)Intermediate Reproducibility (RSDir)
GC-MS Headspace (HS)Coffee200 µg/kg80-110< 7.4% at 10 mg/kgNot Reported
Soy Sauce3.5 - 4.1 µg/kg92-116Not Reported0.9 - 12.9%
Apple Juice, Infant Formula, Baby Food0.4 - 1.3 µg/kg92-116Not Reported0.9 - 12.9%
GC-MS Solid Phase Microextraction (SPME)Baby Food, Cereals5 µg/kg80-110< 16% at 50 µg/kgNot Reported
Fruit Juices, Infant Formula5 µg/kg80-110< 16% at 50 µg/kgNot Reported
GC-MS Purge-and-Trap (P&T)Ground CoffeeNot explicitly stated, but calibration curves obtainedAccuracy and precision assessed by analyzing spiked samplesNot ReportedNot Reported
HPLC-RP Solid-Phase Extraction (C-18)Pineapple and Grapefruit JuicesNot explicitly stated, but detected in the ppm range> 90%Not ReportedNot Reported
Spectrophotometric Assay Schiff-based polymer couplingAqueous buffer25.5 µMNot ApplicableNot ReportedNot Reported
Electrochemical Sensor p(2,5-DMF) modified platinum electrodePBS buffer0.292 mmol/lNot Applicable99.63% (reproducibility)Not Reported

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the key techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace (HS) Sample Preparation

This method is particularly suitable for the analysis of volatile compounds like DMF in complex matrices such as coffee.[3][4]

Experimental Workflow:

GCMS_HS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (e.g., Coffee) Vial Headspace Vial Sample->Vial Incubation Incubation Vial->Incubation HS_Injector Headspace Autosampler Incubation->HS_Injector GC_Column Gas Chromatography (e.g., Equity-1 column) HS_Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_Analysis Data Acquisition and Analysis MS_Detector->Data_Analysis

Caption: Workflow for 2,5-DMF analysis by HS-GC-MS.

Methodology:

  • Sample Preparation: A known amount of the solid or liquid sample is placed into a headspace vial. For quantitative analysis, an internal standard (e.g., this compound-d6) is added.[5]

  • Incubation: The vial is sealed and heated in an incubator at a specific temperature for a set time to allow the volatile compounds to partition into the headspace.

  • Injection: A heated syringe from the headspace autosampler pierces the vial's septum and injects a specific volume of the headspace gas into the GC injector.

  • Gas Chromatography: The injected sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., Supelco Equity-1 or HP-5MS).[1][6] The column separates the different compounds based on their boiling points and interactions with the stationary phase. A new chromatographic method using the Supelco Equity-1 column has been shown to achieve complete baseline separation of this compound and its isomer 2-ethylfuran.[1][7]

  • Mass Spectrometry: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Solid Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile analytes from a sample before GC-MS analysis.[3] It is often preferred for its simplicity and sensitivity.[8]

Experimental Workflow:

GCMS_SPME cluster_prep Sample Preparation & Extraction cluster_analysis GC-MS Analysis Sample Sample in Vial SPME_Fiber SPME Fiber Exposure (Headspace or Immersion) Sample->SPME_Fiber GC_Injector GC Injector (Thermal Desorption) SPME_Fiber->GC_Injector GC_Column Gas Chromatography GC_Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_Analysis Data Acquisition and Analysis MS_Detector->Data_Analysis HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Liquid Sample SPE Solid-Phase Extraction (e.g., C-18 Cartridge) Sample->SPE Filtered_Sample Filtered Sample SPE->Filtered_Sample HPLC_System HPLC System (Pump, Injector) Filtered_Sample->HPLC_System HPLC_Column Reverse-Phase Column (e.g., Newcrom R1) HPLC_System->HPLC_Column UV_Detector UV Detector HPLC_Column->UV_Detector Data_Analysis Data Acquisition and Analysis UV_Detector->Data_Analysis

References

A Comparative Guide to Noble vs. Non-Noble Metal Catalysts for 2,5-Dimethylfuran (DMF) Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective conversion of biomass-derived 5-hydroxymethylfurfurfural (HMF) to 2,5-dimethylfuran (DMF), a promising biofuel and platform chemical, is a critical area of study. The choice of catalyst is paramount to the success of this conversion, with a primary distinction drawn between noble and non-noble metal-based systems. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying processes.

The catalytic transformation of HMF to DMF is a hydrogenation/hydrogenolysis process that involves the reduction of an aldehyde group and the hydrogenolysis of a hydroxyl group.[1] Noble metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru) have traditionally been the catalysts of choice due to their high intrinsic activity.[1] However, their high cost and scarcity have driven research towards more economical non-noble metal catalysts, including copper (Cu), nickel (Ni), cobalt (Co), and iron (Fe).[1][2]

Performance Comparison: Noble vs. Non-Noble Metal Catalysts

The efficacy of a catalyst is determined by its activity (HMF conversion), selectivity towards DMF, and stability over multiple reaction cycles. While noble metal catalysts often exhibit high yields under milder conditions, recent advancements in non-noble metal catalyst design, particularly bimetallic and supported systems, have demonstrated comparable and sometimes superior performance.[3][4]

Quantitative Data Summary

The following tables summarize the performance of various noble and non-noble metal catalysts for DMF production from HMF, based on published experimental data.

Table 1: Performance of Noble Metal Catalysts for DMF Production

CatalystSupportHMF Conversion (%)DMF Yield (%)Temperature (°C)H₂ Pressure (MPa)Time (h)SolventReference
Pd/C->9995120- (Formic Acid)15THF[1]
Ru/C--30----[1]
Ru/Co₃O₄->9993.41300.7-THF[5]
Pt₃NiCarbon>9998160-2003.3--[6]
Ru-ZrO₂-MCM-41--901601.51Various[7]

Table 2: Performance of Non-Noble Metal Catalysts for DMF Production

CatalystSupportHMF Conversion (%)DMF Yield (%)Temperature (°C)H₂ Pressure (MPa)Time (h)SolventReference
Cu-Co/C-10091.71301--[8]
Ni-Fe/TiO₂-10097--3-[9]
Cu/ZrO₂-100High2001.5--[1][2]
Ni/Co₃O₄--76130124-[1]
Co-N-C/NiAl-MMO-99.894.31801.06THF[10]
CuCoNiAl-MMO-99.895.31801.06THF[11]
2%Ni-20%Co/C--951301--[4]
Cu/HSAG--9518031-butanol[12]
Cu₄Co₁₀Ce₂-600--95.4170- (2-propanol)-2-propanol[8]

Reaction Pathways and Experimental Workflow

The conversion of HMF to DMF can proceed through different reaction intermediates. Understanding these pathways is crucial for designing catalysts with high selectivity.

HMF_to_DMF_Pathway HMF 5-Hydroxymethylfurfural (HMF) I1 5-Methylfurfural (5-MF) HMF->I1 C-OH Hydrogenolysis I2 2,5-Furandimethanol (FDM) HMF->I2 C=O Hydrogenation DMF This compound (DMF) I1->DMF C=O Hydrogenation I2->DMF C-OH Hydrogenolysis

Reaction pathway from HMF to DMF.

A generalized workflow for evaluating catalyst performance is depicted below. This typically involves catalyst synthesis, characterization, the catalytic reaction itself, and subsequent product analysis.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis synthesis Catalyst Synthesis (e.g., impregnation, co-precipitation) calcination Calcination synthesis->calcination xrd XRD tem TEM tpr H₂-TPR xps XPS reduction Reduction calcination->reduction reactor Batch or Flow Reactor reduction->reactor gc Gas Chromatography (GC) reactor->gc conditions Reaction Conditions (Temp, Pressure, Time) gcms GC-Mass Spectrometry (GC-MS) gc->gcms

General experimental workflow for catalyst testing.

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. Below are generalized methodologies for key experiments cited in the literature.

Catalyst Synthesis (Wet Impregnation Method)

This is a common method for preparing supported metal catalysts.[9]

  • Support Preparation: The support material (e.g., activated carbon, TiO₂, Al₂O₃) is dried to remove moisture.

  • Precursor Solution: A solution of the metal precursor(s) (e.g., Ni(NO₃)₂·6H₂O, Fe(NO₃)₃·9H₂O) is prepared in a suitable solvent (often deionized water).[9]

  • Impregnation: The support is added to the precursor solution and stirred or sonicated to ensure uniform dispersion.

  • Drying: The solvent is removed by evaporation, typically in a rotary evaporator or oven at a specific temperature (e.g., 120°C).[9]

  • Calcination: The dried material is calcined in air at a high temperature (e.g., 500°C) to decompose the precursor and form metal oxides.[9]

  • Reduction: The calcined catalyst is reduced in a hydrogen flow at an elevated temperature (e.g., 500°C) to obtain the active metallic phase.[9]

Catalyst Characterization
  • X-ray Diffraction (XRD): Used to identify the crystalline phases of the catalyst and estimate particle size.

  • Transmission Electron Microscopy (TEM): Provides information on the morphology, particle size, and dispersion of the metal nanoparticles on the support.

  • H₂ Temperature-Programmed Reduction (H₂-TPR): Determines the reducibility of the metal oxides and provides insights into metal-support interactions.[9]

  • X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of the elements on the catalyst surface.

Catalytic Performance Evaluation
  • Reaction Setup: The catalytic reaction is typically carried out in a batch reactor (e.g., a stainless-steel autoclave) or a continuous flow reactor.

  • Procedure: The catalyst, HMF, and solvent are loaded into the reactor. The reactor is then sealed, purged with an inert gas, and pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature and stirred for a specified duration.[5]

  • Product Analysis: After the reaction, the reactor is cooled, and the liquid products are separated from the catalyst by centrifugation or filtration. The products are then analyzed quantitatively using gas chromatography (GC) equipped with a flame ionization detector (FID) and identified using GC-mass spectrometry (GC-MS).

Concluding Remarks

The choice between noble and non-noble metal catalysts for DMF production is a trade-off between cost and performance. While noble metals have historically shown high efficacy, the development of advanced non-noble metal catalysts, particularly bimetallic systems on suitable supports, has narrowed the performance gap.[3][4] These non-noble catalysts offer a more sustainable and economically viable route for the large-scale production of DMF from biomass. Future research will likely focus on further enhancing the stability and reusability of non-noble metal catalysts and optimizing reaction conditions to achieve even higher yields under milder conditions.

References

A Comparative Guide to 2,5-Dimethylfuran and 2-Methylfuran as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and efficient energy sources has led to significant research into biofuels that can serve as viable alternatives or additives to conventional gasoline. Among the promising candidates are furan derivatives, specifically 2,5-Dimethylfuran (DMF) and 2-Methylfuran (MF). Both are derivable from renewable biomass sources and exhibit fuel properties comparable to, and in some aspects superior to, gasoline and ethanol.[1][2][3] This guide provides an objective comparison of DMF and MF as fuel additives, supported by experimental data, to inform research and development efforts in the field.

Performance Comparison: Key Fuel Properties

A direct comparison of the fundamental fuel properties of this compound and 2-Methylfuran reveals distinct characteristics that influence their performance as fuel additives. The following table summarizes key quantitative data from various experimental studies.

PropertyThis compound (DMF)2-Methylfuran (MF)GasolineEthanol
Research Octane Number (RON) 101.3 - 119[4][5][6]103[4][7]96.8[4]107[4]
Motor Octane Number (MON) 88.1[4][6]86[4][7]85.7[4]89[4]
Lower Heating Value (LHV) (MJ/kg) 32.89 - 33.7[4][5]31.2[4]42.9 - 43.2[4][5]26.9[4][5]
Energy Density (MJ/L) 29.3 - 31.5[6][8][9]28.5[4]31.9 - 32.2[6][8][9]21.3 - 23[6][8][9]
Stoichiometric Air-Fuel Ratio 10.72[5]10.05[4]14.46 - 14.56[4][5]8.95[5]
Density ( kg/m ³ at 20°C) 889.7[1][10]913.2[1][10]~744.6[10]~790.9[10]
Boiling Point (°C) 92 - 94[5][10]63 - 64.7[1][10]32.8 (initial)[1][10]78.4[10]
Heat of Vaporization (kJ/kg) 330.5 - 332[1][10]358.4[1][10]~373[10]>900[10]

Engine Performance and Emissions

Experimental studies in direct-injection spark-ignition (DISI) engines provide valuable insights into the real-world performance of DMF and MF.[1][2]

Combustion and Efficiency

Both DMF and MF exhibit excellent anti-knock properties, with Research Octane Numbers (RON) higher than gasoline.[4][5][7] This allows for operation at higher compression ratios, potentially leading to improved thermal efficiency.[1][9]

Notably, MF has a significantly faster burning rate and shorter combustion duration compared to DMF, gasoline, and ethanol.[1][4] This characteristic contributes to a higher in-cylinder peak pressure and consistently higher indicated thermal efficiency than both gasoline and DMF across various engine loads.[1][4] At an 8.5 bar IMEP (Indicated Mean Effective Pressure), the indicated thermal efficiency for MF is 1.4% and 2.7% higher than DMF and gasoline, respectively.[1]

Emissions Profile

The emissions profiles of DMF and MF present a trade-off. Their oxygenated nature generally leads to more complete combustion, resulting in lower hydrocarbon (HC) and carbon monoxide (CO) emissions compared to gasoline.[1][11] MF, in particular, shows significantly lower HC emissions than gasoline.[1]

However, the higher combustion temperatures associated with these furanic fuels, especially MF, can lead to increased nitrogen oxide (NOx) emissions.[1][12] At lower engine loads, MF was found to generate significantly more NOx than gasoline, ethanol, and DMF.[1] On a positive note, aldehyde emissions from MF are considerably lower than those from gasoline and bio-ethanol.[1][4]

The following table summarizes the comparative engine performance and emission characteristics.

Performance MetricThis compound (DMF)2-Methylfuran (MF)Comparison Highlights
Indicated Thermal Efficiency GoodExcellentMF consistently shows higher thermal efficiency than DMF and gasoline.[1][4]
Knock Suppression Superior to gasolineSimilar to DMF, superior to gasolineBoth are suitable for high-compression engines.[1][4]
Combustion Duration Similar to gasolineShortest among DMF, gasoline, and ethanolMF's rapid combustion contributes to higher efficiency.[1][4]
HC Emissions Lower than gasolineSignificantly lower than gasolineBoth offer cleaner combustion in terms of unburnt hydrocarbons.[1]
CO Emissions Lower than gasolineLower than gasolineOxygen content aids in reducing CO formation.[11]
NOx Emissions Comparable to gasolineHigher than DMF, gasoline, and ethanolA key challenge, particularly for MF, due to high combustion temperatures.[1]
Aldehyde Emissions Not specifiedMuch lower than gasoline and ethanolA significant advantage for MF in terms of unregulated emissions.[1][4]

Production Pathways from Biomass

Both this compound and 2-Methylfuran are produced from the catalytic conversion of carbohydrates, making them attractive second-generation biofuels.[13][14] The typical production process involves the dehydration of fructose (which can be derived from glucose) to form 5-hydroxymethylfurfural (HMF), a key platform chemical.[15][16] Subsequent hydrodeoxygenation (HDO) of HMF yields either DMF or MF, depending on the specific catalytic process and reaction conditions.[13][16]

G Biomass Lignocellulosic Biomass Carbohydrates Carbohydrates (Fructose, Glucose) Biomass->Carbohydrates Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Carbohydrates->HMF Dehydration DMF This compound (DMF) HMF->DMF Hydrodeoxygenation MF 2-Methylfuran (MF) HMF->MF Hydrodeoxygenation

Simplified production pathway of DMF and MF from biomass.

Experimental Protocols

The data presented in this guide is derived from studies employing standardized experimental methodologies.

Fuel Property Testing

The determination of key fuel properties such as Research Octane Number (RON) and Motor Octane Number (MON) is conducted according to ASTM standards:

  • ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.[17]

  • ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.[17]

Engine Performance and Emissions Testing

Engine performance and emissions are typically evaluated using a single-cylinder, direct-injection spark-ignition (DISI) research engine.[1][10] A common experimental setup involves:

  • Engine Operation: The engine is operated at a constant speed (e.g., 1500 rpm) under various loads (e.g., 3.5 to 8.5 bar IMEP).[1][2]

  • Air-Fuel Ratio: Tests are conducted at a stoichiometric air-fuel ratio.[1][2]

  • Spark Timing: The spark timing is optimized for maximum brake torque (MBT) for each fuel at each operating condition.[1][10]

  • Data Acquisition: In-cylinder pressure is recorded for a large number of consecutive cycles to analyze combustion characteristics.[10]

  • Emissions Analysis: Exhaust gases are analyzed using gas analyzers for regulated emissions (CO, NOx, HC).[1] Unregulated emissions like formaldehyde and acetaldehyde are often measured using techniques such as high-performance liquid chromatography (HPLC) after being sampled through a dinitrophenylhydrazine (DNPH) solution.[10]

G cluster_0 Fuel Preparation cluster_1 Engine Testing cluster_2 Data Analysis Fuel Test Fuel (DMF, MF, Blends) Engine DISI Research Engine Fuel->Engine DAQ Data Acquisition (In-cylinder Pressure) Engine->DAQ Emissions Emissions Analyzer Engine->Emissions Performance Performance Metrics (Thermal Efficiency, Combustion Duration) DAQ->Performance EmissionsData Emissions Data (NOx, HC, CO) Emissions->EmissionsData

General experimental workflow for evaluating fuel additives in a DISI engine.

Logical Comparison Framework

The selection of DMF versus MF as a fuel additive depends on the specific application and desired outcomes. The following diagram illustrates the logical relationship in their comparison.

G Start Choice of Furanic Fuel Additive HighEfficiency Prioritize High Thermal Efficiency? Start->HighEfficiency LowNOx Prioritize Low NOx Emissions? HighEfficiency->LowNOx No ChooseMF Select 2-Methylfuran (MF) HighEfficiency->ChooseMF Yes GasolineLike Prioritize Gasoline-like Boiling Point? LowNOx->GasolineLike No ChooseDMF Select this compound (DMF) LowNOx->ChooseDMF Yes GasolineLike->ChooseMF No GasolineLike->ChooseDMF Yes

Decision framework for selecting between DMF and MF as a fuel additive.

Conclusion

Both this compound and 2-Methylfuran present compelling cases as next-generation biofuel additives.

  • This compound (DMF) offers a high energy density, comparable to gasoline, and excellent anti-knock characteristics.[5][6][8] Its higher boiling point makes it less volatile than gasoline and MF.[5][10]

  • 2-Methylfuran (MF) stands out for its superior thermal efficiency, driven by a faster burning rate.[1][4] It also demonstrates significantly lower aldehyde emissions.[1][4] However, its propensity for higher NOx emissions requires careful consideration and potential mitigation strategies.[1]

The choice between DMF and MF will ultimately depend on the specific goals of the engine design and emission targets. For applications prioritizing maximum thermal efficiency, MF appears to be the more promising candidate, provided that NOx emissions can be effectively managed. DMF, with its properties closely mirroring those of gasoline and a more favorable NOx profile compared to MF, may be more readily integrated into existing engine technologies.[1][8] Further research into blend optimization and the impact of these additives on engine longevity and material compatibility is warranted.

References

A Comparative Guide to Biomass Feedstocks for 2,5-Dimethylfuran (DMF) Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable alternatives to fossil fuels has positioned 2,5-Dimethylfuran (DMF) as a promising biofuel candidate.[1][2][3][4] Derived from renewable biomass, DMF boasts a high energy density, a high research octane number, and immiscibility with water, making it an attractive "second generation biofuel".[1][5] The production of DMF from biomass primarily involves the conversion of carbohydrates, such as glucose and fructose, which are the fundamental building blocks of lignocellulosic materials. This guide provides an objective comparison of different biomass feedstocks for DMF production, supported by experimental data, detailed protocols, and visual workflows to aid researchers in this burgeoning field.

Performance Comparison of Biomass Feedstocks

The efficiency of DMF production is highly dependent on the starting biomass feedstock. While lignocellulosic biomass is the most abundant and non-food-competing source, its conversion requires pretreatment to yield fermentable sugars.[6] Direct conversion from monosaccharides like fructose and glucose is often more straightforward and results in higher yields under laboratory conditions.

The primary route to DMF from these feedstocks involves the acid-catalyzed dehydration of sugars to 5-hydroxymethylfurfural (HMF), a key platform chemical, followed by the catalytic hydrodeoxygenation of HMF to DMF.[3][4][5][7]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on DMF production from different feedstocks. It is important to note that direct comparison can be challenging due to the variety of catalysts, solvents, and reaction conditions employed in different research efforts.

FeedstockCatalystSolventTemperature (°C)Time (h)H₂ Pressure (MPa)HMF Conversion (%)DMF Yield (%)Selectivity (%)Reference
FructosePd/C-TMS (hydrophobic)n-butanol120-In situ H₂ donor-94-[6]
GlucoseC₆H₁₁N₂Cl (ionic liquid) / Pd/C----4732-[6]
HMF (from biomass)Ni-Co/CTHF21081.59996.5-[1]
HMF (from biomass)Ni-Fe/TiO₂1,4-dioxane1803410097-[4]
Bamboo Hydrolysate (Glucose-rich)Cu/ACLTTM1201 min (microwave)--21.28 (mol%)-[8]

Note: DMF yield can be reported in mol% or wt%. Please refer to the original studies for precise definitions. HMF is the key intermediate in the conversion of sugars to DMF.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key steps in DMF production from biomass-derived feedstocks.

Acid Hydrolysis of Lignocellulosic Biomass (Example: Bamboo)

This protocol outlines a general procedure for obtaining a glucose-rich hydrolysate from lignocellulosic biomass.

Materials:

  • Dried and powdered bamboo

  • Sulphuric acid (H₂SO₄), 0.5M

  • Deionized water

Procedure:

  • Mix the powdered bamboo with a 0.5M solution of sulphuric acid in a suitable reactor.

  • Heat the mixture to a desired temperature (e.g., 120-150°C) for a specific duration (e.g., 1-2 hours) to hydrolyze the cellulose and hemicellulose into sugars.

  • After cooling, neutralize the hydrolysate with a base (e.g., calcium carbonate) to precipitate the acid as a salt.

  • Filter the mixture to remove the solid residue (lignin and salt precipitate).

  • The resulting liquid is a glucose-rich hydrolysate that can be used for subsequent conversion to HMF and DMF.[8]

Catalytic Conversion of HMF to DMF

This protocol describes a typical procedure for the hydrodeoxygenation of HMF to DMF using a heterogeneous catalyst.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Ni-Fe/TiO₂ catalyst

  • 1,4-dioxane (solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer

  • Hydrogen (H₂) gas cylinder

Catalyst Preparation (Wet Impregnation):

  • Prepare aqueous solutions of Ni(NO₃)₂·6H₂O and Fe(NO₃)₃·9H₂O.

  • Impregnate the TiO₂ support with the precursor solutions.

  • Dry the catalyst at 120°C for 2 hours.

  • Calcine the dried catalyst in air at 500°C for 5 hours.

  • Reduce the calcined catalyst in a hydrogen flow at 500°C for 1 hour.[4]

Reaction Procedure:

  • Introduce a specific amount of HMF, the Ni-Fe/TiO₂ catalyst, and 1,4-dioxane into the autoclave reactor.

  • Seal the reactor and purge it several times with H₂ to remove air.

  • Pressurize the reactor with H₂ to the desired pressure (e.g., 4 MPa).

  • Heat the reactor to the target temperature (e.g., 180°C) while stirring.

  • Maintain the reaction for the specified time (e.g., 3 hours).

  • After the reaction, cool the reactor to room temperature and carefully release the pressure.

  • Separate the catalyst from the liquid product by centrifugation or filtration.[4]

Product Analysis:

  • The liquid products are typically analyzed using Gas Chromatography (GC) to determine the conversion of HMF and the yield and selectivity of DMF. An internal standard method is often used for quantification.[9]

Visualizing the Process

To better understand the workflow and reaction pathways, the following diagrams have been generated using Graphviz.

General Workflow for DMF Production from Lignocellulosic Biomass

G cluster_0 Biomass Pretreatment & Hydrolysis cluster_1 Chemical Conversion cluster_2 Final Product Lignocellulosic_Biomass Lignocellulosic Biomass (e.g., wood, straw) Sugars Hexose Sugars (Glucose, Fructose) Lignocellulosic_Biomass->Sugars Acid/Enzymatic Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Dehydration DMF This compound (DMF) HMF->DMF Hydrodeoxygenation Biofuel Biofuel Application DMF->Biofuel

Caption: Workflow from lignocellulosic biomass to DMF.

Catalytic Conversion Pathway from Sugars to DMF

G Glucose Glucose Fructose Fructose Glucose->Fructose Isomerization HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Acid-Catalyzed Dehydration DMF This compound (DMF) HMF->DMF Catalytic Hydrodeoxygenation

Caption: Key chemical transformations from sugars to DMF.

Conclusion

The production of DMF from biomass is a multi-step process with various potential feedstocks. While direct conversion of fructose often shows the highest yields in laboratory settings, the use of abundant and non-food lignocellulosic biomass is crucial for large-scale, sustainable production. Research continues to focus on developing more efficient and robust catalysts that can operate under milder conditions and handle crude biomass hydrolysates. The data and protocols presented in this guide offer a comparative overview to support ongoing research and development in the field of advanced biofuels.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethylfuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2,5-Dimethylfuran (DMF), a highly flammable and potentially hazardous chemical. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety Precautions

Before handling this compound for disposal, it is crucial to be aware of its hazards. It is a highly flammable liquid and vapor, harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2] Long-term exposure may lead to central nervous system depression.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves.[3]

  • Skin and Body Protection: A lab coat or flame-retardant antistatic protective clothing.[3]

  • Respiratory Protection: Use in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of vapors.[3][4]

Handling and Storage of Waste:

  • Keep waste containers of this compound tightly closed and store them in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.

  • Use only non-sparking tools and explosion-proof equipment when handling this substance.[1][4]

  • Ground and bond containers during transfer to prevent static discharge.

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name, "this compound".[3][5]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 96.14 g/mol [2]
Boiling Point 92 - 94 °C (198 - 201 °F)[2]
Melting Point -62 °C (-80 °F)[2]
Flash Point < 1 °C (30.2 °F)[1][2]
Density 0.903 g/cm³ at 25 °C (77 °F)
Vapor Density 3.31 (Air = 1)[2]
Water Solubility < 1 mg/mL at 22.5 °C (72.5 °F)[2]
Toxicity to Fish (LC50) 71.1 mg/l for Pimephales promelas (fathead minnow) over 96h

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated.[3] Remove all sources of ignition.[2][6]

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or earth to contain the substance.[3][6]

  • Cleanup: Carefully collect the absorbent material and any contaminated debris using non-sparking tools and place it into a designated, labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area with an appropriate solvent (such as 60-70% ethanol) followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.[3]

  • Reporting: Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3][7]

  • Waste Segregation and Collection:

    • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent materials). The container must be compatible with flammable organic liquids and have a secure, tight-fitting lid.[3][5]

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3][5] List any other solvents or chemicals present in the waste mixture with their approximate concentrations.[3][5]

    • Segregation: It is imperative to keep halogenated and non-halogenated organic waste streams separate. As this compound is a non-halogenated organic compound, it should be collected in a designated non-halogenated waste container. Do not mix with incompatible materials such as strong oxidizing agents.[3]

  • Accumulation:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3] This area should be away from ignition sources and general traffic.[3]

    • Do not overfill the waste container.[3]

  • Arranging for Disposal:

    • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste.[3]

    • Documentation: Complete a hazardous material pickup request form as required by your institution, providing details on the chemical composition and quantity of the waste.[5]

    • Pickup: EHS will arrange for the collection of the waste container for subsequent transport and disposal.[3] The typical disposal method for flammable organic liquids like this compound is high-temperature incineration.[4][7]

Note: Never dispose of this compound by pouring it down the drain or into the regular trash.[6] This can lead to explosions and environmental contamination.[4][6] Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[8]

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_Preparation Preparation & Safety cluster_Collection Waste Collection & Segregation cluster_Storage Accumulation & Storage cluster_Disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood IdentifyWaste Identify 2,5-DMF Waste (Pure, Mixtures, Contaminated Materials) SegregateWaste Segregate into Non-Halogenated Organic Waste IdentifyWaste->SegregateWaste Container Use a Labeled, Compatible Waste Container SegregateWaste->Container LabelContainer Label Container: 'Hazardous Waste' & 'this compound' Container->LabelContainer SealContainer Tightly Seal Container When Not in Use LabelContainer->SealContainer Store Store in Designated Satellite Accumulation Area SealContainer->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Documentation Complete Hazardous Waste Pickup Form ContactEHS->Documentation EHSPickup EHS Collects Waste for Final Disposal Documentation->EHSPickup Incineration Disposal via High-Temperature Incineration EHSPickup->Incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2,5-Dimethylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2,5-Dimethylfuran, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety.

This compound is a highly flammable liquid and vapor that can cause irritation to the skin, eyes, and respiratory system.[1][2][3] It may also be harmful if ingested or absorbed through the skin.[1] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) Summary

A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the required equipment.

Protection Type Required Equipment Specifications and Guidelines
Eye and Face Protection Tightly-fitting safety goggles and a face shield (minimum 8-inch).[4]Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4] Ensure eyewash stations and safety showers are in close proximity to the workstation.[2]
Skin and Body Protection Chemical-resistant gloves, flame-retardant and anti-static protective clothing, and a lab coat.[2][3][4]Inspect gloves for integrity before each use.[4] Use proper glove removal technique to avoid skin contact.[4] Contaminated clothing must be removed immediately and washed before reuse.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] For firefighting, a self-contained breathing apparatus (SCBA) is required.[2]

Operational Plan: Step-by-Step Handling Procedure

Safe handling of this compound requires careful attention to the following procedural steps to prevent exposure and accidents.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation by working within a certified chemical fume hood.[2]

  • Confirm that an eyewash station and safety shower are readily accessible and operational.[2]

  • Use only explosion-proof electrical, ventilating, and lighting equipment.[2]

  • Ground and bond all containers and receiving equipment to prevent static electricity discharge.[2]

  • Keep containers tightly closed when not in use.[2]

2. Donning Personal Protective Equipment (PPE):

  • Before entering the work area, put on all required PPE as detailed in the table above. This includes a lab coat, chemical-resistant gloves, and tightly fitting safety goggles. A face shield is recommended for splash hazards.[2][4]

3. Handling and Use:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale vapors or mists.[4]

  • Keep the chemical away from all sources of ignition, including heat, sparks, and open flames.[2]

  • Use only non-sparking tools when opening or handling containers.[2]

  • Wash hands thoroughly with soap and water after handling and before breaks.[4]

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

  • Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Disposal Plan: Chemical and Contaminated Waste

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled hazardous waste container.[2][4]

  • Do not mix with other waste streams.[3]

  • Keep waste containers tightly closed and store them in a designated, well-ventilated area.[4]

2. Spill Management:

  • Small Spills (<1 L):

    • Immediately remove all sources of ignition.[1][2]

    • Wearing appropriate PPE, confine the spill using an inert absorbent material or spill kit.[4]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][4]

    • Clean the spill area with 60-70% ethanol followed by soap and water.[1][5]

  • Large Spills (>1 L):

    • Evacuate the area immediately.[4]

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team for assistance.[4]

3. Final Disposal:

  • Dispose of all chemical waste and contaminated materials through an approved hazardous waste disposal service, following all local, state, and federal regulations.[2][3]

  • Do not pour this compound down the drain or into any sewer system.[2]

  • Contaminated products may be classified as hazardous waste due to a low flash point.

Safe_Handling_and_Disposal_of_2_5_Dimethylfuran cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal & Decontamination cluster_spill Spill Response prep_area Prepare Work Area: - Verify Fume Hood Operation - Check Eyewash/Shower - Use Explosion-Proof Equipment don_ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Flame-Retardant Lab Coat prep_area->don_ppe Proceed when ready handle_chem Handle this compound: - Avoid Contact and Inhalation - Use Non-Sparking Tools - Ground Equipment don_ppe->handle_chem Enter work area collect_waste Collect Waste: - Segregate Chemical Waste - Place in Labeled Container handle_chem->collect_waste After use spill_detected Spill Detected handle_chem->spill_detected If spill occurs decon Decontaminate: - Clean Work Surfaces - Wash Hands Thoroughly collect_waste->decon dispose_waste Dispose of Waste: - Follow Institutional Protocols - Use Approved Waste Vendor decon->dispose_waste At end of work small_spill Small Spill (<1L) spill_detected->small_spill Assess size large_spill Large Spill (>1L) spill_detected->large_spill Assess size contain_spill Contain with Absorbent (Using PPE) small_spill->contain_spill evacuate Evacuate Area & Call EH&S large_spill->evacuate contain_spill->collect_waste Clean up

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.